molecular formula C7H6BrNO3 B599073 (2-Bromo-4-nitrophenyl)methanol CAS No. 183111-34-4

(2-Bromo-4-nitrophenyl)methanol

Cat. No.: B599073
CAS No.: 183111-34-4
M. Wt: 232.033
InChI Key: SKFLKCLXNZFRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.033. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-4-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-4-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFLKCLXNZFRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183111-34-4
Record name (2-bromo-4-nitrophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Bromo-4-nitrophenyl)methanol from 2-bromo-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of (2-bromo-4-nitrophenyl)methanol, a valuable building block in pharmaceutical and materials science research. The primary focus of this document is the reduction of the carboxylic acid functionality of 2-bromo-4-nitrobenzoic acid to a primary alcohol. This guide will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and discuss the critical safety considerations and analytical characterization techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

(2-Bromo-4-nitrophenyl)methanol serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of three distinct functional groups: a primary alcohol, a bromine atom, and a nitro group. Each of these moieties can be selectively manipulated to build molecular complexity, making this compound a versatile synthon.

The core transformation discussed herein is the reduction of a carboxylic acid to a primary alcohol. While seemingly straightforward, the choice of reducing agent is critical to ensure high yield and chemoselectivity, particularly in the presence of other reducible functional groups like the nitro group. This guide will compare and contrast two common and powerful reducing agents for this purpose: Lithium Aluminum Hydride (LAH) and Borane complexes.

Choosing the Right Reducing Agent: A Comparative Analysis

The selection of an appropriate reducing agent is paramount for the successful synthesis of (2-bromo-4-nitrophenyl)methanol. The primary challenge lies in selectively reducing the carboxylic acid group without affecting the nitro group.

  • Lithium Aluminum Hydride (LiAlH₄): A potent and versatile reducing agent, LiAlH₄ is capable of reducing a wide array of functional groups, including carboxylic acids, esters, aldehydes, and ketones.[1][2][3][4] Its high reactivity, however, can be a double-edged sword. While effective for the desired carboxylic acid reduction, it also has the potential to reduce the nitro group to an amine, leading to unwanted byproducts.[2] Furthermore, LiAlH₄ reacts violently with water and protic solvents, necessitating strictly anhydrous reaction conditions.[2][3][5]

  • Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF), offers a milder and more chemoselective alternative.[6][7][8] Borane is known to selectively reduce carboxylic acids in the presence of other functional groups, including nitro groups.[7][9] The mechanism involves the formation of a triacyloxyborane intermediate, which is then hydrolyzed to yield the primary alcohol.[8] This selectivity makes borane the preferred reagent for this specific transformation, minimizing the risk of over-reduction.

This guide will focus on the Borane-mediated reduction due to its superior chemoselectivity for this particular substrate.

Reaction Mechanism and Workflow

Mechanism of Borane Reduction of a Carboxylic Acid

The reduction of a carboxylic acid by borane proceeds through a well-established mechanism. The reaction is initiated by the coordination of the Lewis acidic borane to the carbonyl oxygen of the carboxylic acid. This is followed by the transfer of a hydride from the borane to the carbonyl carbon. The reaction proceeds through a series of intermediates, ultimately leading to a triacyloxyborane species. Subsequent workup with water hydrolyzes this intermediate to afford the desired primary alcohol. A key aspect of this mechanism is that the aldehyde is not a free intermediate, thus preventing over-reduction.[6]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages involved in the synthesis of (2-bromo-4-nitrophenyl)methanol.

SynthesisWorkflow Reagents Reagents: 2-bromo-4-nitrobenzoic acid Borane-THF complex Tetrahydrofuran (THF) Aqueous HCl Reaction Reduction Reaction: - Inert atmosphere (N2/Ar) - Controlled temperature (0 °C to rt) Reagents->Reaction 1. Dissolution Workup Aqueous Workup: - Quenching with HCl - Extraction with Ethyl Acetate Reaction->Workup 2. Reaction Progression Purification Purification: - Drying of organic phase (Na2SO4) - Solvent removal (rotary evaporation) - Column chromatography Workup->Purification 3. Isolation Characterization Characterization: - NMR Spectroscopy (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization 4. Purity Assessment FinalProduct Final Product: (2-Bromo-4-nitrophenyl)methanol Characterization->FinalProduct 5. Structural Verification CharacterizationWorkflow cluster_Primary Primary Characterization cluster_Secondary Secondary Characterization NMR NMR Spectroscopy (¹H and ¹³C) IR Infrared Spectroscopy (IR) NMR->IR MS Mass Spectrometry (MS) MP Melting Point Analysis MS->MP PurifiedProduct Purified Product PurifiedProduct->NMR PurifiedProduct->MS

Sources

An In-depth Technical Guide to (2-Bromo-4-nitrophenyl)methanol (CAS 183111-34-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4-nitrophenyl)methanol is a halogenated and nitrated aromatic alcohol with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a nitro group on the phenyl ring, imparts distinct reactivity that makes it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of (2-Bromo-4-nitrophenyl)methanol, offering a technical resource for researchers and developers in the chemical sciences.

Introduction

Substituted benzyl alcohols are fundamental structural motifs in a vast array of organic compounds, including pharmaceuticals, agrochemicals, and functional materials. The strategic placement of electron-withdrawing and halogen substituents on the aromatic ring can significantly influence the reactivity of the benzylic alcohol and provide handles for further chemical transformations. (2-Bromo-4-nitrophenyl)methanol, with its ortho-bromo and para-nitro substitution, presents an intriguing combination of functionalities. The nitro group acts as a strong electron-withdrawing group, influencing the acidity of the hydroxyl group and the overall electron density of the aromatic ring, while the bromine atom serves as a versatile point for cross-coupling reactions. This guide aims to consolidate the available technical information on this compound, providing a foundation for its effective utilization in research and development.

Synthesis and Purification

The most direct and reliable synthetic route to (2-Bromo-4-nitrophenyl)methanol involves the reduction of its corresponding carboxylic acid, 2-bromo-4-nitrobenzoic acid. This transformation can be efficiently achieved using a selective reducing agent such as a borane-tetrahydrofuran complex (BH₃·THF), which preferentially reduces the carboxylic acid moiety without affecting the nitro and bromo groups.

Proposed Synthetic Pathway

The synthesis is conceptualized as a two-step process, starting from a commercially available precursor.

Synthesis_Pathway 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrobenzoic_acid 2-Bromo-4-nitrobenzoic acid 2-Bromo-4-nitrotoluene->2-Bromo-4-nitrobenzoic_acid Oxidation (e.g., KMnO₄) Target_Compound (2-Bromo-4-nitrophenyl)methanol 2-Bromo-4-nitrobenzoic_acid->Target_Compound Reduction (e.g., BH₃·THF)

Caption: Proposed synthetic workflow for (2-Bromo-4-nitrophenyl)methanol.

Experimental Protocol: Reduction of 2-Bromo-4-nitrobenzoic Acid

This protocol is adapted from a reliable procedure for the reduction of a similar substituted benzoic acid and is expected to yield the target compound with high efficiency.

Materials:

  • 2-Bromo-4-nitrobenzoic acid

  • Borane tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry 250 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet. The flask is charged with 2-bromo-4-nitrobenzoic acid (e.g., 5.0 g, 0.02 mol).

  • Dissolution: Anhydrous THF (50 mL) is added to the flask, and the mixture is stirred until the solid is fully dissolved.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Borane THF complex (1 M solution in THF, 40 mL, 0.04 mol) is added dropwise to the stirred solution over 30 minutes, ensuring the temperature is maintained at 0 °C.

    • Causality: The slow, cooled addition is crucial to control the exothermic reaction between the borane complex and the carboxylic acid, preventing potential side reactions.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (20 mL) at 0 °C to neutralize the excess borane complex.

  • Workup:

    • The mixture is concentrated under reduced pressure to remove the THF.

    • The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude (2-Bromo-4-nitrophenyl)methanol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Bromo-4-nitrophenyl)methanol is presented in the table below.

PropertyValueSource
CAS Number 183111-34-4
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance Solid
Melting Point 85 - 87 °C
IUPAC Name (2-bromo-4-nitrophenyl)methanol
InChI Key SKFLKCLXNZFRNN-UHFFFAOYSA-N

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the ortho, meta, and para relationships between the protons and the bromo and nitro substituents. The methylene protons (CH₂OH) would appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-4.8 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons and the methylene carbon. The carbon bearing the nitro group will be significantly downfield due to the strong electron-withdrawing effect. The carbon attached to the bromine atom will also be shifted downfield. The methylene carbon (CH₂OH) is expected to resonate in the range of 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • N-O stretch (nitro group): Strong, sharp bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

  • C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 231 and 233 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the hydroxyl group, the nitro group, and the bromine atom.

Reactivity and Applications in Organic Synthesis

(2-Bromo-4-nitrophenyl)methanol is a valuable intermediate for the synthesis of more complex molecules due to its trifunctional nature.

Reactivity_Hub cluster_starting_material Core Moiety cluster_transformations Potential Transformations cluster_products Resulting Scaffolds (2-Bromo-4-nitrophenyl)methanol (2-Bromo-4-nitrophenyl)methanol Oxidation Oxidation (2-Bromo-4-nitrophenyl)methanol->Oxidation Oxidation of -CH₂OH Cross-Coupling Cross-Coupling (2-Bromo-4-nitrophenyl)methanol->Cross-Coupling Suzuki, Sonogashira, etc. at C-Br Nucleophilic_Substitution Nucleophilic_Substitution (2-Bromo-4-nitrophenyl)methanol->Nucleophilic_Substitution Reaction at -OH Reduction_of_Nitro Reduction_of_Nitro (2-Bromo-4-nitrophenyl)methanol->Reduction_of_Nitro Reduction of -NO₂ 2-Bromo-4-nitrobenzaldehyde 2-Bromo-4-nitrobenzaldehyde Oxidation->2-Bromo-4-nitrobenzaldehyde Substituted_Biaryls Substituted_Biaryls Cross-Coupling->Substituted_Biaryls Ethers_Esters Ethers_Esters Nucleophilic_Substitution->Ethers_Esters 2-Bromo-4-aminophenyl)methanol 2-Bromo-4-aminophenyl)methanol Reduction_of_Nitro->2-Bromo-4-aminophenyl)methanol

Caption: Reactivity map of (2-Bromo-4-nitrophenyl)methanol.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 2-bromo-4-nitrobenzaldehyde, a useful building block in its own right.

  • Cross-Coupling Reactions: The bromine atom is well-positioned for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 2-position.

  • Nucleophilic Substitution at the Hydroxyl Group: The hydroxyl group can be converted into other functional groups, such as ethers and esters, or used as a handle for attaching the molecule to a solid support or another molecular scaffold.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, yielding (2-bromo-4-aminophenyl)methanol. This amino group can then be further functionalized, for example, through diazotization or acylation, opening up another avenue for molecular diversification.

The presence of both a bromo and a nitro group allows for orthogonal chemical strategies, where one group can be selectively reacted while the other remains intact for subsequent transformations. This makes (2-Bromo-4-nitrophenyl)methanol a particularly attractive starting material for the synthesis of polysubstituted aromatic compounds.

Safety and Handling

(2-Bromo-4-nitrophenyl)methanol should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures.

  • Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(2-Bromo-4-nitrophenyl)methanol is a valuable and versatile building block in organic synthesis. Its trifunctional nature, combining a reactive benzylic alcohol, a versatile bromine atom for cross-coupling, and a modifiable nitro group, provides chemists with a powerful tool for the construction of complex and highly functionalized aromatic compounds. This guide has outlined its synthesis, properties, and potential applications, providing a solid foundation for its use in innovative research and development endeavors in medicinal chemistry, materials science, and beyond.

References

An In-Depth Technical Guide to the Chemical Reactivity of (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4-nitrophenyl)methanol is a versatile bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a wide array of complex chemical entities. Its structure, featuring a brominated and nitrated benzene ring attached to a primary alcohol, offers multiple reaction sites, making it a key building block in medicinal chemistry and materials science. The interplay between the electron-withdrawing nitro and bromo groups and the reactive benzylic alcohol function defines its chemical personality and utility. This guide provides a comprehensive overview of the synthesis, key reactions, and chemical reactivity of (2-Bromo-4-nitrophenyl)methanol, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Bromo-4-nitrophenyl)methanol is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance Solid
Melting Point 85-87 °C
CAS Number 183111-34-4

Synthesis of (2-Bromo-4-nitrophenyl)methanol

The most common and efficient laboratory synthesis of (2-Bromo-4-nitrophenyl)methanol involves the reduction of the corresponding carboxylic acid, 2-bromo-4-nitrobenzoic acid. This selective reduction can be achieved using sodium borohydride in the presence of a suitable activating agent.

Protocol: Synthesis of (2-Bromo-4-nitrophenyl)methanol from 2-Bromo-4-nitrobenzoic Acid

Materials:

  • 2-Bromo-4-nitrobenzoic acid

  • Sodium borohydride (NaBH₄)

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-4-nitrobenzoic acid (1.0 eq) in anhydrous THF, add 2,4,6-trichloro-1,3,5-triazine (0.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (2-Bromo-4-nitrophenyl)methanol.

This method is adapted from a general procedure for the reduction of carboxylic acids to alcohols using sodium borohydride, which has been shown to be effective for nitro-substituted benzoic acids[1].

Key Reactions and Chemical Reactivity

The chemical reactivity of (2-Bromo-4-nitrophenyl)methanol is dictated by the three main components of the molecule: the benzylic alcohol, the bromo substituent, and the nitro group on the aromatic ring.

Oxidation of the Benzylic Alcohol

The primary alcohol group in (2-Bromo-4-nitrophenyl)methanol can be readily oxidized to the corresponding aldehyde, 2-bromo-4-nitrobenzaldehyde. This transformation is a crucial step in many synthetic pathways. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.

Materials:

  • (2-Bromo-4-nitrophenyl)methanol

  • Manganese(IV) oxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a solution of (4-bromo-2-nitrophenyl)methanol (1.0 eq) in dichloromethane, add manganese(IV) oxide (4.0 eq).

  • Stir the suspension at ambient temperature under an inert atmosphere (e.g., Argon) for 12 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-bromo-4-nitrobenzaldehyde.

  • The product can be further purified by recrystallization or column chromatography if necessary. A reported yield for this transformation is 78%.[2]

Oxidation reactant (2-Bromo-4-nitrophenyl)methanol reagent MnO₂ DCM, rt, 12h reactant->reagent product 2-Bromo-4-nitrobenzaldehyde reagent->product

Other suitable reagents for this oxidation include pyridinium chlorochromate (PCC) in dichloromethane, which is a reliable method for the selective oxidation of primary alcohols to aldehydes[3][4].

Etherification of the Benzylic Alcohol

The hydroxyl group of (2-Bromo-4-nitrophenyl)methanol can undergo etherification, most commonly through the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism where the alkoxide, formed by deprotonation of the alcohol, acts as a nucleophile and attacks an alkyl halide.[5][6]

Materials:

  • (2-Bromo-4-nitrophenyl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of (2-Bromo-4-nitrophenyl)methanol (1.0 eq) in THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ether by column chromatography.

Etherification reactant (2-Bromo-4-nitrophenyl)methanol reagents 1. NaH, THF 2. R-X reactant->reagents product (2-Bromo-4-nitrophenyl)methoxymethyl ether (R=CH₃) reagents->product

Reactions Involving the Aromatic Ring

The electron-withdrawing nature of the nitro and bromo groups deactivates the aromatic ring towards electrophilic substitution. However, these groups activate the ring for nucleophilic aromatic substitution (SₙAr), although the bromo group is a moderately good leaving group. The positions ortho and para to the nitro group are particularly activated.

Esterification of the Benzylic Alcohol

The benzylic alcohol can also undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid or reaction with an acid chloride in the presence of a base like pyridine are common methods.[7][8]

Spectroscopic Data

The following spectroscopic data has been reported for (2-Bromo-4-nitrophenyl)methanol[9]:

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 3.62 (1H, s), 4.61 (2H, d, J= 40 Hz), 5.62 (1H, m), 7.61 (2H, d, J=8Hz), 8.21 (2H, d, J=7.6 Hz)
¹³C NMR (125 MHz, CDCl₃)δ 69.98, 80.67, 124.13, 127.01, 145.31, 147.95
IR (KBr pellet, νₘₐₓ/cm⁻¹)3320, 3075, 2965, 2885, 1608, 1532, 1508, 1430, 1358, 1320, 1112, 1058, 765, 654
Mass Spectrum (Predicted) [M+H]⁺: 231.96039

Applications in Synthesis

(2-Bromo-4-nitrophenyl)methanol is a precursor to a variety of more complex molecules. For instance, it can be used in the synthesis of heterocyclic compounds and as a building block for active pharmaceutical ingredients (APIs). The bromo substituent can participate in cross-coupling reactions, such as Suzuki or Heck reactions, after protection or modification of the alcohol functionality. The nitro group can be reduced to an amine, which can then be further functionalized. This dual reactivity makes it a valuable synthon in multi-step organic synthesis. For example, similar brominated intermediates are crucial in the synthesis of sartans, a class of antihypertensive drugs.[10]

Conclusion

(2-Bromo-4-nitrophenyl)methanol is a highly functionalized and reactive intermediate with significant potential in organic synthesis. Its benzylic alcohol provides a handle for oxidation, etherification, and esterification, while the substituted aromatic ring can participate in nucleophilic aromatic substitution and cross-coupling reactions. A thorough understanding of its chemical reactivity, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals and functional materials.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-nitrophenyl)ethanol. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitrophenol. Retrieved from [Link]

  • Thieme. (2022, September 19). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as. Retrieved from [Link]

  • PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-bromo-4-nitrophenyl)methanol (C7H6BrNO3). Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells fo. (2025, December 14). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone. Retrieved from [Link]

  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2025, August 6). Retrieved from [Link]

  • The Role of 2-Bromo-4-methylpropiophenone in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2014, April 17). Would anyone be able to link a procedure they have performed that will convert 4-nitrobenzlyalcohol to 4-nitrobenzaldehyde? Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Esterification of p-Nitrobenzyl Alcohol with Methanol a. Retrieved from [Link]

  • The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. (2025, November 14). Retrieved from [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • PubChem. (n.d.). 2-Bromo-4-nitrobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triaz. Retrieved from [Link]

  • ResearchGate. (2014, April 16). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • PubMed. (2025, February 25). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Retrieved from [Link]

  • Arkat USA. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... Retrieved from [Link]

Sources

Spectroscopic Characterization of (2-Bromo-4-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2-Bromo-4-nitrophenyl)methanol, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of the molecule. By explaining the causality behind experimental choices and interpretation, this guide serves as a practical reference for the structural elucidation of this and similar compounds.

Introduction to (2-Bromo-4-nitrophenyl)methanol

(2-Bromo-4-nitrophenyl)methanol, with the chemical formula C₇H₆BrNO₃ and CAS number 183111-34-4, is a substituted benzyl alcohol.[1] Its structure incorporates a benzene ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate structural confirmation through spectroscopic methods is paramount to ensure the identity and purity of this compound in any research and development workflow. This guide will focus on the two primary spectroscopic techniques for organic molecule characterization: NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For (2-Bromo-4-nitrophenyl)methanol, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum of (2-Bromo-4-nitrophenyl)methanol is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for compounds with exchangeable protons like alcohols.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Spectral Width: A sweep width of approximately 12-16 ppm is appropriate for most organic compounds.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

  • Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation:

The predicted ¹H NMR spectrum of (2-Bromo-4-nitrophenyl)methanol in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and bromo groups and the electron-donating effect of the hydroxymethyl group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-38.4 - 8.6d~2.51H
H-58.1 - 8.3dd~8.5, ~2.51H
H-67.8 - 8.0d~8.51H
-CH₂OH4.8 - 5.0d~6.02H
-CH₂OH Variable (2.0 - 4.0)t~6.01H

Interpretation of the Predicted Spectrum:

  • Aromatic Protons (H-3, H-5, H-6):

    • The nitro group is a strong electron-withdrawing group, significantly deshielding the protons on the aromatic ring, causing them to appear at high chemical shifts (downfield).

    • H-3 is ortho to the nitro group and is expected to be the most deshielded, appearing as a doublet due to coupling with H-5. The coupling constant will be small as it is a meta-coupling.

    • H-5 is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets.

    • H-6 is ortho to the bromine atom and will appear as a doublet due to coupling with H-5.

  • Methylene Protons (-CH₂OH):

    • The protons of the hydroxymethyl group are adjacent to the aromatic ring and are therefore deshielded, appearing in the 4.8-5.0 ppm range.

    • These protons will likely appear as a doublet due to coupling with the hydroxyl proton. This coupling can sometimes be broadened or absent if there is rapid proton exchange.

  • Hydroxyl Proton (-CH₂OH):

    • The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a triplet due to coupling with the adjacent methylene protons. Shaking the sample with D₂O would cause this peak to disappear, confirming its assignment.

Logical Relationship of Protons in (2-Bromo-4-nitrophenyl)methanol:

G cluster_ring Aromatic Ring cluster_substituent Hydroxymethyl Group C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 H3 H-3 C3->H3 C5 C4->C5 CH2 CH₂ C4->CH2 σ bond C6 C5->C6 H5 H-5 C5->H5 C6->C1 H6 H-6 C6->H6 OH OH CH2->OH σ bond CH2->OH J H3->H5 J (meta) H5->H6 J (ortho)

Proton coupling relationships in (2-Bromo-4-nitrophenyl)methanol.
¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

Experimental Protocol:

The sample preparation and instrumentation are the same as for ¹H NMR.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg' in Bruker terminology) is typically used to simplify the spectrum to single lines for each carbon.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of about 220-250 ppm is standard.

Predicted ¹³C NMR Data and Interpretation:

Carbon Predicted Chemical Shift (ppm)
C-4 (C-NO₂)148 - 152
C-1 (C-CH₂OH)142 - 146
C-2 (C-Br)120 - 124
C-6130 - 134
C-5126 - 130
C-3122 - 126
-C H₂OH62 - 66

Interpretation of the Predicted Spectrum:

  • Aromatic Carbons:

    • The molecule is expected to show six distinct signals for the aromatic carbons due to the lack of symmetry.

    • The carbon attached to the nitro group (C-4 ) will be the most deshielded due to the strong electron-withdrawing nature of the nitro group.

    • The carbon bearing the hydroxymethyl group (C-1 ) will also be significantly downfield.

    • The carbon attached to the bromine atom (C-2 ) will have its chemical shift influenced by the heavy atom effect of bromine, typically appearing in the 120-124 ppm range.

    • The remaining aromatic carbons (C-3, C-5, C-6 ) will appear in the typical aromatic region, with their specific shifts influenced by the relative positions of the substituents.

  • Aliphatic Carbon (-CH₂OH):

    • The carbon of the hydroxymethyl group will appear in the aliphatic region, typically between 62 and 66 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation:

    • Solid State (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and more common method.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation:

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch (alcohol)3500 - 3200Strong, broad
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch2950 - 2850Medium
Asymmetric NO₂ stretch1550 - 1510Strong
Symmetric NO₂ stretch1360 - 1320Strong
Aromatic C=C stretch1600 - 1450Medium
C-O stretch (alcohol)1050 - 1000Strong
C-Br stretch600 - 500Medium-Strong

Interpretation of the Predicted Spectrum:

  • O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group of the alcohol, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.

  • Nitro Group Stretches: The presence of the nitro group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations.

  • Aromatic C=C Stretches: One or more bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretch: A strong band in the 1050-1000 cm⁻¹ region is characteristic of the C-O stretching vibration of a primary alcohol.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region of the spectrum.

Experimental Workflow for Spectroscopic Analysis:

G cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_conclusion Structural Elucidation start Pure Sample of (2-Bromo-4-nitrophenyl)methanol nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Prepare Sample (KBr Pellet or ATR) start->ir_prep nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq nmr_proc Process Data (FT, Phasing, Calibration) nmr_acq->nmr_proc nmr_interp Interpret Spectra (Chemical Shifts, Coupling) nmr_proc->nmr_interp conclusion Confirm Structure nmr_interp->conclusion ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_interp Interpret Spectrum (Functional Groups) ir_acq->ir_interp ir_interp->conclusion

Workflow for the spectroscopic characterization of (2-Bromo-4-nitrophenyl)methanol.

Conclusion

References

  • PubChem. (n.d.). 2-Bromo-1-(4-nitrophenyl)ethanol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Bromo-4-nitrophenol. National Center for Biotechnology Information. Retrieved from a valid URL.[2]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from a valid URL.[3]

  • PubChemLite. (n.d.). (2-bromo-4-nitrophenyl)methanol (C7H6BrNO3). Retrieved from a valid URL.[1]

  • Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells. (2025, December 14). ACS Publications. Retrieved from a valid URL.[4]

  • CymitQuimica. (n.d.). 2-Bromo-1-(4-nitrophenyl)ethanol. Retrieved from a valid URL.[5]

  • BLD Pharm. (n.d.). 183111-34-4|(2-Bromo-4-nitrophenyl)methanol. Retrieved from a valid URL.[6]

  • NIST. (n.d.). 4'-Bromo-2'-nitroacetanilide. NIST Chemistry WebBook. Retrieved from a valid URL.[7]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). AIST. Retrieved from [Link]]

Sources

The Synthetic Versatility of (2-Bromo-4-nitrophenyl)methanol: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4-nitrophenyl)methanol emerges as a strategically important, yet underutilized, building block in the landscape of organic synthesis and medicinal chemistry. Its unique trifunctional molecular architecture, featuring a reactive benzylic alcohol, a synthetically versatile bromine atom, and an electron-withdrawing nitro group, presents a confluence of chemical handles that can be selectively manipulated to construct a diverse array of complex molecular scaffolds. This guide provides a comprehensive analysis of the latent research applications of (2-Bromo-4-nitrophenyl)methanol, moving beyond its catalog listing to explore its potential as a key intermediate in the synthesis of novel pharmaceuticals, functional materials, and fine chemicals. Through a detailed examination of its chemical properties and reactivity, supported by analogous transformations of related compounds, this document serves as a technical resource to inspire and facilitate its broader adoption in innovative research and development endeavors.

Introduction: Unveiling a Multifunctional Synthetic Intermediate

(2-Bromo-4-nitrophenyl)methanol, with CAS Number 183111-34-4, is a crystalline solid at room temperature.[1] While extensive peer-reviewed studies detailing the specific applications of this molecule are not abundant, its structural motifs are prevalent in a multitude of bioactive compounds and functional materials. The strategic placement of the bromo, nitro, and methanol functionalities on the phenyl ring offers a rich platform for a variety of chemical transformations. This guide will delve into the untapped potential of this compound, extrapolating from the well-established chemistry of its constituent functional groups and closely related analogs.

Table 1: Physicochemical Properties of (2-Bromo-4-nitrophenyl)methanol [1][2]

PropertyValue
CAS Number 183111-34-4
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance Solid
Melting Point 85 - 87 °C
IUPAC Name (2-bromo-4-nitrophenyl)methanol
InChI Key SKFLKCLXNZFRNN-UHFFFAOYSA-N

The Strategic Advantage: A Trifecta of Reactive Sites

The research potential of (2-Bromo-4-nitrophenyl)methanol is rooted in the distinct reactivity of its three primary functional groups. The interplay of these groups allows for a high degree of synthetic control and the ability to introduce molecular diversity in a stepwise and predictable manner.

  • Benzylic Alcohol: This primary alcohol is a versatile handle for a range of transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, undergo esterification and etherification to introduce a variety of side chains, or be converted to a leaving group for nucleophilic substitution reactions.

  • Aryl Bromide: The bromine atom ortho to the methanol group and meta to the nitro group is a key site for carbon-carbon and carbon-heteroatom bond formation. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, providing access to a vast chemical space.

  • Nitro Group: The strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the benzylic position. It can be reduced to an amine, which is a common precursor for the synthesis of a wide range of heterocyclic compounds, or it can act as a directing group in electrophilic aromatic substitution reactions. The nitro group's electron-withdrawing nature also activates the aromatic ring for nucleophilic aromatic substitution, although the position of the bromine atom is not optimally situated for this.[3]

G cluster_0 Benzylic Alcohol Reactions cluster_1 Aryl Bromide Reactions cluster_2 Nitro Group Reactions C7H6BrNO3 (2-Bromo-4-nitrophenyl)methanol Oxidation Oxidation C7H6BrNO3->Oxidation [O] Esterification Esterification C7H6BrNO3->Esterification RCOOH, H+ Etherification Etherification C7H6BrNO3->Etherification R-X, Base Suzuki Coupling Suzuki Coupling C7H6BrNO3->Suzuki Coupling R-B(OH)2, Pd cat. Buchwald-Hartwig Amination Buchwald-Hartwig Amination C7H6BrNO3->Buchwald-Hartwig Amination R2NH, Pd cat. Reduction to Amine Reduction to Amine C7H6BrNO3->Reduction to Amine [H]

Figure 1: Potential reaction pathways for (2-Bromo-4-nitrophenyl)methanol.

Potential Research Applications

While direct, published applications of (2-Bromo-4-nitrophenyl)methanol are limited, its structure suggests significant potential in several key research areas.

Medicinal Chemistry and Drug Discovery

The bromo-nitro-phenyl motif is a recurring structural element in a variety of bioactive molecules. The versatile functional handles of (2-Bromo-4-nitrophenyl)methanol make it an attractive starting material for the synthesis of novel therapeutic agents.

The reduction of the nitro group to an amine provides a key intermediate for the construction of various heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Workflow: Synthesis of Substituted Benzimidazoles

One plausible application is in the synthesis of substituted benzimidazoles, a class of compounds with a broad spectrum of biological activities.

G A (2-Bromo-4-nitrophenyl)methanol B Reduction (e.g., SnCl2, H2) A->B C (2-Amino-5-bromophenyl)methanol B->C D Oxidation (e.g., MnO2) C->D E 2-Amino-5-bromobenzaldehyde D->E F Condensation with o-phenylenediamine E->F G Substituted Benzimidazole F->G

Figure 2: Proposed synthetic workflow for substituted benzimidazoles.

Experimental Protocol: Hypothetical Synthesis of a Benzimidazole Precursor

  • Reduction of the Nitro Group: To a solution of (2-Bromo-4-nitrophenyl)methanol (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq). Reflux the mixture for 4 hours. After cooling, neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-amino-2-bromophenyl)methanol.

  • Oxidation to the Aldehyde: Dissolve the resulting amino alcohol in dichloromethane and add activated manganese dioxide (10 eq). Stir the suspension at room temperature for 24 hours. Filter the reaction mixture through a pad of celite and concentrate the filtrate to obtain 4-amino-2-bromobenzaldehyde.

  • Benzimidazole Formation: A mixture of 4-amino-2-bromobenzaldehyde (1.0 eq) and a substituted o-phenylenediamine (1.0 eq) in ethanol is refluxed for 6 hours. Upon cooling, the benzimidazole product is expected to precipitate and can be purified by recrystallization.

Many kinase inhibitors feature a substituted aromatic core. The ability to functionalize the aromatic ring of (2-Bromo-4-nitrophenyl)methanol via cross-coupling reactions, and subsequently modify the benzylic alcohol, provides a route to novel kinase inhibitor scaffolds.

Materials Science

The unique electronic and structural features of (2-Bromo-4-nitrophenyl)methanol also suggest its utility in the development of novel organic materials.

Aromatic nitro compounds are often used as precursors for azo dyes. The reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner, could lead to the synthesis of novel dyes with tailored photophysical properties.

The benzylic alcohol functionality can be used to incorporate this molecule into polymer backbones or as a pendant group. The bromo and nitro groups can then be further modified to tune the polymer's properties, such as its refractive index, conductivity, or thermal stability.

Causality of Experimental Choices and Self-Validating Protocols

In designing synthetic routes utilizing (2-Bromo-4-nitrophenyl)methanol, the choice of reagents and reaction conditions is paramount for achieving selectivity and high yields.

  • Selective Reduction: When reducing the nitro group, milder reducing agents like catalytic hydrogenation with Pd/C or transfer hydrogenation are often preferred to avoid undesired side reactions, such as hydrodebromination. The progress of the reduction can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting material.

  • Orthogonal Protection Strategies: In multi-step syntheses, it may be necessary to protect the benzylic alcohol. A silyl ether protecting group (e.g., TBDMS) would be a logical choice as it is stable to the conditions of many cross-coupling reactions and can be selectively removed under acidic conditions or with fluoride ions. The successful protection and deprotection can be confirmed by NMR spectroscopy, observing the appearance and disappearance of the characteristic silyl proton signals.

  • Controlled Oxidation: The oxidation of the benzylic alcohol to the aldehyde can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid. The formation of the aldehyde can be monitored by the disappearance of the alcohol proton signal and the appearance of the aldehyde proton signal in the ¹H NMR spectrum.

Conclusion and Future Outlook

(2-Bromo-4-nitrophenyl)methanol stands as a versatile and economically viable building block with significant, yet largely unexplored, potential in organic synthesis. Its trifunctional nature provides a robust platform for the generation of molecular complexity and the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide has outlined a series of plausible and scientifically grounded research avenues for this compound, supported by established chemical principles and analogous transformations. It is our hope that this technical overview will catalyze further investigation into the synthetic utility of (2-Bromo-4-nitrophenyl)methanol, ultimately leading to the discovery of new and valuable chemical entities.

References

  • PubChem. 2-Bromo-1-(4-nitrophenyl)ethanol. [Link]

  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

  • PubChem. 2-Bromo-4-nitrophenol. [Link]

  • PubChemLite. (2-bromo-4-nitrophenyl)methanol (C7H6BrNO3). [Link][4]

  • Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link][3]

  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PMC. Developments and applications of α-bromonitrostyrenes in organic syntheses. [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • PMC. (4-Nitrophenyl)methanol. [Link]

  • Langmuir. Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance. [Link]

Sources

(2-Bromo-4-nitrophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Bromo-4-nitrophenyl)methanol: Properties, Synthesis, and Applications

Introduction

(2-Bromo-4-nitrophenyl)methanol is a substituted aromatic alcohol that serves as a crucial building block in organic synthesis. Its unique trifunctional nature, featuring a reactive bromomethyl group, a directing nitro group, and a versatile hydroxyl moiety, makes it a valuable intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, potential applications in research and drug development, and essential safety and handling information for this compound.

Physicochemical Properties

The fundamental properties of (2-Bromo-4-nitrophenyl)methanol are summarized in the table below. This data is critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1]
Monoisotopic Mass 230.95311 Da[2]
CAS Number 183111-34-4[1][3][4]
Appearance Solid[1]
Melting Point 85 - 87 °C[1]
IUPAC Name (2-bromo-4-nitrophenyl)methanol[1]
InChI Key SKFLKCLXNZFRNN-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1[O-])Br)CO[2]

Synthesis of (2-Bromo-4-nitrophenyl)methanol

The synthesis of (2-Bromo-4-nitrophenyl)methanol is typically achieved through the reduction of the corresponding aldehyde, 2-bromo-4-nitrobenzaldehyde. This transformation is a standard procedure in organic chemistry, often employing a mild reducing agent to selectively reduce the aldehyde functionality without affecting the nitro group or the aryl bromide.

Experimental Protocol: Reduction of 2-Bromo-4-nitrobenzaldehyde

This protocol describes a common laboratory-scale synthesis using sodium borohydride, a versatile and selective reducing agent.

Materials:

  • 2-Bromo-4-nitrobenzaldehyde

  • Methanol (reagent grade)[5]

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-nitrobenzaldehyde (1 equivalent) in methanol (approximately 10 mL per gram of aldehyde). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is crucial to control the exothermic reaction with sodium borohydride and to minimize side reactions.

  • Reduction: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions over 15-20 minutes. The slow addition prevents a rapid evolution of hydrogen gas and helps maintain the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3). This step neutralizes the excess sodium borohydride and the resulting borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times with fresh ethyl acetate to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash them with deionized water and then with brine to remove any residual acid and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-Bromo-4-nitrophenyl)methanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis of (2-Bromo-4-nitrophenyl)methanol cluster_reactants Reactants cluster_process Reaction & Workup aldehyde 2-Bromo-4-nitrobenzaldehyde dissolution 1. Dissolve aldehyde in Methanol aldehyde->dissolution nabh4 Sodium Borohydride (NaBH4) reduction 3. Add NaBH4 nabh4->reduction methanol Methanol (Solvent) methanol->dissolution cooling 2. Cool to 0-5 °C dissolution->cooling cooling->reduction quench 4. Quench with 1M HCl reduction->quench extraction 5. Extract with Ethyl Acetate quench->extraction purification 6. Dry, Concentrate & Purify extraction->purification product (2-Bromo-4-nitrophenyl)methanol purification->product

Caption: Figure 1: Synthesis of (2-Bromo-4-nitrophenyl)methanol

Applications in Research and Drug Development

(2-Bromo-4-nitrophenyl)methanol is not typically an active pharmaceutical ingredient (API) itself but rather a key pharmaceutical intermediate.[6] Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.

  • Scaffold for Elaboration: The hydroxyl group can be easily oxidized to an aldehyde or derivatized to form ethers and esters. The bromo substituent is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

  • Synthesis of Heterocycles: This compound can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

  • Linker Chemistry: In the context of drug development, molecules like this can be used as linkers to connect different pharmacophores, for instance, in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

The nitro group, while electron-withdrawing, can also be reduced to an amine, providing another point for diversification and attachment of other molecular fragments. This strategic placement of functional groups makes (2-bromo-4-nitrophenyl)methanol a versatile tool for medicinal chemists in lead optimization and the construction of compound libraries.

Safety and Handling

(2-Bromo-4-nitrophenyl)methanol is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

  • Pictogram: GHS07 (Exclamation mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.[1]

    • H332: Harmful if inhaled.[1]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

    • Skin Protection: Wear impervious gloves and a lab coat.[7][8]

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air.[7]

  • Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water.[7]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[7]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[8]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[1][7]

References

  • (2-bromo-4-nitrophenyl)methanol (C7H6BrNO3). PubChemLite. [Link]

  • 2-Bromo-1-(4-nitrophenyl)ethanol | C8H8BrNO3 | CID 11413906. PubChem. [Link]

  • 2-Bromo-4-nitrophenol | C6H4BrNO3 | CID 22109. PubChem. [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [Link]

  • Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • (4-Nitrophenyl)methanol. PMC - PubMed Central - NIH. [Link]

  • Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Purosolv. [Link]

  • The Crucial Role of 2-Bromo-4-nitroimidazole in Modern Pharmaceutical Development. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. ACS Omega. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile but Demanding Reagent

(2-Bromo-4-nitrophenyl)methanol is a key intermediate in synthetic organic chemistry, valued for its utility in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional moieties—a hydroxyl group, a bromine atom, and a nitro group—on a benzene scaffold makes it a versatile building block. However, this same structural complexity necessitates a rigorous and well-informed approach to its handling, storage, and disposal. The electron-withdrawing nature of the nitro group, combined with the reactivity of the benzylic alcohol and the carbon-bromine bond, presents a specific hazard profile that must be thoroughly understood and managed by all researchers and professionals.

This guide provides an in-depth analysis of the hazards associated with (2-Bromo-4-nitrophenyl)methanol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them. Our aim is to foster a culture of safety that is proactive, not merely reactive, by grounding our recommendations in the fundamental chemical principles that govern the compound's behavior.

Section 1: Comprehensive Hazard Analysis

A complete understanding of the hazards is the foundation of safe laboratory practice. (2-Bromo-4-nitrophenyl)methanol is classified as harmful, and its hazard profile is summarized below. This information is synthesized from supplier safety data and cross-referenced with general knowledge of aromatic nitro compounds.

GHS Classification and Physicochemical Properties

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for (2-Bromo-4-nitrophenyl)methanol indicates acute toxicity hazards.

Identifier Value Source
CAS Number 183111-34-4
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Physical Form Solid
Melting Point 85 - 87 °C

Table 1: Physicochemical Properties of (2-Bromo-4-nitrophenyl)methanol

GHS Classification Hazard Statement Pictogram Signal Word Source
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinGHS07Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledGHS07Warning

Table 2: GHS Hazard Classification for (2-Bromo-4-nitrophenyl)methanol

  • Expert Insight: The "Harmful" classification (Category 4) indicates that while not acutely fatal in small doses, significant health effects can occur upon exposure through ingestion, skin contact, or inhalation. The primary risk is systemic toxicity. The nitroaromatic structure is a key determinant of this toxicity, as these compounds can interfere with metabolic processes.[1]

Section 2: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before any experimental work begins. The following workflow provides a logical pathway for identifying risks and implementing appropriate control measures.

RiskAssessment cluster_plan Planning Phase cluster_controls Control Implementation cluster_execution Execution & Response A Identify Chemical: (2-Bromo-4-nitrophenyl)methanol B Review GHS Hazards: H302, H312, H332 (Harmful) A->B Consult SDS C Assess Experimental Scale: Small (<1g) vs. Large (>10g) B->C Define Scope D Engineering Controls: - Certified Chemical Fume Hood - Adequate Ventilation C->D Mitigate Inhalation E Personal Protective Equipment (PPE): - Nitrile Gloves (check breakthrough time) - Safety Goggles & Face Shield - Lab Coat D->E Prevent Contact F Administrative Controls: - SOP Review - Waste Disposal Plan - Emergency Contact List E->F Procedural Safety G Proceed with Experiment F->G Ready to Start H Emergency Preparedness: - Spill Kit Accessible - Eyewash/Shower Tested - First Aid Kit Stocked G->H Contingency

Caption: Workflow for Risk Assessment and Control.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable. The reactivity of the nitro group and the potential for absorption through the skin are primary concerns.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies.

  • Primary Engineering Control: All manipulations of solid (2-Bromo-4-nitrophenyl)methanol and its solutions must be conducted within a certified chemical fume hood. This is the most critical barrier to prevent inhalation of dust or vapors.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a full-face shield should be worn in addition to goggles.

    • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. It is crucial to double-check the manufacturer's data for breakthrough times, especially when working with solvents. Always inspect gloves for pinholes or tears before use.

    • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Do not wear shorts or open-toed shoes in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is free of clutter. Have all necessary equipment, including a designated waste container, within arm's reach.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances. If transferring the solid, use a spatula and avoid generating dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and with stirring. Be aware of any potential exotherms, although none are specifically documented for this compound.

  • Post-Handling: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Dispose of all contaminated disposable items in the designated solid hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]

Storage Requirements

Improper storage can lead to degradation and increased risk. Aromatic nitro compounds, in general, require specific storage conditions.

  • Container: Store in a tightly sealed, clearly labeled container. The original supplier container is ideal.

  • Location: Store in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Segregate from strong oxidizing agents and strong reducing agents.[2] The nitro group can react violently with reducing agents, while the aromatic ring can be susceptible to strong oxidizers.

  • Time-Sensitivity: While not a known peroxide-former, polynitrated aromatic compounds can be time-sensitive and may become more hazardous over long-term storage, especially if they can form picrate-like salts.[4] It is good practice to date containers upon receipt and opening.

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

Exposure Response

The following decision tree outlines the immediate actions required after an exposure event.

EmergencyResponse cluster_exposure Identify Exposure Route cluster_action Immediate Actions Start Exposure Event Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion A Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Skin->A B Immediately flush eyes with eyewash station for at least 15 minutes, holding eyelids open. Eyes->B C Move to fresh air immediately. If breathing is difficult, provide oxygen. Inhalation->C D Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Ingestion->D End Seek Immediate Medical Attention. Bring SDS if available. A->End B->End C->End D->End

Caption: Decision Tree for Emergency Exposure Response.

  • Causality: The 15-minute flush for skin and eyes is a standard protocol designed to ensure the complete removal of the chemical. For ingestion, inducing vomiting is contraindicated as it can cause further damage to the esophagus.

Spill and Fire Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and activate the emergency alarm.

    • Contact the institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • Fire Response:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

    • Specific Hazards: While the compound itself is not highly flammable, combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).

    • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Toxicological and Ecological Profile

  • Toxicological Information: The "harmful" classification suggests moderate acute toxicity. The mechanism of toxicity for many nitroaromatic compounds involves their metabolic reduction to nitroso and hydroxylamino derivatives, which can bind to macromolecules like DNA and proteins, leading to cellular damage and potential mutagenicity.[1] Chronic exposure to nitroaromatic compounds should be avoided.

  • Ecological Information: Data on the environmental fate and ecotoxicity of this specific compound are lacking. However, nitroaromatic compounds are generally considered to be environmental contaminants due to their widespread use and resistance to biodegradation.[1] Therefore, it must be assumed that (2-Bromo-4-nitrophenyl)methanol is harmful to aquatic life, and release into the environment must be strictly avoided.

Section 6: Disposal Considerations

All waste containing (2-Bromo-4-nitrophenyl)methanol, whether solid or in solution, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion: A Commitment to Informed Safety

(2-Bromo-4-nitrophenyl)methanol is a valuable synthetic tool, but its utility is matched by its potential hazards. This guide has outlined the critical safety information, handling protocols, and emergency procedures necessary for its safe use. The core principles of risk assessment, exposure minimization through engineering controls and PPE, and preparedness for emergencies are paramount. By understanding the chemical reasoning behind these safety measures, researchers can foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Lyme Congregational Church Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. [Link]

  • Kamat Lab, University of Notre Dame. STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. [Link]

  • PubChem. 2-Bromo-4-nitrophenol. National Center for Biotechnology Information. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • PubChem. (4-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

Sources

The Strategic Deployment of Halogenated Nitroaromatic Compounds in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated nitroaromatic compounds represent a cornerstone of modern synthetic chemistry, serving as highly versatile and strategically important building blocks. Their unique electronic properties, arising from the synergistic effects of the electron-withdrawing nitro group and the halogen substituent, render them amenable to a diverse array of chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pivotal role these compounds play in contemporary synthesis. We will explore the fundamental principles governing their reactivity, delve into key synthetic applications including nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling reactions, and their utility as precursors for valuable aniline derivatives. This guide emphasizes the causality behind experimental choices, provides validated protocols, and offers insights into the strategic application of these powerful synthetic intermediates.

The Electronic Architecture and Resultant Reactivity

The synthetic utility of halogenated nitroaromatic compounds is fundamentally rooted in their distinct electronic architecture. The potent electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-M) effects, profoundly influences the electron density of the aromatic ring.[1][2] This creates a significant electron deficiency, particularly at the ortho and para positions relative to the nitro group.

This electron-deficient character is the linchpin of their reactivity, transforming the typically nucleophilic aromatic ring into an electrophilic species susceptible to attack by nucleophiles.[3] The presence of a halogen atom, a good leaving group, at a position activated by the nitro group sets the stage for a variety of powerful synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Complexity

One of the most powerful and widely employed reactions involving halogenated nitroaromatics is nucleophilic aromatic substitution (SNAr).[4][5] This reaction provides a direct and efficient pathway for the formation of C-O, C-N, and C-S bonds.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5] The key to this pathway is the stabilization of the intermediate Meisenheimer complex.[3]

Caption: The addition-elimination mechanism of SNAr.

Causality in Action:

  • Rate-Determining Step: The initial nucleophilic attack and formation of the Meisenheimer complex is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.[4][5]

  • Role of the Nitro Group: The nitro group is crucial for stabilizing the negative charge in the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[2][3] This is why the reaction is most favorable when the nitro group is ortho or para to the halogen.[6]

  • Leaving Group Ability: In contrast to SN1 and SN2 reactions, the reactivity order for halogens in SNAr is F > Cl > Br > I.[6] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Experimental Protocol: Synthesis of a Diaryl Ether via SNAr

This protocol details the synthesis of 4-phenoxy-1-nitrobenzene from 4-fluoronitrobenzene and phenol, a classic example of an SNAr reaction.

Materials:

  • 4-Fluoronitrobenzene

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.

  • Add 4-fluoronitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired diaryl ether.

Transition-Metal-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is powerful, its scope can be limited by the availability of suitable nucleophiles. Transition-metal-catalyzed cross-coupling reactions have emerged as a complementary and highly versatile strategy for functionalizing halogenated nitroaromatics.[7] These methods enable the formation of C-C and C-N bonds with a broad range of coupling partners.

Suzuki-Miyaura and Buchwald-Hartwig Amination Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), are particularly prominent.[7]

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A Ar-X (Halogenated Nitroaromatic) C Ar-R (C-C Bond Formed) A->C Pd Catalyst, Base B R-B(OH)₂ (Boronic Acid) D Ar-X (Halogenated Nitroaromatic) F Ar-NR₂ (C-N Bond Formed) D->F Pd Catalyst, Base E R₂NH (Amine)

Caption: Key transition-metal-catalyzed cross-coupling reactions.

Mechanistic Insights:

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The nitro group, being a strong electron-withdrawing group, can influence the rate of oxidative addition of the aryl halide to the low-valent metal center.

Comparative Data for Cross-Coupling Reactions
Reaction TypeCatalystLigandBaseSolventTypical Yields
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O75-95%
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene80-98%

The Nitro Group as a Synthetic Precursor: Access to Anilines

Beyond its role as an activating group, the nitro functionality is a valuable synthetic precursor to the amino group. The reduction of the nitro group to an aniline is a fundamental and widely used transformation in organic synthesis.[9][10] The resulting halogenated anilines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[11][12]

Chemoselective Reduction Strategies

A key challenge in the reduction of halogenated nitroaromatics is achieving chemoselectivity, specifically, reducing the nitro group without cleaving the carbon-halogen bond (hydrodehalogenation).[11][13]

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a widely used industrial method.[9] Careful selection of the catalyst and reaction conditions is critical to minimize hydrodehalogenation.[11] Raney Nickel is often preferred over Palladium on carbon for substrates prone to dehalogenation.[14]

  • Metal-Acid Systems: Reagents such as iron (Fe) or tin (Sn) in the presence of an acid like HCl are classic and effective methods for nitro group reduction.[10]

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst.

Reduction_Workflow Start Halogenated Nitroaromatic Process Reduction (e.g., H₂, Catalyst or Fe/HCl) Start->Process End Halogenated Aniline Process->End

Caption: Synthetic workflow for the reduction of halogenated nitroaromatics.

Applications in the Synthesis of Heterocycles and Complex Molecules

Halogenated nitroaromatic compounds are indispensable starting materials for the synthesis of a wide variety of nitrogen-containing heterocycles.[15][16][17] The strategic placement of the nitro and halogen groups allows for sequential and regioselective reactions to construct complex ring systems. For instance, an ortho-halonitroarene can undergo SNAr with a binucleophile, followed by reduction of the nitro group and subsequent cyclization to form various heterocyclic scaffolds.

Their utility extends to the synthesis of numerous pharmaceuticals and agrochemicals.[1][18] The halogen atom can serve as a handle for further functionalization or can be an integral part of the final molecule, influencing its biological activity through halogen bonding and other interactions.[19]

Conclusion

Halogenated nitroaromatic compounds are far more than simple starting materials; they are strategic tools that empower chemists to construct complex molecular architectures with precision and efficiency. Their predictable reactivity, governed by the powerful electron-withdrawing nature of the nitro group, allows for a diverse range of transformations, from nucleophilic aromatic substitution to modern cross-coupling reactions. Furthermore, the ability to readily convert the nitro group into an amino group adds another layer of synthetic versatility. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to fully harness the synthetic potential of this important class of compounds.

References

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. (n.d.). ScienceDirect.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). National Institutes of Health.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). ResearchGate.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., & Tuttle, T. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16734–16746. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. Retrieved from [Link]

  • Process for the reduction of halo nitro aromatic compounds. (1964). Google Patents.
  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. (2015). ResearchGate. Retrieved from [Link]

  • Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M? (2018). Quora. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nitro Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The influence of the nitro-group on the reactivity of aromatic halogens. Part II. (1954). Royal Society of Chemistry. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2022). MDPI. Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). IntechOpen. Retrieved from [Link]

  • Transition metal-catalyzed reductive coupling of nitroarenes and haloarenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2016). Semantic Scholar. Retrieved from [Link]

    • The influence of the nitro-group on the reactivity of aromatic halogens. Part I. (1951). Royal Society of Chemistry. Retrieved from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2016). ACS Publications. Retrieved from [Link]

  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Muto, K., Okita, T., & Yamaguchi, J. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(17), 9856–9871. [Link]

  • (PDF) Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. (2020). ResearchGate. Retrieved from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Nitro Compounds, Aromatic. (n.d.). ResearchGate. Retrieved from [Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators? (n.d.). Chemistry Steps. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. Retrieved from [Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (n.d.). National Institutes of Health. Retrieved from [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (n.d.). Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Ortho effect. (n.d.). Wikipedia. Retrieved from [Link]

  • Why are halogens ortho- para- directors? (2018). Master Organic Chemistry. Retrieved from [Link]

  • 16.5: An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • SYNTHESIS OF SOME HALOGEN- AND NITRO-SUBSTITUTED NICOTINIC ACIDS AND THEIR FRAGMENTATION UNDER ELECTRON IMPACT. (2004). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • What Is Ortho Effect In Organic Chemistry? (2025). YouTube. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of (2-Bromo-4-nitrophenyl)methanol in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of (2-Bromo-4-nitrophenyl)methanol in SNAr Chemistry

(2-Bromo-4-nitrophenyl)methanol is a valuable bifunctional reagent for the synthesis of complex aromatic compounds, particularly those destined for applications in pharmaceutical and materials science. Its utility stems from the presence of three key structural features: a bromine atom, a nitro group, and a hydroxymethyl (methanol) group. The bromine atom serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction is activated by the strong electron-withdrawing nitro group positioned para to the bromine, which is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3] The hydroxymethyl group offers a versatile handle for subsequent synthetic transformations, such as oxidation to an aldehyde or derivatization to esters and ethers.

This guide provides a comprehensive overview of the theoretical and practical aspects of employing (2-Bromo-4-nitrophenyl)methanol in SNAr reactions. We will delve into the mechanistic underpinnings, present detailed experimental protocols for both direct substitution and a protection-deprotection strategy, and offer insights into potential challenges and optimization strategies.

Mechanistic Considerations: The Addition-Elimination Pathway

The SNAr reaction of (2-Bromo-4-nitrophenyl)methanol proceeds via a two-step addition-elimination mechanism.[1][3][4]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This step is typically the rate-determining step of the reaction as it involves the temporary loss of aromaticity.[2][4]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the para-nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy of the reaction.[2]

  • Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the bromide ion, yielding the substituted product.

The efficiency of this process is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Experimental Protocols

A significant consideration when using (2-Bromo-4-nitrophenyl)methanol in SNAr reactions is the potential for the hydroxymethyl group to participate in side reactions, particularly under basic conditions. Therefore, two primary strategies are presented: a direct substitution method for robust nucleophiles and a more general approach involving the protection of the alcohol functionality.

Protocol 1: Direct SNAr with Amine Nucleophiles

This protocol is suitable for reactions with primary and secondary amines, which are generally good nucleophiles and can be employed under moderately basic conditions that may not significantly affect the hydroxymethyl group.

Materials:

  • (2-Bromo-4-nitrophenyl)methanol

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4]

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2-Bromo-4-nitrophenyl)methanol (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).[5]

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr via a Silyl-Protected Intermediate

To broaden the scope of applicable nucleophiles, especially those requiring strongly basic conditions (e.g., alkoxides and thiolates), protection of the hydroxymethyl group is recommended. A tert-butyldimethylsilyl (TBS) ether is a suitable protecting group due to its ease of installation and selective removal under mild conditions.[6]

Step 1: Protection of the Hydroxymethyl Group

Materials:

  • (2-Bromo-4-nitrophenyl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents)

  • Imidazole (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (2-Bromo-4-nitrophenyl)methanol (1.0 equivalent) and imidazole (2.2 equivalents) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude TBS-protected product can often be used in the next step without further purification.

Step 2: SNAr Reaction with the Protected Substrate

This protocol is a general procedure adaptable for various nucleophiles, including alkoxides and thiolates.

Materials:

  • (2-Bromo-4-nitrophenyl)methoxy)(tert-butyl)dimethylsilane (from Step 1)

  • Nucleophile (e.g., alcohol, thiol) (1.2 - 1.5 equivalents)

  • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.2 equivalents)[5]

  • Anhydrous Tetrahydrofuran (THF) or DMF[5]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or thiol (1.5 equivalents) in anhydrous THF or DMF.

  • Cool the solution to 0 °C and add the strong base (1.2 equivalents) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or thiolate.

  • Add a solution of the TBS-protected (2-Bromo-4-nitrophenyl)methanol (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to a temperature between 60-120 °C, monitoring by TLC.[4][5]

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the Silyl Ether

Materials:

  • Silyl-protected SNAr product (from Step 2)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 equivalents)[7]

  • Anhydrous THF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the silyl-protected product in anhydrous THF.

  • Add TBAF solution (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

ParameterProtocol 1 (Direct)Protocol 2 (Protected)
Suitable Nucleophiles Primary and secondary aminesAlcohols, phenols, thiols, and a wider range of amines
Base K₂CO₃, Et₃NNaH, t-BuOK
Temperature Range Room Temperature - 100 °C60 - 120 °C
Key Advantages Fewer synthetic stepsBroader nucleophile scope, avoids side reactions of the -CH₂OH group
Key Disadvantages Limited to less basic conditionsRequires additional protection and deprotection steps

Visualization of Synthetic Pathways

Direct SNAr Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A (2-Bromo-4-nitrophenyl)methanol D SNAr Reaction (DMF or DMSO, RT-100°C) A->D B Amine Nucleophile B->D C Base (e.g., K2CO3) C->D E Aqueous Work-up D->E F Extraction E->F G Column Chromatography F->G H Substituted (2-Amino-4-nitrophenyl)methanol Derivative G->H

Caption: Workflow for the direct SNAr reaction.

Protected SNAr Reaction Workflow

G cluster_protection Protection cluster_reaction SNAr Reaction cluster_deprotection Deprotection A (2-Bromo-4-nitrophenyl)methanol P Protection (TBDMSCl, Imidazole) A->P I1 TBS-Protected Intermediate P->I1 SNAr SNAr Reaction (THF or DMF, 60-120°C) I1->SNAr Nuc Nucleophile (e.g., R-OH, R-SH) Nuc->SNAr Base Strong Base (e.g., NaH) Base->SNAr I2 Substituted Protected Product SNAr->I2 D Deprotection (TBAF) I2->D FP Final Product D->FP

Sources

Protocol for Suzuki cross-coupling reactions with (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl Methanols via Suzuki-Miyaura Cross-Coupling with (2-Bromo-4-nitrophenyl)methanol

Introduction: The Strategic Synthesis of Substituted Biaryl Methanols

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical and materials science industries for the synthesis of complex molecular architectures, particularly substituted biaryls.[1][3]

This guide provides a detailed protocol and technical considerations for the Suzuki-Miyaura coupling of a functionally rich substrate: (2-Bromo-4-nitrophenyl)methanol . This molecule presents a unique synthetic challenge and opportunity due to its trifunctional nature:

  • Aryl Bromide: The reactive site for the palladium-catalyzed cross-coupling.[1]

  • Nitro Group: A strong electron-withdrawing group that activates the aryl bromide towards oxidative addition but can also participate in side reactions under certain conditions.[4]

  • Benzylic Alcohol: A versatile functional group that can be retained or further modified, but its acidic proton requires careful consideration during base selection.

By understanding the interplay of these functional groups within the mechanistic framework of the Suzuki reaction, researchers can effectively leverage this substrate to build complex, functionalized biaryl methanol scaffolds.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle driven by a palladium complex.[5] The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of (2-Bromo-4-nitrophenyl)methanol. This is often the rate-determining step and results in a Palladium(II) intermediate. The presence of the electron-withdrawing nitro group on the aromatic ring facilitates this step.[4][7]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the organoboron reagent to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][8][9]

  • Reductive Elimination: The newly formed di-organopalladium(II) complex collapses, forming the desired carbon-carbon bond in the product and regenerating the active Palladium(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)L₂-Br OxAdd->ArPdX Trans Transmetalation ArPdX->Trans [R-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Boronate [R-B(OH)₃]⁻ Boronic R-B(OH)₂ Boronic->Boronate + OH⁻ ArPdR Ar-Pd(II)L₂-R Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Key Parameters and Experimental Choices

Optimizing a Suzuki coupling reaction requires a rational selection of catalyst, ligand, base, and solvent, tailored to the specific substrate.[10]

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical for achieving high catalytic activity. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate Pd precursor and a specialized phosphine ligand.

  • Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[5]

  • Ligands: For electron-deficient aryl bromides like our substrate, electron-rich and bulky phosphine ligands are highly effective.[2] They promote the oxidative addition step and stabilize the catalytic species. Buchwald ligands, such as SPhos, are excellent candidates for this type of transformation, often allowing for lower catalyst loadings and milder reaction conditions.[11]

The Role of the Base

The base is not merely an additive; it is a mechanistic necessity. Its primary function is to react with the boronic acid to form a trivalent boronate complex ([R-B(OH)₃]⁻).[12][13] This increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center during transmetalation.[9]

  • Common Choices: Inorganic bases are preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used and generally provide high yields.[9]

  • Substrate Compatibility: While (2-Bromo-4-nitrophenyl)methanol has an acidic hydroxyl proton, moderately strong bases like K₂CO₃ or K₃PO₄ are typically compatible and do not cause significant deprotonation or side reactions under standard Suzuki conditions.

Solvent System Selection

The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base. Biphasic solvent systems are very common.[14]

  • Typical Systems: A mixture of an organic solvent and water is often ideal. The water helps to dissolve the inorganic base, while the organic solvent dissolves the aryl halide and boronic acid.[15] Common pairings include:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Tetrahydrofuran (THF) / Water

  • Degassing: It is critical to remove dissolved oxygen from the solvent and reaction mixture. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and the formation of homocoupling byproducts.[4]

Detailed Experimental Protocol

This protocol provides a general guideline for the Suzuki-Miyaura coupling of (2-Bromo-4-nitrophenyl)methanol with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Experimental_Workflow Start Start Setup 1. Reagent Setup (Aryl Bromide, Boronic Acid, Base, Catalyst) Start->Setup Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Heat 4. Heat and Stir (e.g., 90 °C, Monitor by TLC/LC-MS) Solvent->Heat Workup 5. Aqueous Work-up (Dilute, Wash with H₂O & Brine) Heat->Workup Purify 6. Purification (Dry, Concentrate, Column Chromatography) Workup->Purify End End (Pure Product) Purify->End

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Materials and Equipment
  • (2-Bromo-4-nitrophenyl)methanol

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (e.g., 1,4-dioxane, Toluene) and deionized water

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with a vacuum/gas manifold

  • Standard laboratory glassware for work-up and purification

  • TLC plates or LC-MS for reaction monitoring

Reaction Setup (Illustrative Scale)
ReagentMol. Wt.Amount (mg)Moles (mmol)Equivalents
(2-Bromo-4-nitrophenyl)methanol232.042321.01.0
Phenylboronic Acid121.931461.21.2
Pd(PPh₃)₄1155.56350.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212762.02.0
Solvent System
1,4-Dioxane4.0 mL--
Water1.0 mL--
Step-by-Step Procedure
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine (2-Bromo-4-nitrophenyl)methanol (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for several minutes and then backfill with an inert gas (e.g., Argon). Repeat this evacuate-backfill cycle three times to ensure a completely oxygen-free atmosphere.[16]

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 dioxane:water) by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.[14][17]

  • Purification: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[17] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl methanol product.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Insufficient degassing; Poor reagent solubility.[18]Use fresh catalyst; Ensure rigorous degassing of solvents and reaction vessel; Try a different solvent system (e.g., Toluene/Water, DMF/Water).[18][19]
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction to Pd(0).[4]Improve degassing technique; Add a small amount of a reducing agent if using a Pd(II) source, or use a Pd(0) catalyst directly.
Deborylation of Starting Material Reaction temperature is too high or reaction time is too long; Base is too strong or aqueous conditions are too harsh.[18]Lower the reaction temperature; Monitor closely and stop the reaction upon completion; Consider using a milder base like KF or switching to a boronate ester.[18]
Unidentified Side Products The nitro group may undergo reduction under certain conditions, especially if hydrogen sources are present.Ensure an inert atmosphere is maintained; Avoid potential hydrogen sources in the reaction mixture.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation Step in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(42), 16934-16944.
  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973-2976.
  • Chtchigrovsky, M., et al. (2015). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Nagy, T. D., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3474-3483.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development, 16(6), 1156-1184.
  • Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140.
  • Johnson, S. A., et al. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 843.
  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3114-3126.
  • Dorel, R., & Echavarren, A. M. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11132-11133.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • National Institutes of Health. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2021). Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2015). Don't Forget the Workup. Journal of Chemical Education. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Retrieved from [Link]

  • ACS Publications. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ACS Publications. (2023). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]

Sources

Application Notes & Protocols: Selective Reduction of the Nitro Group in (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance

The selective synthesis of (4-amino-2-bromophenyl)methanol is a critical step in the development of various pharmaceutical and agrochemical agents. This molecule serves as a versatile building block, incorporating three distinct functional groups: a primary amine, a bromo substituent, and a benzylic alcohol. The primary challenge in its synthesis lies in the chemoselective reduction of the nitro group on the precursor, (2-Bromo-4-nitrophenyl)methanol, without affecting the other two sensitive functionalities.

This guide provides a comprehensive overview of established methodologies for this transformation. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern selectivity. We will explore various protocols, from classic metal-acid reductions to modern catalytic systems, providing researchers with the rationale to select the optimal method for their specific application, considering factors such as scale, cost, functional group tolerance, and environmental impact.

The Chemoselectivity Problem: Navigating Competing Reaction Pathways

The selective reduction of the nitro group in (2-Bromo-4-nitrophenyl)methanol is complicated by the presence of two other reducible functionalities on the aromatic ring. A non-selective reducing agent can lead to a mixture of undesired byproducts, significantly complicating purification and reducing the overall yield.

The primary competing pathways are:

  • Hydrodebromination: The cleavage of the carbon-bromine bond, replacing the bromine atom with hydrogen. This is a common side reaction, particularly in catalytic hydrogenation using standard palladium catalysts.[1][2]

  • Hydrogenolysis of Benzylic Alcohol: The cleavage of the C-O bond of the methanol group, reducing it to a methyl group. While generally less facile than nitro reduction or dehalogenation, this can occur under harsh hydrogenation conditions.

Understanding these potential side reactions is paramount for selecting a suitable reduction strategy. The ideal method must exhibit high reactivity towards the nitro group while demonstrating inertness towards the aryl bromide and benzylic alcohol moieties.

G cluster_start Starting Material cluster_products Potential Products start (2-Bromo-4-nitrophenyl)methanol desired Desired Product: (4-Amino-2-bromophenyl)methanol start->desired Selective Nitro Reduction (Desired) byproduct1 Byproduct 1: (4-Aminophenyl)methanol (Hydrodebromination) start->byproduct1 Non-Selective Reduction byproduct2 Byproduct 2: 2-Bromo-4-nitrotoluene (Hydrogenolysis) start->byproduct2 Non-Selective Reduction G cluster_workflow Fe/NH₄Cl Reduction Workflow A 1. Setup Dissolve Substrate in EtOH/H₂O B 2. Reagent Addition Add Iron Powder & NH₄Cl A->B C 3. Reaction Heat to Reflux Monitor by TLC/LCMS B->C D 4. Workup Hot filter through Celite to remove Iron salts C->D E 5. Extraction Basify filtrate Extract with EtOAc D->E F 6. Isolation Dry, concentrate & purify product E->F

Caption: Workflow for the Fe/NH₄Cl reduction protocol.

B. Experimental Protocol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-Bromo-4-nitrophenyl)methanol (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 to 2:1 v/v ratio).

  • Reagent Addition: To the stirred solution, add ammonium chloride (NH₄Cl, 4-5 eq) followed by iron powder (Fe, 5-10 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C). The reaction is often vigorous initially. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed (typically 2-4 hours).

  • Workup and Filtration: Upon completion, carefully filter the hot reaction mixture through a pad of celite to remove the iron powder and iron salts. [3]Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. Basify the remaining aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until pH > 8.

  • Isolation: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-amino-2-bromophenyl)methanol. Purify further by column chromatography or recrystallization if necessary.

Protocol 2: Tin(II) Chloride Reduction

This is a classic and mild method known for its high chemoselectivity, particularly its inertness towards aryl halides. [1][4] A. Mechanism Insight: Stepwise Electron and Proton Transfer

Similar to iron, the reduction with SnCl₂ involves electron transfer from the metal ion (Sn²⁺ to Sn⁴⁺) coupled with protonation from the acidic medium (HCl). [5]The reaction proceeds through nitroso and N-phenylhydroxylamine intermediates. [4]The strongly acidic conditions protonate the resulting amine to form an anilinium salt, which is liberated during the basic workup.

B. Experimental Protocol

  • Reaction Setup: In a round-bottom flask, dissolve the (2-Bromo-4-nitrophenyl)methanol (1.0 eq) in a suitable solvent such as absolute ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution. If using a non-acidic solvent, concentrated hydrochloric acid (HCl) is often added slowly and carefully.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LCMS until completion (typically 1-3 hours).

  • Workup: Cool the reaction mixture and carefully quench by pouring it into ice-water. Basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is strongly basic (pH > 10). This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through celite to remove the gelatinous tin hydroxides. Wash the celite pad with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer several times with ethyl acetate.

  • Isolation: Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product. [1]

Protocol 3: Sodium Dithionite Reduction

This metal-free method is an excellent choice for substrates sensitive to acidic conditions or metal contamination. It is known for high chemoselectivity and mild reaction conditions. [6][7] A. Mechanism Insight: Radical Anion Pathway

In aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. [6]The reaction proceeds via a single-electron transfer from the •SO₂⁻ radical to the nitro group, followed by a series of further electron transfers and protonations to generate the amine. [8] B. Experimental Protocol

  • Reaction Setup: Dissolve the (2-Bromo-4-nitrophenyl)methanol (1.0 eq) in a solvent system such as methanol/water or a biphasic system like Dichloromethane/water in a round-bottom flask. The use of a phase-transfer catalyst (e.g., TBAHS) can be beneficial in biphasic systems. [7]2. Reagent Addition: In a separate flask, prepare a fresh solution of sodium dithionite (Na₂S₂O₄, 3-5 eq) in water. Add the aqueous dithionite solution dropwise to the vigorously stirred solution of the nitro compound. The reaction can be exothermic.

  • Reaction Execution: Stir the reaction at room temperature or with gentle warming (e.g., 40-50 °C) until the starting material is consumed as monitored by TLC (typically 2-6 hours).

  • Workup: If a biphasic system was used, separate the layers. If a miscible solvent system was used, remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. [6]6. Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired product.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the reducing agent. For metal-based reductions, ensure the metal powder is of fine grade and activated if necessary.

  • Hydrodebromination Detected: This is a primary concern with catalytic hydrogenation. If observed, switch to a more selective method like Fe/NH₄Cl or Na₂S₂O₄. If hydrogenation is required, use a poisoned catalyst like sulfided Pt/C. [1][9]* Difficult Workup (Tin Salts): The precipitation of tin hydroxides can make filtration difficult. Diluting the mixture significantly with water and solvent and using a thick pad of celite can help. Vigorous stirring during basification can sometimes yield a more granular precipitate.

  • Low Yield: Product may be lost in the aqueous phase, especially if it is somewhat water-soluble. Ensure thorough extraction with an appropriate organic solvent.

Conclusion

The selective reduction of the nitro group in (2-Bromo-4-nitrophenyl)methanol to afford (4-amino-2-bromophenyl)methanol is a readily achievable transformation provided the correct methodology is chosen. For general laboratory synthesis, the Fe/NH₄Cl method offers an optimal balance of cost, efficiency, selectivity, and environmental consideration. [10]For substrates intolerant to even mildly acidic conditions, sodium dithionite provides a robust, metal-free alternative. While effective, the SnCl₂ method should be considered with caution due to the challenges associated with tin waste disposal. By understanding the mechanistic basis for selectivity, researchers can confidently select and execute the appropriate protocol to obtain this valuable synthetic intermediate in high purity and yield.

References

  • Fiveable. (n.d.). Sodium Dithionite Definition.
  • Li, G., et al. (2023). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Advanced Science.
  • ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Royal Society of Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. WordPress.
  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. BenchChem.
  • Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.
  • Islamic Azad University. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
  • National Institutes of Health. (n.d.).
  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • ResearchGate. (n.d.).
  • Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. Organic Chemistry.
  • Setamdideh, D., & Karimi, Z. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry.
  • Scilit. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Zhang, P., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(3).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Unknown. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Advanced Sciences and Engineering Technologies.
  • Kasparian, A. J., et al. (2011). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. The Journal of Organic Chemistry, 76(23), 9841-4.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). WordPress.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians.
  • RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Table 2 Reduction of the nitro compounds by sodium borohydride using....
  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
  • Stipec, R., et al. (n.d.).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Béchamp reduction.
  • Erowid. (n.d.).
  • BenchChem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.
  • Desai, D. G., et al. (2006). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
  • Wang, H., et al. (2025). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
  • Smith, A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Smith, A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
  • Beller, M., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society.
  • Kasparian, A. J., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.

Sources

Application Notes & Protocols: (2-Bromo-4-nitrophenyl)methanol as a Strategic Precursor in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials—precursors that offer multiple, orthogonally reactive sites—can dramatically accelerate the synthesis of novel chemical entities. (2-Bromo-4-nitrophenyl)methanol is one such precursor, a highly versatile building block whose value lies in its trifunctional nature. This guide provides an in-depth exploration of its chemical properties, core reactivity, and strategic applications in the synthesis of medicinally relevant scaffolds, such as benzofurans and core structures for kinase inhibitors. We present field-proven protocols and explain the causality behind experimental choices, offering researchers a practical and authoritative resource for leveraging this powerful precursor in their medicinal chemistry programs.

Introduction: The Strategic Value of a Trifunctional Precursor

(2-Bromo-4-nitrophenyl)methanol emerges as a cornerstone precursor for medicinal chemists due to the strategic placement of three distinct functional groups on a simple phenyl ring. Each group serves as a "handle" for specific, high-yielding chemical transformations, allowing for a modular and divergent approach to library synthesis.

  • The Aryl Bromide: A classic and reliable handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • The Nitro Group: A versatile functional group that, upon reduction to an aniline, becomes a nucleophilic center for cyclization reactions, amide bond formations, or further functionalization.

  • The Benzylic Alcohol: A primary alcohol that can be easily oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages, providing an additional vector for molecular diversification.

This unique combination allows for the systematic exploration of chemical space around a central scaffold, a critical activity in lead optimization.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and handling requirements is the foundation of safe and reproducible chemistry.

PropertyValueSource
CAS Number 183111-34-4[1][2]
Molecular Formula C₇H₆BrNO₃[3]
Molecular Weight 232.03 g/mol [1]
Physical Form Solid[1]
Melting Point 85 - 87 °C[1]
IUPAC Name (2-bromo-4-nitrophenyl)methanol[1]

Safety Profile: (2-Bromo-4-nitrophenyl)methanol should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • GHS Pictogram: GHS07 (Exclamation mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1]

  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312[1]

Core Reactivity: A Platform for Divergent Synthesis

The true power of (2-Bromo-4-nitrophenyl)methanol lies in the ability to selectively address its three key functional groups. This modular reactivity is the cornerstone of its utility in building diverse molecular libraries.

G cluster_Br Aryl Bromide Handle cluster_NO2 Nitro Group Handle cluster_CH2OH Benzylic Alcohol Handle main (2-Bromo-4-nitrophenyl)methanol Br_node Suzuki, Sonogashira, Buchwald-Hartwig, etc. main->Br_node NO2_node Reduction (e.g., SnCl₂, H₂/Pd-C) main->NO2_node CH2OH_node Oxidation (PCC, DMP) Etherification (Williamson) Esterification main->CH2OH_node Br_prod C-C / C-N Bond Formation (Biaryls, Alkynes, Amines) Br_node->Br_prod Pd-Catalysis NO2_prod Aniline Intermediate (Nucleophile for Cyclizations) NO2_node->NO2_prod CH2OH_prod Aldehyde, Carboxylic Acid, Ethers, Esters CH2OH_node->CH2OH_prod

Figure 1: The trifunctional reactivity of (2-Bromo-4-nitrophenyl)methanol.

This diagram illustrates the three primary avenues for synthetic diversification. The aryl bromide is ideal for scaffold elaboration via cross-coupling, the nitro group serves as a masked aniline for subsequent heterocyclic ring formation, and the alcohol provides a site for linker attachment or functional group interconversion.

Application Case Study: Synthesis of Benzofuran Scaffolds

Benzofurans are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including antitumor, antibacterial, and antiviral properties.[4][5] (2-Bromo-4-nitrophenyl)methanol is an excellent starting point for the construction of substituted benzofurans.

A common and effective strategy involves an initial etherification followed by an intramolecular cyclization. The workflow below outlines a robust approach to a 2-substituted-5-nitrobenzofuran, a versatile intermediate for further derivatization.

G A (2-Bromo-4-nitrophenyl)methanol B Williamson Ether Synthesis A->B 1. NaH 2. Propargyl Bromide C Propargyl Ether Intermediate B->C D Palladium-Catalyzed Intramolecular Cyclization C->D Pd(PPh₃)₄, CuI, Base E 2-Substituted-5-nitrobenzofuran D->E

Figure 2: Workflow for the synthesis of a 5-nitrobenzofuran derivative.

This pathway leverages two of the molecule's handles: the alcohol is first converted to an ether, and the ortho-bromo substituent then directs the palladium-catalyzed ring closure. The resulting 5-nitrobenzofuran retains the nitro group as a synthetic handle for subsequent reduction and functionalization.

Protocol 1: Synthesis of 2-Methyl-5-nitro-1-benzofuran

This protocol details the synthesis of a model benzofuran derivative from (2-bromo-4-nitrophenyl)methanol.

Part A: Synthesis of 1-bromo-2-((prop-2-yn-1-yloxy)methyl)-4-nitrobenzene

  • Materials & Setup:

    • (2-Bromo-4-nitrophenyl)methanol (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Propargyl bromide, 80% solution in toluene (1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath.

  • Procedure:

    • Suspend NaH in anhydrous DMF in a flask under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add a solution of (2-Bromo-4-nitrophenyl)methanol in anhydrous DMF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add the propargyl bromide solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

    • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash sequentially with water (3x) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the propargyl ether intermediate.

Part B: Intramolecular Cyclization to 2-Methyl-5-nitro-1-benzofuran

  • Materials & Setup:

    • Propargyl ether intermediate from Part A (1.0 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

    • Triphenylphosphine (PPh₃) (0.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous acetonitrile (MeCN)

    • Reaction vessel suitable for heating under reflux with a nitrogen atmosphere.

  • Procedure:

    • To a reaction vessel, add the propargyl ether intermediate, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the vessel with nitrogen three times.

    • Add anhydrous acetonitrile via syringe.

    • Heat the reaction mixture to reflux (approx. 82 °C) and stir until TLC analysis indicates complete consumption of the starting material.

    • Work-up: Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the final product, 2-methyl-5-nitro-1-benzofuran.

Application Case Study: Synthesis of Kinase Inhibitor Cores

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[6][7] Many inhibitors feature a core heterocyclic scaffold, such as a pyrrolo[2,3-d]pyrimidine or quinazoline, decorated with specific substituents that occupy the ATP-binding pocket. (2-Bromo-4-nitrophenyl)methanol is an ideal precursor for constructing such scaffolds, as demonstrated in the workflow below.

G A (2-Bromo-4-nitrophenyl)methanol B Suzuki-Miyaura Coupling A->B ArB(OH)₂, Pd Catalyst, Base C Aryl-Substituted Intermediate B->C D Oxidation (e.g., PCC) C->D E Substituted Benzaldehyde D->E F Nitro Group Reduction E->F SnCl₂ or H₂/Pd-C G Diamino Intermediate F->G H Condensation / Cyclization G->H With C1 synthon I Heterocyclic Kinase Core (e.g., Quinazoline) H->I

Figure 3: Multi-step synthesis of a heterocyclic kinase inhibitor core.

This synthetic strategy methodically builds complexity. A Suzuki-Miyaura coupling first installs a key recognition element.[8][9] The alcohol is then oxidized to an aldehyde, and the nitro group is reduced to an amine. The resulting ortho-amino benzaldehyde is a classic precursor for condensation reactions to form a variety of fused heterocyclic systems.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-Bromo-4-nitrophenyl)methanol with an arylboronic acid. Optimization may be required for specific substrates.[9][10]

  • Materials & Setup:

    • (2-Bromo-4-nitrophenyl)methanol (1.0 equiv)

    • Arylboronic acid (1.2–1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

    • Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

    • Schlenk flask or reaction vial, magnetic stirrer, inert gas (Argon or Nitrogen).

  • Procedure:

    • To a dry Schlenk flask, add (2-Bromo-4-nitrophenyl)methanol, the arylboronic acid, the base, and the palladium catalyst.

    • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent system via syringe. The reaction concentration is typically 0.1–0.5 M with respect to the starting aryl bromide.

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

(2-Bromo-4-nitrophenyl)methanol is more than a simple chemical; it is a strategic platform for synthetic innovation in medicinal chemistry. Its three distinct and orthogonally reactive functional groups provide chemists with a reliable and versatile tool for the efficient construction of diverse and complex molecules. By enabling modular strategies such as late-stage diversification via cross-coupling and scaffold construction through cyclization reactions, this precursor significantly streamlines the path toward novel benzofurans, kinase inhibitors, and other high-value therapeutic candidates. The protocols and strategies outlined in this guide serve as a robust foundation for researchers aiming to unlock the full potential of this powerful building block.

References

  • Synthesis of Step 1: (2-Nitrophenyl)-(5-bromo-2-methoxypyridin-4-yl)methanol. Mol-Instincts. [Link]

  • Synthesis of benzofuran derivatives. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • (2-bromo-4-nitrophenyl)methanol (C7H6BrNO3). PubChemLite. [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [Link]

  • 2-Bromo-4-nitrophenol. PubChem. [Link]

  • SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. University of Extremadura. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. [Link]

  • Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate. [Link]

  • Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. [Link]

Sources

The Versatility of (2-Bromo-4-nitrophenyl)methanol: A Gateway to Photo-Responsive Materials

Author: BenchChem Technical Support Team. Date: January 2026

(2-Bromo-4-nitrophenyl)methanol , a substituted aromatic alcohol, is emerging as a pivotal molecular building block in the realm of advanced materials science. Its unique trifecta of functional groups—a hydroxyl group for esterification and etherification, a bromine atom for cross-coupling reactions, and a photo-labile ortho-nitrobenzyl moiety—renders it a highly versatile precursor for the synthesis of sophisticated, stimulus-responsive polymers and functional surfaces. This guide provides an in-depth exploration of its applications, underpinned by detailed protocols for researchers and professionals in materials science and drug development.

Core Chemical Attributes

(2-Bromo-4-nitrophenyl)methanol is a solid at room temperature with a melting point of 85-87°C. Its structure, featuring a nitro group para to the bromomethyl group, is central to its utility. The ortho-nitrobenzyl group is renowned for its ability to undergo photo-cleavage upon exposure to UV light, a property that forms the basis of its most significant applications.[1]

PropertyValueSource
CAS Number183111-34-4
Molecular FormulaC7H6BrNO3[2]
Molecular Weight232.03 g/mol [3]
Melting Point85 - 87 °C
Physical FormSolid

Application I: Synthesis of Photodegradable Polymers for Controlled Release

The primary application of (2-Bromo-4-nitrophenyl)methanol in materials science is as a precursor for creating photo-responsive linkers. These linkers can be incorporated into polymer backbones or as cross-linkers in hydrogels. Upon irradiation with UV light (typically around 365 nm), the ortho-nitrobenzyl ester linkage cleaves, leading to the degradation of the polymer network and the release of encapsulated molecules. This mechanism is of paramount importance in targeted drug delivery, where a therapeutic agent can be released at a specific site and time with spatiotemporal control.[1]

The bromine atom on the aromatic ring offers an additional advantage, potentially enhancing properties like thermal stability and nonlinear optical response.[4]

Experimental Protocol: Synthesis of a Photo-Cleavable Poly(lactic acid) (PLA) Copolymer

This protocol details the incorporation of (2-Bromo-4-nitrophenyl)methanol as a photo-labile end-cap for PLA chains, a biodegradable polymer widely used in biomedical applications.

Materials:

  • (2-Bromo-4-nitrophenyl)methanol

  • L-lactide

  • Stannous octoate (Sn(Oct)₂)

  • Anhydrous toluene

  • Methanol

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Initiator Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve (2-Bromo-4-nitrophenyl)methanol (1 equivalent) in anhydrous toluene.

  • Ring-Opening Polymerization: Add L-lactide (desired number of equivalents to control molecular weight) to the flask, followed by a catalytic amount of stannous octoate solution in toluene.

  • Reaction: Immerse the flask in a preheated oil bath at 130°C and stir for 4-6 hours.

  • Purification: Cool the reaction mixture to room temperature. Dissolve the crude polymer in a minimal amount of DCM and precipitate it in a large excess of cold methanol or diethyl ether.

  • Isolation: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting photo-labile PLA by ¹H NMR spectroscopy (to confirm the presence of the ortho-nitrobenzyl end-group) and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

G cluster_synthesis Synthesis Workflow Initiator 1. (2-Bromo-4-nitrophenyl)methanol in Toluene Monomer 2. Add L-lactide & Sn(Oct)₂ catalyst Initiator->Monomer Polymerization 3. Heat at 130°C (4-6 hours) Monomer->Polymerization Purification 4. Dissolve in DCM, precipitate in Methanol Polymerization->Purification Isolation 5. Filter and Dry Purification->Isolation Characterization 6. NMR & GPC Isolation->Characterization

Caption: Workflow for PLA synthesis with a photo-labile end-group.

Protocol: Photo-Induced Degradation and Release Study

Materials:

  • Photo-labile PLA copolymer

  • Model drug (e.g., Rhodamine B)

  • Solvent for film casting (e.g., DCM)

  • UV lamp (365 nm)

  • UV-Vis spectrophotometer

Procedure:

  • Film Preparation: Dissolve the photo-labile PLA and the model drug in DCM. Cast the solution onto a glass slide and allow the solvent to evaporate completely to form a thin film.

  • UV Irradiation: Expose the polymer film to UV light (365 nm) for varying durations.

  • Release Monitoring: Immerse the irradiated films in a buffer solution (e.g., PBS, pH 7.4). At specific time intervals, collect aliquots of the buffer and measure the absorbance of the released Rhodamine B using a UV-Vis spectrophotometer.

  • Data Analysis: Correlate the duration of UV exposure with the rate and extent of drug release.

Application II: Surface Functionalization for Photo-Patterning

The reactive hydroxyl group of (2-Bromo-4-nitrophenyl)methanol allows for its immobilization on surfaces, such as silicon wafers or glass slides, through silanization or esterification. The terminal bromine atom can then serve as a versatile handle for further chemical modifications, including atom transfer radical polymerization (ATRP) to grow polymer brushes or "click" chemistry reactions. This creates a surface where the attached molecules or polymer chains can be cleaved from the surface upon UV irradiation, enabling the creation of high-resolution chemical and biological patterns. This has applications in microfluidics, biosensors, and cell patterning.[5]

Experimental Protocol: Preparation of a Photo-Patternable Surface

Materials:

  • Silicon wafer or glass slide

  • Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION )

  • (3-Aminopropyl)triethoxysilane (APTES)

  • (2-Bromo-4-nitrophenyl)methanol

  • Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (for esterification)

  • Anhydrous organic solvents (e.g., toluene, DCM)

Procedure:

  • Surface Hydroxylation: Clean the substrate by immersing it in Piranha solution for 30 minutes to generate surface hydroxyl groups. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization: Immerse the cleaned substrate in a solution of APTES in anhydrous toluene to form an amine-terminated surface.

  • Immobilization of Photo-Labile Moiety: React the amine-functionalized surface with a pre-activated carboxylic acid derivative of (2-Bromo-4-nitrophenyl)methanol (prepared separately), or directly couple (2-Bromo-4-nitrophenyl)methanol to a carboxylic acid-terminated surface using DCC/DMAP chemistry.

  • Characterization: Confirm the successful surface modification using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

G cluster_surface_mod Surface Functionalization Workflow Substrate Silicon/Glass Substrate Hydroxylation Piranha Clean (-OH groups) Substrate->Hydroxylation Silanization APTES Treatment (-NH₂ groups) Hydroxylation->Silanization Immobilization Couple with (2-Bromo-4-nitrophenyl)methanol derivative Silanization->Immobilization Patterning Masked UV Exposure & Cleavage Immobilization->Patterning Final_Pattern Patterned Surface Patterning->Final_Pattern

Caption: Workflow for creating a photo-patternable surface.

Safety and Handling

(2-Bromo-4-nitrophenyl)methanol is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(2-Bromo-4-nitrophenyl)methanol stands as a potent and versatile building block in materials science. Its inherent photo-labile nature, coupled with strategically placed functional groups, provides a robust platform for the design and synthesis of next-generation smart materials. The protocols outlined here serve as a foundational guide for researchers to harness the potential of this molecule in creating materials with on-demand properties for applications ranging from advanced drug delivery systems to high-resolution surface patterning.

References

  • (2-bromo-4-nitrophenyl)methanol (C7H6BrNO3). (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Fomina, N., McFearin, C., Sermsakdi, M., Edder, C., & Fréchet, J. M. J. (2010). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Journal of the American Chemical Society, 132(27), 9246–9260. [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021, June 3). Quora. Retrieved January 16, 2026, from [Link]

  • 2-Bromo-4-nitrophenol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 2-Bromo-1-(4-nitrophenyl)ethanol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells fo. (2025, December 14). ACS Publications. Retrieved January 16, 2026, from [Link]

  • (4-Nitrophenyl)methanol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2438. [Link]

  • The important role of the bromo group in improving the properties of organic nonlinear optical materials. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance. (2026, January 11). Langmuir. Retrieved January 16, 2026, from [Link]

  • Recent Advances in Polymer Science and Fabrication Processes for Enhanced Microfluidic Applications: An Overview. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

Sources

Application Note & Protocol: Sonogashira Coupling of (2-Bromo-4-nitrophenyl)methanol for the Synthesis of Novel Arylalkynes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975, this palladium- and copper-co-catalyzed reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4] Its enduring appeal lies in its typically mild reaction conditions, broad functional group tolerance, and high efficiency in generating arylalkynes and conjugated enynes.[2][5]

This application note provides a detailed experimental protocol for the Sonogashira coupling of (2-Bromo-4-nitrophenyl)methanol with a terminal alkyne. This particular substrate presents an interesting case study due to the presence of a strongly electron-withdrawing nitro group and a primary alcohol functionality. The electron-deficient nature of the aryl bromide is expected to facilitate the oxidative addition step in the catalytic cycle, a key mechanistic event.[2] The hydroxyl group, while potentially a site for side reactions, is generally tolerated in Sonogashira couplings, obviating the need for a protection-deprotection sequence in many cases.

This guide is designed to provide a robust starting point for researchers, offering not just a step-by-step procedure but also the underlying scientific rationale for the chosen conditions and reagents.

The Catalytic Heart of the Reaction: The Sonogashira Mechanism

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, forming a Pd(II) complex.[6]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne moiety to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6]

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Product Ar-X Ar-X Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Formation of Copper Acetylide R-C≡C-H R-C≡C-H Base Base Cu-C≡CR->Cu-X caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol

This protocol provides a general procedure for the copper-palladium catalyzed coupling of (2-Bromo-4-nitrophenyl)methanol with a generic terminal alkyne.

Materials and Reagents
ReagentPuritySupplierNotes
(2-Bromo-4-nitrophenyl)methanol>98%Commercially AvailableStore in a cool, dark place.
Terminal Alkyne>98%Commercially AvailableShould be free of peroxides.
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]>98%Commercially AvailableAir and moisture stable, but should be stored in a desiccator.
Copper(I) Iodide (CuI)>99%Commercially AvailableShould be a white to off-white powder. Discolored (brown/green) CuI should be purified or a fresh bottle used.
Triethylamine (TEA)>99.5%, AnhydrousCommercially AvailableShould be freshly distilled over CaH₂.
Tetrahydrofuran (THF)Anhydrous, >99.9%Commercially AvailableShould be freshly distilled from sodium/benzophenone.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially AvailableFor drying organic layers.
Celite®Commercially AvailableFor filtration.
Reaction Setup and Procedure

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts can be toxic and should be handled with care. The reaction is exothermic, and appropriate precautions should be taken.[7]

  • Reaction Vessel Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add (2-Bromo-4-nitrophenyl)methanol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Inert Atmosphere: The flask is sealed with septa, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF (to make a 0.1 M solution with respect to the aryl bromide) and anhydrous triethylamine (3.0 eq) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite® to remove the catalyst residues.[8] The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware B Add solid reagents: (2-Bromo-4-nitrophenyl)methanol, PdCl2(PPh3)2, CuI A->B C Establish inert atmosphere (Ar or N2) B->C D Add anhydrous THF and triethylamine C->D E Add terminal alkyne D->E F Stir at room temperature and monitor reaction E->F G Dilute with ethyl acetate and filter through Celite® F->G H Aqueous work-up (NH4Cl, H2O, Brine) G->H I Dry organic layer and concentrate H->I J Purify by flash column chromatography I->J

Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.

Rationale for Experimental Choices

  • Catalyst System: PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] CuI is a standard co-catalyst that facilitates the formation of the copper acetylide, increasing the reaction rate.[1][9]

  • Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a scavenger for the HBr formed during the reaction.[10]

  • Solvent: THF is a common solvent for Sonogashira couplings, as it effectively dissolves the reactants and catalysts. Anhydrous conditions are crucial to prevent unwanted side reactions and catalyst deactivation.[9]

  • Temperature: The electron-withdrawing nitro group on the aryl bromide increases its reactivity towards oxidative addition.[2] Therefore, the reaction is expected to proceed efficiently at room temperature. For less reactive substrates, gentle heating may be required.[10][11]

  • Copper-Free Alternative: While the copper co-catalyst enhances the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[10][12] If homocoupling is a significant issue, a copper-free Sonogashira protocol can be employed. This often requires a different ligand system and may necessitate higher reaction temperatures.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst; poor quality reagents; insufficient inert atmosphere.Use fresh, high-purity catalysts and reagents.[10] Ensure the reaction is performed under strictly anhydrous and anaerobic conditions by properly degassing the solvent and using a robust inert gas setup.[10]
Formation of black precipitate (Palladium black) Decomposition of the palladium catalyst.This can be caused by impurities, inappropriate solvent choice, or incorrect temperature. Using fresh, high-purity reagents and solvents can help.[10] Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[10]
Significant alkyne homocoupling (Glaser coupling) Presence of oxygen with the copper co-catalyst.Ensure rigorous exclusion of air from the reaction.[10] Consider reducing the amount of CuI or switching to a copper-free protocol.[10][12]
Difficulty in product purification Residual palladium catalyst in the product.Filter the reaction mixture through a pad of Celite® before work-up.[8] If the product is still contaminated, consider using a metal scavenger resin.

Conclusion

The Sonogashira coupling of (2-Bromo-4-nitrophenyl)methanol offers a direct and efficient route to novel arylalkynes bearing both a nitro and a hydroxylmethyl functionality. These products can serve as valuable building blocks in medicinal chemistry and materials science. The protocol described herein provides a reliable and well-rationalized starting point for researchers. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and adapt this powerful reaction to their specific synthetic needs.

References

  • Xie, C., Liu, L., Zhang, Y., & Xu, P. (2008). Copper-Catalyzed Alkyne−Aryne and Alkyne−Alkene−Aryne Coupling Reactions. Organic Letters, 10(12), 2393–2396. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Xie, C., Liu, L., Zhang, Y., & Xu, P. (2008). Copper-Catalyzed Alkyne−Aryne and Alkyne−Alkene−Aryne Coupling Reactions. Organic Letters, 10(12), 2393–2396. [Link]

  • Xie, C., Liu, L., Zhang, Y., & Xu, P. (2008). Copper-catalyzed alkyne-aryne and alkyne-alkene-aryne coupling reactions. Organic letters, 10(12), 2393–2396. [Link]

  • Wang, Y., & Wang, J. (2018). Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. Molecules, 23(10), 2435. [Link]

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1165. [Link]

  • Sonogashira coupling. (2024). In Wikipedia. [Link]

  • Lao, K., & Qiu, J. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8699–8715. [Link]

  • Li, Z., & Li, C.-J. (2016). Copper-catalyzed direct couplings of terminal alkynes with primary and secondary benzyl bromides. Organic Chemistry Frontiers, 3(7), 829–833. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Gholinejad, M., & Niasari, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7546–7586. [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • V. S. S. R. R. V. Kumar, P., & Kumar, B. S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5345–5367. [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Le, C. M., & Colacot, T. J. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 26(42), 9238–9252. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Le, C. M. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University College of Engineering. [Link]

  • McKown, S. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 64-81). Royal Society of Chemistry. [Link]

  • Schuster, E. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]

  • MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

Sources

Application Notes & Protocols: Analytical Techniques for Monitoring Reactions with (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving (2-Bromo-4-nitrophenyl)methanol. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices and offers robust, self-validating methodologies. It covers a range of essential techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and spectroscopic methods (NMR and FTIR), to ensure accurate reaction tracking, optimization of yield, and impurity profiling.

Introduction: The Importance of Reaction Monitoring

(2-Bromo-4-nitrophenyl)methanol is a key intermediate in organic synthesis, featuring a versatile benzyl alcohol moiety for derivatization, a bromine atom for cross-coupling reactions, and a nitro group that can be reduced or used to modulate electronic properties. The successful synthesis of target molecules from this starting material hinges on precise control over the reaction conditions. Real-time or quasi-real-time monitoring of the reaction progress is critical for:

  • Yield Optimization: Determining the point of maximum product formation and preventing over-reaction or degradation.

  • Impurity Profiling: Identifying and quantifying the formation of byproducts, which is crucial for process safety and final product purity.

  • Kinetic Analysis: Understanding the reaction rate, which is essential for process scale-up and optimization.[1][2]

  • Safety: Preventing the accumulation of potentially hazardous intermediates or unreacted starting materials.

This guide provides the foundational knowledge and detailed protocols to implement a robust analytical strategy for reactions involving this compound.

Physicochemical Properties & Analytical Considerations

Understanding the properties of (2-Bromo-4-nitrophenyl)methanol (C₇H₆BrNO₃, MW: 232.03 g/mol ) is fundamental to selecting and developing appropriate analytical methods.

  • Chromophore: The nitrophenyl group provides a strong UV chromophore, making it highly suitable for detection by UV-Vis spectroscopy, a common detector for HPLC systems.[3]

  • Polarity: The presence of the hydroxyl and nitro groups makes the molecule relatively polar. This polarity will decrease if the alcohol is, for example, etherified, or increase if the bromine is substituted with a more polar group. These changes in polarity are the basis for separation in chromatographic techniques.[4][5]

  • Thermal Stability: While generally stable, the potential for decomposition at high temperatures must be considered, particularly for Gas Chromatography (GC) analysis.

  • Solubility: It is typically soluble in common organic solvents like methanol, acetonitrile, ethyl acetate, and dichloromethane. This is a key consideration for sample preparation.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is dictated by the specific requirements of the reaction being monitored.[6] A combination of techniques often provides the most comprehensive understanding of the reaction profile.

FeatureHPLC (High-Performance Liquid Chromatography)TLC (Thin-Layer Chromatography)GC (Gas Chromatography)NMR (Nuclear Magnetic Resonance)
Principle High-pressure liquid mobile phase passes through a packed column.[7]Liquid mobile phase moves up a solid-coated plate by capillary action.[8]Gaseous mobile phase carries vaporized sample through a column.[9]Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.[10]
Best For Quantitative analysis of non-volatile and thermally labile compounds.[6]Rapid, qualitative reaction progress checks.[11][12]Quantitative analysis of volatile and thermally stable compounds.[13]In-situ, non-destructive monitoring providing detailed structural information.[14][15]
Advantages High resolution, high sensitivity, excellent quantitation.[7]Fast, inexpensive, minimal sample preparation.[4][5]Excellent separation efficiency for volatile compounds.Provides unambiguous structural data, non-invasive.[10]
Limitations Higher cost, more complex instrumentation.[6]Not quantitative, lower resolution, can be affected by humidity and temperature.[5]Not suitable for non-volatile or thermally labile compounds.[13]Lower sensitivity, potential for spectral overlap, expensive.[10]

Detailed Application Notes and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for quantitative monitoring of reactions involving (2-Bromo-4-nitrophenyl)methanol due to its high resolution and the compound's strong UV absorbance.[7] A reversed-phase (RP-HPLC) method is typically the most effective.[16]

Causality in Method Development: The choice of a C18 column is based on its versatility and effectiveness in separating moderately polar aromatic compounds. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, allows for the fine-tuning of retention times.[17] A gradient elution is often preferred over an isocratic one as it can effectively separate compounds with a wider range of polarities (e.g., starting material, intermediates, and final product) within a reasonable timeframe. The nitroaromatic structure of the analyte makes UV detection highly sensitive.[18][19]

Protocol: Quantitative RP-HPLC for Reaction Monitoring

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[20]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Purified Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[21]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile/water mixture) in a 1.5 mL vial. This stops the reaction and prepares the sample for analysis.

    • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates.[20]

  • Gradient Elution Program:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.09010
10.01090
12.01090
12.19010
15.09010
  • Quantification:

    • Prepare stock solutions of the starting material, (2-Bromo-4-nitrophenyl)methanol, and any available standards for expected products or intermediates.[20]

    • Create a calibration curve by preparing a series of dilutions of the standards and injecting them into the HPLC system.[22]

    • Plot the peak area against the known concentration for each compound to generate a linear regression.[23]

    • Use the calibration curve to determine the concentration of the starting material and product(s) in the quenched reaction samples at each time point.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapid, qualitative checks on reaction progress. It allows for a quick visualization of the consumption of the starting material and the formation of the product.[8][11]

Causality in Method Development: Silica gel is used as the stationary phase because it is polar.[4] A mobile phase (eluent) of intermediate polarity, such as a mixture of ethyl acetate and hexane, is chosen to achieve good separation. The starting material, being more polar due to the hydroxyl group, will have a lower Retardation Factor (Rf) value than a less polar product (e.g., an ether or ester derivative). Visualization under UV light is effective due to the aromatic nature of the compounds.[11]

Protocol: Rapid Qualitative TLC Monitoring

  • Plate Preparation:

    • Use a silica gel-coated aluminum or glass plate (e.g., Silica Gel 60 F₂₅₄).[4]

    • With a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.

  • Spotting:

    • Using a capillary tube, spot the starting material (SM), the reaction mixture (R), and a "co-spot" (C) containing both the starting material and the reaction mixture on the baseline.[8] The co-spot helps to definitively identify the starting material spot in the reaction lane.

  • Elution:

    • Prepare an eluting solvent system. A good starting point is 30:70 ethyl acetate/hexane. Adjust the ratio to achieve an Rf value for the starting material of approximately 0.2-0.3.

    • Place a small amount of the eluent in a developing chamber with a lid and let it saturate.

    • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.

  • Visualization:

    • Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The aromatic compounds will appear as dark spots.[5][11]

    • Circle the spots with a pencil and calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[5] A decrease in the intensity of the starting material spot and the appearance of a new spot indicate the reaction is proceeding.

Gas Chromatography (GC)

GC is a powerful technique for monitoring reactions where (2-Bromo-4-nitrophenyl)methanol and its products are volatile and thermally stable. It is particularly useful for detecting small, volatile byproducts.[13][16]

Causality in Method Development: A Flame Ionization Detector (FID) is a robust and generally applicable detector for organic compounds.[24] A mid-polarity column (e.g., DB-35ms) is often a good starting point for separating aromatic compounds with different functional groups. A temperature gradient is employed to ensure that both more volatile and less volatile components are eluted with good peak shape in a reasonable time.

Protocol: GC-FID Analysis

  • Instrumentation & Conditions:

    • GC System: Equipped with a split/splitless injector, FID, and an appropriate capillary column.[24]

    • Column: DB-35ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

  • Sample Preparation:

    • Prepare samples as described for HPLC (Section 4.1.2), but use a volatile solvent compatible with GC analysis (e.g., ethyl acetate or dichloromethane). The final concentration should be in the range of 100-1000 µg/mL.

    • Note on Derivatization: The free hydroxyl group of the starting material can sometimes lead to peak tailing in GC. If this is observed, derivatization of the alcohol to a more volatile silyl ether (e.g., using BSTFA) may be necessary to improve chromatographic performance.

Spectroscopic Methods: FTIR and NMR

Spectroscopic methods provide valuable structural information and can be used for in-situ monitoring.[25]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for tracking changes in key functional groups.[26] For example:

    • Reduction of the Nitro Group: The disappearance of the strong N-O stretching bands (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) would indicate the reduction of the nitro group to an amine.[27][28][29]

    • Oxidation of the Alcohol: The disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) and the appearance of a strong C=O stretch (around 1680-1750 cm⁻¹) would signify oxidation to an aldehyde or carboxylic acid.[30]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information. By monitoring the ¹H NMR spectrum over time, one can observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. For (2-Bromo-4-nitrophenyl)methanol, key signals to monitor would be:

    • The benzylic protons (-CH₂OH), typically a singlet around 4.7-4.9 ppm.

    • The aromatic protons, which will show distinct splitting patterns and chemical shifts that will change upon reaction at another position on the ring.

    • In-situ or flow NMR setups allow for real-time monitoring without the need for sample workup.[14][31]

Visualization of Workflows

Workflow for Analytical Method Selection

This diagram illustrates the decision-making process for choosing the most appropriate analytical technique.

G start Reaction with (2-Bromo-4-nitrophenyl)methanol quant Need Quantitative Data? start->quant volatile Are Components Volatile & Thermally Stable? quant->volatile Yes tlc Use TLC for Rapid Qualitative Check quant->tlc No hplc Use HPLC for Quantitative Analysis volatile->hplc No gc Use GC for Quantitative Analysis volatile->gc Yes structure Need Structural Detail? nmr_ftir Use NMR / FTIR for Structural Confirmation structure->nmr_ftir Yes tlc->structure hplc->structure gc->structure

Caption: Decision tree for selecting an analytical monitoring technique.

HPLC Analysis Workflow

This diagram details the step-by-step process for quantitative analysis using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Reaction Analysis cluster_data Data Processing calibrate 1. Prepare Standards & Calibration Curve method 2. Develop/Validate HPLC Method calibrate->method sample 3. Withdraw Aliquot from Reaction quench 4. Quench & Dilute Sample sample->quench inject 5. Inject Sample into HPLC quench->inject integrate 6. Integrate Peak Areas inject->integrate quantify 7. Quantify Using Calibration Curve integrate->quantify plot 8. Plot Concentration vs. Time quantify->plot

Caption: Step-by-step workflow for quantitative HPLC reaction monitoring.

References

  • Wikipedia contributors. (n.d.). Thin-layer chromatography. Wikipedia. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Celik, C., & Tuncel, A. (2010). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Forensic Sciences, 55(4), 973-979.
  • University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. [Link]

  • EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC. [Link]

  • Han, Q., et al. (2021). Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane microchannel reactor. Chemical Engineering Science, 245, 116847.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Rajmane, D. S., & Gokavi, G. S. (2014). Kinetics and mechanism of oxidation of benzyl alcohol by Oxone catalyzed by Keggin type 12-tungstocobaltate(II). Archives of Applied Science Research, 6(3), 133-137.
  • Lansford, J. L., & Gellman, A. J. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts.
  • ResearchGate. (2019). How to use IR spectroscopy to check for Nitro group reduction?. [Link]

  • Wilson, Z. E. (2021).
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

  • Dharmaraja, J., Krishnasamy, K., & Shanmugam, M. (2008). Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. E-Journal of Chemistry, 5(4), 754-760.
  • Buenconsejo, R. S., et al. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics, 25, 1883–1897.
  • U.S. Environmental Protection Agency. (2007).
  • D'Archivio, A. A., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Agency for Toxic Substances and Disease Registry. (1991). Analytical Methods. In Toxicological Profile for Nitrobenzene.
  • Li, D., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering, 6, 929-943.
  • Abdallah, M. A.-E., & Harrad, S. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Environmental & Analytical Toxicology, 4(4).
  • Foley, D., et al. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 36(1).
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

  • ResearchGate. (n.d.). Reaction monitoring methods through in situ NMR experiments. [Link]

  • Li, B., & Yang, J. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Sousa, M., et al. (2015). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 111, 199-206.
  • Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(29), 10166–10173.
  • University of Waterloo. (n.d.).
  • Dong, M. W., et al. (2023). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Borman, P., et al. (2007). Quantitative Open-Access HPLC Analysis. Pharmaceutical Technology, 31(10).
  • Cucinotta, F., et al. (2022). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Molecules, 27(19), 6563.
  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Dhand, C., et al. (2022). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.

Sources

Application Notes & Protocols: Strategic Derivatization of the Alcohol Moiety in (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (2-Bromo-4-nitrophenyl)methanol is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and functional materials. The strategic modification of its primary alcohol functional group is a critical step in elaborating its structure. This guide provides an in-depth analysis and detailed protocols for the derivatization of this alcohol into ethers, esters, and silyl ethers. We will explore the causality behind the selection of specific reaction pathways, offering field-proven insights to ensure reproducible and high-yielding transformations. Each protocol is designed as a self-validating system, incorporating considerations for reaction monitoring, work-up, and purification.

Introduction: The Synthetic Utility of (2-Bromo-4-nitrophenyl)methanol

The (2-bromo-4-nitrophenyl)methanol scaffold is of significant interest to synthetic chemists. The electron-withdrawing nitro group and the synthetically versatile bromo substituent on the aromatic ring provide multiple handles for subsequent chemical transformations, such as cross-coupling reactions or nucleophilic aromatic substitution. The benzylic alcohol is often the initial site of modification, serving as a point of attachment for other molecular fragments or requiring protection to allow for selective reactions elsewhere on the molecule.

The choice of derivatization strategy is dictated by the overall synthetic goal.

  • Etherification provides stable linkages for building larger molecular architectures.

  • Esterification can be used to introduce functionalities that may be labile under specific conditions, acting as prodrugs or temporary modifying groups.

  • Silylation is a premier strategy for protecting the hydroxyl group, offering a range of stabilities that can be tailored to the synthetic route.

This document details robust and validated protocols for these key transformations.

Etherification Strategies

The conversion of the alcohol to an ether introduces a stable C-O-C linkage. The choice between methods often depends on the nature of the alkylating agent and the overall sensitivity of the substrate.

Williamson Ether Synthesis: A Classic SN2 Approach

The Williamson ether synthesis is a reliable and widely employed method for preparing ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a base deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[2][3][4]

Causality of Experimental Design:

  • Base Selection: A strong base is required to fully deprotonate the benzylic alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic base, and the deprotonation reaction is irreversible, driving the reaction forward.[1][3]

  • Solvent Choice: A polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is ideal. These solvents effectively solvate the sodium cation but do not protonate the highly reactive alkoxide, thus maximizing its nucleophilicity.[3]

  • Substrate Considerations: This method is most effective with primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) as the electrophile. Secondary or tertiary halides are prone to E2 elimination as a competing side reaction, especially with a strong, unhindered base.[2][3][5]

Experimental Workflow: Williamson Ether Synthesis

cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A (2-Bromo-4-nitrophenyl)methanol D Step 1: Deprotonation (Formation of Alkoxide) 0 °C to RT A->D B Sodium Hydride (NaH) in dry THF B->D C Alkyl Halide (R-X) E Step 2: SN2 Attack (Ether Formation) RT, 2-12 h C->E D->E Alkoxide Intermediate F Quench with H₂O E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H I Product: 2-Bromo-4-nitrobenzyl Ether H->I

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Synthesis of (2-Bromo-4-nitrophenyl)(methoxy)methane

ParameterValue/Description
Reactants (2-Bromo-4-nitrophenyl)methanol (1.0 eq), Sodium Hydride (60% in mineral oil, 1.2 eq), Iodomethane (1.5 eq)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%[2]

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-Bromo-4-nitrophenyl)methanol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Cool the reaction back to 0 °C and add iodomethane (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of water to destroy any unreacted NaH.

  • Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ether.

Esterification: Introducing a Labile Linkage

Esterification is a fundamental transformation for modifying the properties of the alcohol. While classic Fischer esterification is an option, modern coupling methods offer milder conditions and broader substrate scope, which are particularly useful for potentially sensitive molecules.[6]

Steglich Esterification: Mild and Efficient Coupling

The Steglich esterification is an excellent method for forming esters under mild, neutral conditions, making it suitable for substrates that are sensitive to acid or high temperatures.[7][8] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10]

Causality of Experimental Design:

  • Activation: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the alcohol.

  • Catalysis: DMAP acts as an acyl transfer catalyst. It is more nucleophilic than the alcohol and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium species.[7][8] This "active ester" is then readily attacked by the alcohol, regenerating the DMAP catalyst. This catalytic cycle suppresses a common side reaction—the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea—which would otherwise lower the yield.[11]

  • Byproduct Removal: The main byproduct of the DCC-mediated reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents (like dichloromethane) and can be easily removed by filtration. If EDC is used, the resulting urea byproduct is water-soluble, simplifying the work-up.

Experimental Workflow: Steglich Esterification

cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A (2-Bromo-4-nitrophenyl)methanol E Mix Reactants in DCM 0 °C to RT A->E B Carboxylic Acid (R-COOH) B->E C DCC or EDC C->E D DMAP (catalytic) D->E F Stir for 4-18 h E->F Formation of O-acylisourea intermediate G Filter off DCU byproduct F->G H Wash with acid, base, brine G->H I Purify by Column Chromatography H->I J Product: 2-Bromo-4-nitrobenzyl Ester I->J cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A (2-Bromo-4-nitrophenyl)methanol D Mix Reactants in DMF RT A->D B Silyl Chloride (e.g., TBDMSCl) B->D C Base (e.g., Imidazole) C->D E Stir for 2-12 h D->E Silyl Ether Formation F Quench with H₂O E->F G Extract with Hexane/EtOAc F->G H Purify by Column Chromatography G->H I Product: 2-Bromo-4-nitrobenzyl Silyl Ether H->I

Sources

Application Note & Protocols: (2-Bromo-4-nitrophenyl)methanol as a Versatile Trifunctional Building Block for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist: This document provides a comprehensive guide to the synthetic utility of (2-Bromo-4-nitrophenyl)methanol. Rather than focusing on a single synthetic route, this note is structured to demonstrate the molecule's versatility as a trifunctional scaffold. We will explore the strategic manipulation of its three key functional groups—the hydroxymethyl, the aryl bromide, and the nitro group—to construct complex molecular architectures relevant to the synthesis of active pharmaceutical ingredients (APIs). The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to adapt and innovate.

Introduction: A Strategically Designed Synthetic Hub

(2-Bromo-4-nitrophenyl)methanol is a crystalline solid that serves as a powerful and versatile starting material in medicinal chemistry. Its value lies not in a single application, but in the orthogonal reactivity of its three distinct functional groups. This trifunctional nature allows for a modular and sequential approach to molecular construction, enabling the synthesis of diverse scaffolds from a single, commercially available precursor.

  • The Hydroxymethyl Group (-CH₂OH): A primary alcohol that can be selectively oxidized to an aldehyde for subsequent C-C or C-N bond formation, or converted into a potent electrophilic center (e.g., a benzyl bromide) for alkylation reactions.

  • The Bromo Group (-Br): An aryl halide positioned for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or heteroaryl moieties.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that influences the reactivity of the aromatic ring and, more importantly, serves as a masked aniline. Its selective reduction provides a nucleophilic and basic amino group, a critical pharmacophoric feature in many APIs.

Key Properties of (2-Bromo-4-nitrophenyl)methanol
PropertyValueReference
CAS Number 183111-34-4[1]
Molecular Formula C₇H₆BrNO₃[2]
Molecular Weight 232.03 g/mol [1]
Appearance Solid[1]
Melting Point 85 - 87 °C[1]
InChIKey SKFLKCLXNZFRNN-UHFFFAOYSA-N[1]
Visualization: The Trifunctional Reactivity Hub

The following diagram illustrates the three primary avenues of synthetic transformation available from this single building block. Each functional group acts as an independent port for molecular elaboration.

G cluster_0 Hydroxymethyl (-CH₂OH) Transformations cluster_1 Aryl Bromide (-Br) Transformations cluster_2 Nitro (-NO₂) Transformations main (2-Bromo-4-nitrophenyl)methanol oxidation Oxidation main->oxidation alkylation_reagent Conversion to Alkylating Agent (e.g., -CH₂Br) main->alkylation_reagent coupling Pd-Catalyzed Cross-Coupling main->coupling reduction Reduction main->reduction aldehyde Aldehyde Intermediate oxidation->aldehyde alkylated_product O/N/C-Alkylated Products alkylation_reagent->alkylated_product biaryl Biaryl & Heteroaryl Structures coupling->biaryl aniline Aniline Derivative (Pharmacophore) reduction->aniline caption Trifunctional reactivity of the starting material.

Caption: Trifunctional reactivity of the starting material.

Protocol Suite 1: Manipulating the Hydroxymethyl Group

The primary alcohol is often the first site of transformation, converting the molecule into more reactive intermediates for subsequent steps.

Protocol 1A: Selective Oxidation to 2-Bromo-4-nitrobenzaldehyde

Scientific Rationale: The oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. The resulting aldehyde is a versatile intermediate for forming C-C bonds (e.g., Wittig, aldol reactions) and C-N bonds (reductive amination), and is a key precursor for constructing various heterocyclic rings like dihydropyridines and dihydropyrimidinones.[3][4] A mild oxidant is required to prevent over-oxidation to the carboxylic acid.[5] Pyridinium chlorochromate (PCC) is a reliable choice for this transformation, known for its selectivity in producing aldehydes from primary alcohols under anhydrous conditions.[6]

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
(2-Bromo-4-nitrophenyl)methanol232.032.32 g10.01.0
Pyridinium chlorochromate (PCC)215.563.23 g15.01.5
Celite® (or Silica Gel)N/A~5 gN/AN/A
Dichloromethane (DCM), anhydrous84.9350 mLN/AN/A

Step-by-Step Methodology:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (3.23 g) and Celite® (5 g).

  • Reagent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. To this stirred suspension, add a solution of (2-Bromo-4-nitrophenyl)methanol (2.32 g) in 20 mL of anhydrous DCM dropwise over 10 minutes at room temperature.

    • Senior Scientist's Note: PCC is often adsorbed onto an inert support like Celite or silica gel. This simplifies the workup, as the chromium byproducts can be easily removed by filtration. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the resulting dark brown mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-3 hours, indicated by the consumption of the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether to precipitate the chromium salts.

  • Purification: Pass the entire mixture through a short plug of silica gel in a sintered glass funnel, washing thoroughly with additional diethyl ether (3 x 50 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture to yield 2-bromo-4-nitrobenzaldehyde as a pale yellow solid. Expected Yield: 85-95%.

Protocol 1B: Conversion to 2-Bromo-4-nitrobenzyl Bromide for O-Alkylation

Scientific Rationale: To use the hydroxymethyl group as an alkylating agent, it must first be converted into a better leaving group. Converting the alcohol to a benzyl bromide creates a highly reactive electrophile, ideal for Sₙ2 reactions with nucleophiles like phenols or amines. This O-alkylation is a common method for creating ether linkages found in numerous APIs.[7]

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
(2-Bromo-4-nitrophenyl)methanol232.032.32 g10.01.0
Phosphorus tribromide (PBr₃)270.691.2 mL11.01.1
Diethyl Ether, anhydrous74.1250 mLN/AN/A
Phenol94.110.94 g10.01.0
Potassium Carbonate (K₂CO₃)138.212.07 g15.01.5
Acetone58.0850 mLN/AN/A

Step-by-Step Methodology (2 Steps):

Step 1: Synthesis of 2-Bromo-4-nitrobenzyl Bromide

  • Setup: Dissolve (2-Bromo-4-nitrophenyl)methanol (2.32 g) in 50 mL of anhydrous diethyl ether in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus tribromide (1.2 mL) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

    • Senior Scientist's Note: This reaction can be vigorous. Slow, dropwise addition at 0 °C is critical to control the reaction rate and prevent side product formation.

  • Reaction: After addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Carefully pour the reaction mixture over 50 g of crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-4-nitrobenzyl bromide is a lachrymator and should be handled with care in a fume hood. It is often used immediately in the next step without further purification.

Step 2: O-Alkylation of Phenol

  • Setup: In a 250 mL flask, combine phenol (0.94 g) and potassium carbonate (2.07 g) in 50 mL of acetone. Stir the suspension vigorously for 15 minutes.

  • Reagent Addition: Add a solution of the crude 2-bromo-4-nitrobenzyl bromide from Step 1 in 20 mL of acetone to the phenol suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Purification: After cooling, filter off the potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with 1M NaOH (2 x 25 mL) to remove unreacted phenol, then with water and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired ether product.

Protocol Suite 2: The Aryl Bromide for C-C Bond Formation

The aryl bromide is a robust handle for palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized drug synthesis.

Protocol 2A: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for biaryl structures common in APIs. The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an organoboron reagent (e.g., a boronic acid) with an organic halide.[8] The choice of ligand, base, and solvent is crucial for achieving high efficiency and yield.[9]

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-Bromo-4-nitrobenzaldehyde (from 1A)230.011.15 g5.01.0
Phenylboronic acid121.930.73 g6.01.2
Pd(PPh₃)₄ (Tetrakis)1155.56173 mg0.150.03 (3 mol%)
Sodium Carbonate (Na₂CO₃)105.991.59 g15.03.0
Toluene92.1425 mLN/AN/A
Ethanol46.075 mLN/AN/A
Water18.025 mLN/AN/A

Step-by-Step Methodology:

  • Setup: To a 100 mL Schlenk flask, add 2-bromo-4-nitrobenzaldehyde (1.15 g), phenylboronic acid (0.73 g), and sodium carbonate (1.59 g).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

    • Senior Scientist's Note: The Pd(0) catalyst is sensitive to oxygen. Establishing and maintaining an inert atmosphere is critical for preventing catalyst degradation and ensuring a successful reaction.

  • Reagent Addition: Under a positive pressure of nitrogen, add the catalyst, Pd(PPh₃)₄ (173 mg), followed by the solvent mixture of toluene (25 mL), ethanol (5 mL), and water (5 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction typically turns dark. Monitor progress by TLC or LC-MS. The reaction is usually complete in 6-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation re_complex Reductive Elimination trans_complex->re_complex re_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) re_complex->product arx Ar-Br (2-Bromo-4-nitro...) arx->oa_complex ar_b Ar'-B(OH)₂ (Phenylboronic acid) ar_b->trans_complex base Base (Na₂CO₃) base->trans_complex borate B(OH)₃ + NaX

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol Suite 3: The Nitro Group as a Masked Aniline

The transformation of a nitro group into an amine is a powerful tactic in API synthesis, introducing a basic center that can be crucial for target binding and improving pharmacokinetic properties.

Protocol 3A: Chemoselective Reduction to 2-Bromo-4-aminobenzyl Alcohol

Scientific Rationale: The reduction of an aromatic nitro group is a common transformation. However, the presence of an aryl bromide presents a challenge, as many reducing conditions (especially catalytic hydrogenation with Pd/C) can cause competitive hydrodebromination (replacement of -Br with -H). Tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol or concentrated HCl is a classic and effective method for achieving chemoselective reduction of the nitro group while preserving the aryl halide.[10]

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
(2-Bromo-4-nitrophenyl)methanol232.032.32 g10.01.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6311.3 g50.05.0
Ethanol46.07100 mLN/AN/A
Sodium Hydroxide (NaOH)40.00As neededN/AN/A

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve (2-Bromo-4-nitrophenyl)methanol (2.32 g) in 100 mL of ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (11.3 g) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar, UV-active spot for the aniline product. The reaction is typically complete in 3-5 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Add 100 mL of water and cool the mixture in an ice bath.

  • Neutralization: Slowly and carefully add 5M sodium hydroxide solution to basify the mixture to a pH > 10. This will precipitate tin salts as a white solid (tin hydroxide).

    • Senior Scientist's Note: The neutralization step is highly exothermic and must be performed slowly with cooling. The goal is to deprotonate the aniline product to its free base form for extraction.

  • Purification: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-4-aminobenzyl alcohol, which can be purified by column chromatography or recrystallization.

Integrated Synthetic Workflow Example

By combining the protocols above, (2-Bromo-4-nitrophenyl)methanol can be used to construct a medicinally-relevant heterocyclic core. The following workflow illustrates a hypothetical synthesis of a substituted benzoxazole derivative.

Workflow start (2-Bromo-4-nitrophenyl)methanol aldehyde Step 1: Oxidation (Protocol 1A) 2-Bromo-4-nitrobenzaldehyde start->aldehyde PCC/DCM amine Step 2: Reduction (Protocol 3A) 2-Bromo-4-aminobenzaldehyde aldehyde->amine SnCl₂/EtOH imine Step 3: Imine Formation (Not detailed) Intermediate amine->imine + R'CHO benzoxazole Step 4: Oxidative Cyclization (Not detailed) Substituted Benzoxazole Core imine->benzoxazole Oxidant caption Multi-step synthesis of a hypothetical benzoxazole.

Caption: Multi-step synthesis of a hypothetical benzoxazole.

This sequence demonstrates how a researcher can first manipulate the alcohol (Oxidation), then the nitro group (Reduction), and finally use the resulting ortho-aminoaldehyde intermediate to build a complex heterocyclic system—all originating from a single, versatile starting material. The aryl bromide remains available for a final-stage Suzuki coupling to add further diversity.

Conclusion

(2-Bromo-4-nitrophenyl)methanol is more than a simple reagent; it is a strategic platform for synthetic diversification. Its three orthogonal functional groups provide medicinal chemists with a reliable and predictable toolkit for accessing aldehydes, benzylating agents, anilines, and biaryl systems. By understanding the principles and protocols outlined in this guide, researchers can leverage this powerful building block to accelerate the discovery and development of novel active pharmaceutical ingredients.

References

  • Ozonolytic synthesis of 2-nitrobenzyl alcohol as an intermediate for the production of biologically active compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Gannett, P. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. Retrieved January 16, 2026, from [Link]

  • Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate. (n.d.). Research Square. Retrieved January 16, 2026, from [Link]

  • Knox, R. J., et al. (1990). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. PubMed. Retrieved January 16, 2026, from [Link]

  • The Crucial Role of 2-Bromo-4-nitroimidazole in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

  • Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (2-bromo-4-nitrophenyl)methanol (C7H6BrNO3). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • p-NITROBENZYL BROMIDE. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • Podlech, J. (n.d.). Synthesis by Oxidation. Science of Synthesis. Retrieved January 16, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved January 16, 2026, from [Link]

  • Atwell, G. J., et al. (2000). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 16, 2026, from [Link]

  • Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. (2024). Nature. Retrieved January 16, 2026, from [Link]

  • 1,1'-Biphenyl, 2-methyl-4'-nitro. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. (n.d.). University of Extremadura. Retrieved January 16, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]

  • Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. (2014). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. Retrieved January 16, 2026, from [Link]

  • Synthesis method of 4-bromo-2-nitrophenyl acetic acid. (2012). Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 16, 2026, from [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2017). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • The preparation method of o-nitrobenzyl bromide. (2019). Google Patents.
  • How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of o-nitrobenzyl bromide. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Bromo-4-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical expertise to overcome common challenges and improve the yield and purity of your synthesis.

The primary and most direct route for synthesizing (2-Bromo-4-nitrophenyl)methanol is the selective reduction of 2-bromo-4-nitrobenzoic acid. This transformation, while seemingly straightforward, presents a significant chemoselectivity challenge: how to reduce the carboxylic acid to a primary alcohol while leaving the nitro group intact. This guide will focus on the most effective methodologies to achieve this, with a primary emphasis on the use of borane complexes, which are highly selective for carboxylic acid reduction.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (2-Bromo-4-nitrophenyl)methanol via the reduction of 2-bromo-4-nitrobenzoic acid.

Issue 1: Low or No Conversion of Starting Material

Question: I've set up my reaction for the reduction of 2-bromo-4-nitrobenzoic acid, but upon workup and analysis (TLC, NMR), I see mostly unreacted starting material. What could be the cause?

Answer: This is a common issue and can usually be traced back to the choice and handling of the reducing agent or the reaction conditions.

Possible Causes & Solutions:

  • Incorrect Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) are generally not potent enough to reduce a carboxylic acid. If you are using NaBH₄, you will likely see no reaction.[1][2]

    • Solution: The recommended reagent for this selective reduction is a borane complex, most commonly borane-tetrahydrofuran complex (BH₃·THF) .[3][4][5] Diborane (B₂H₆) is also effective.[6][7][8] These reagents show excellent selectivity for carboxylic acids in the presence of nitro groups.[9][10]

  • Degradation of the Borane Reagent: Borane solutions are sensitive to moisture and air. Improper handling or using an old, improperly stored bottle of BH₃·THF can lead to a lower effective concentration of the reducing agent.

    • Solution: Always use a fresh, unopened bottle of BH₃·THF or a recently purchased one. Handle the reagent under an inert atmosphere (nitrogen or argon) and use dry glassware and solvents.

  • Insufficient Amount of Reducing Agent: The stoichiometry of the reaction is crucial. While the overall reaction consumes one equivalent of BH₃ for every three equivalents of carboxylic acid, it is common practice to use a slight excess to ensure complete conversion.

    • Solution: Ensure you are using at least 0.33 equivalents of BH₃ per equivalent of your carboxylic acid. It is advisable to use a slight excess (e.g., 0.4-0.5 equivalents of BH₃) to drive the reaction to completion.

  • Low Reaction Temperature: While the reaction is typically carried out at room temperature, very low ambient temperatures can slow down the reaction rate.

    • Solution: Ensure the reaction is proceeding at a reasonable temperature (e.g., 20-25 °C). If the reaction is sluggish, gentle warming (to 30-40 °C) can be considered, but this should be done with caution as it may affect selectivity.

Issue 2: Formation of an Amino Side Product

Question: My final product is contaminated with (2-Bromo-4-aminophenyl)methanol. Why is my nitro group being reduced?

Answer: The reduction of the nitro group to an amine indicates that your reducing conditions are too harsh or non-selective.

Possible Causes & Solutions:

  • Use of a Non-Selective Reducing Agent: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the carboxylic acid and the nitro group.[1][11][12]

    • Solution: Avoid using LiAlH₄ for this transformation. Stick to borane complexes (BH₃·THF), which are known for their high chemoselectivity in reducing carboxylic acids over nitro groups.[5][9]

  • Contamination with Other Reducing Species: If you are using a borane reagent generated in situ, impurities in your starting materials could lead to the formation of more reactive, less selective reducing species.

    • Solution: Use a commercially available, stabilized solution of BH₃·THF to ensure high purity and predictable reactivity.

Issue 3: Complex Mixture of Products and Low Purity

Question: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is very complex. What is causing this?

Answer: A complex product mixture suggests that multiple side reactions are occurring.

Possible Causes & Solutions:

  • Over-reduction: As mentioned in Issue 2, using a strong reducing agent can lead to the reduction of the nitro group.

    • Solution: Use BH₃·THF for selective reduction.

  • Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of the starting material and the desired product.

    • Solution: Monitor the reaction progress using TLC. If the reaction stalls, a small, additional charge of the reducing agent might be necessary.

  • Decomposition of Starting Material or Product: Although 2-bromo-4-nitrobenzoic acid is relatively stable, prolonged reaction times at elevated temperatures could lead to decomposition.

    • Solution: Aim for the shortest reaction time necessary for complete conversion at a moderate temperature.

  • Impure Starting Material: The purity of your 2-bromo-4-nitrobenzoic acid is critical. Impurities can lead to a variety of side products.

    • Solution: Ensure the purity of your starting material by checking its melting point and NMR spectrum before starting the reaction. If necessary, recrystallize the starting material.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the selective reduction of a carboxylic acid with borane?

A1: The reduction of a carboxylic acid with borane proceeds through a distinct mechanism that accounts for its selectivity.[13][14]

  • Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with the borane (BH₃) to form a carboxylate-borane adduct and release hydrogen gas.

  • Formation of Triacyloxyborane: This initial adduct can react with two more molecules of the carboxylic acid to form a stable intermediate called a triacyloxyborane.

  • Intramolecular Hydride Transfer: The carbonyl groups of the triacyloxyborane are activated, and a hydride (H⁻) is transferred from the boron to the carbonyl carbon. This is the key reduction step.

  • Hydrolysis: Upon aqueous workup, the resulting borate ester is hydrolyzed to yield the primary alcohol.

This pathway is kinetically favored for carboxylic acids over other reducible functional groups like esters or nitro groups under typical reaction conditions.[3]

Q2: Can I use Sodium Borohydride (NaBH₄) with an additive to reduce the carboxylic acid?

A2: While NaBH₄ alone is ineffective, some methods describe its use in combination with additives like iodine (I₂), or in the presence of transition metal salts.[10][15][16] However, these methods can be less reliable and may offer lower chemoselectivity compared to borane complexes. For the specific transformation of 2-bromo-4-nitrobenzoic acid, where preserving the nitro group is crucial, BH₃·THF remains the most dependable choice.

Q3: How should I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a solvent system that gives good separation between the starting material (2-bromo-4-nitrobenzoic acid) and the product ((2-Bromo-4-nitrophenyl)methanol). A mixture of ethyl acetate and hexanes is a good starting point. The carboxylic acid starting material will likely have a lower Rf value (be less mobile) than the alcohol product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: What is the best procedure for working up the reaction?

A4: A careful workup is essential to remove borane byproducts and isolate the desired product.

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully add methanol to quench any excess borane. This will result in the evolution of hydrogen gas, so ensure adequate ventilation.

  • Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it sequentially with a mild acid (e.g., 1M HCl) to remove boron salts, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Q5: How can I purify the final product?

A5: The crude (2-Bromo-4-nitrophenyl)methanol can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/petroleum ether) can be an effective purification method.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a typical eluent system.

III. Data and Protocols

Recommended Reaction Conditions
ParameterRecommended ValueRationale
Reducing Agent Borane-tetrahydrofuran complex (BH₃·THF)High selectivity for carboxylic acids over nitro groups.[5][9]
Stoichiometry 0.4 - 0.5 equivalents of BH₃A slight excess ensures complete conversion of the starting material.
Solvent Anhydrous Tetrahydrofuran (THF)The reaction is typically performed in the solvent in which the reagent is supplied.
Temperature 20 - 25 °C (Room Temperature)Provides a good balance between reaction rate and selectivity.
Reaction Time 2 - 6 hours (Monitor by TLC)Reaction time can vary; TLC is the best way to determine completion.
Atmosphere Inert (Nitrogen or Argon)Prevents the degradation of the moisture-sensitive borane reagent.
Experimental Protocol: Synthesis of (2-Bromo-4-nitrophenyl)methanol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromo-4-nitrobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add BH₃·THF (1.0 M solution in THF, 0.4-0.5 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol. Concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

IV. Visualizations

Reaction Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 2-Bromo-4-nitrobenzoic Acid reaction Reduction with BH3.THF in Anhydrous THF start->reaction 1. Dissolve quench Quench with Methanol reaction->quench 2. Complete Reaction extract Aqueous Workup & Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify product (2-Bromo-4-nitrophenyl)methanol purify->product

Caption: Workflow for the synthesis of (2-Bromo-4-nitrophenyl)methanol.

Troubleshooting Decision Tree

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Nitro Group Reduction start->cause2 cause3 Multiple Side Products start->cause3 sol1a Check Reagent Quality (Fresh BH3.THF) cause1->sol1a sol1b Increase Reagent Stoichiometry cause1->sol1b sol1c Increase Reaction Time/Temp (with caution) cause1->sol1c sol2a Avoid LiAlH4; Use BH3.THF cause2->sol2a sol3a Purify Starting Material cause3->sol3a sol3b Optimize Reaction Conditions cause3->sol3b

Caption: Troubleshooting decision tree for synthesis issues.

V. References

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]

  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. [Link]

  • Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4. Organic Chemistry Portal. [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ACS Publications. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical Health Risks. [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. Oriental Journal of Chemistry. [Link]

  • Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. ResearchGate. [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched?. ResearchGate. [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. [Link]

  • Possible pathways for the reduction of carboxylic acids by diborane. RSC Publishing. [Link]

  • Reduction of benzoic acid with diborane gives. Brainly.in. [Link]

  • Reductions using NaBH4, LiAlH4. Lumen Learning. [Link]

  • Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. UTRGV ScholarWorks. [Link]

  • Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Carboxylic Derivatives - Reduction (Diborane Reduction). Chemistry LibreTexts. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

Sources

Technical Support Center: Purification of (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude (2-Bromo-4-nitrophenyl)methanol (CAS 183111-34-4). It is structured to address common questions and troubleshoot issues encountered during the purification process, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (2-Bromo-4-nitrophenyl)methanol?

A1: The impurity profile of the crude product is highly dependent on the synthetic route. A common synthesis involves the reduction of 2-bromo-4-nitrobenzaldehyde. Potential impurities include:

  • Unreacted Starting Material: Residual 2-bromo-4-nitrobenzaldehyde.

  • Over-reduction Products: While less common with selective reducing agents like sodium borohydride, stronger agents could lead to the reduction of the nitro group.

  • Oxidation Product: 2-bromo-4-nitrobenzoic acid, if the product is exposed to oxidizing conditions.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., THF, ethanol, ethyl acetate).

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial assessment method. It provides a rapid qualitative analysis of the number of components in your crude mixture. A single spot on TLC (visualized under UV light and with a stain) is a good indicator of high purity, whereas multiple spots necessitate further purification. A melting point determination can also be very informative; a broad and depressed melting point range compared to the literature value (85-87 °C) suggests the presence of impurities[1].

Q3: Which purification method is best for my scale: Recrystallization or Column Chromatography?

A3: The choice depends on the impurity profile and the quantity of material.

  • Recrystallization is ideal for removing small amounts of impurities from larger quantities (multi-gram to kilogram scale) of solid material. It is often faster and more economical than chromatography if a suitable solvent system can be found.

  • Flash Column Chromatography is the method of choice for separating complex mixtures with multiple components or for purifying smaller quantities (milligram to gram scale). It offers superior separation power for impurities with polarities similar to the product[2].

Q4: My purified product is an off-white or pale-yellow solid. Is this acceptable?

A4: Pure (2-Bromo-4-nitrophenyl)methanol is typically a solid, often described as off-white or pale-yellow[1]. The color can be attributed to the nitro-aromatic chromophore. As long as analytical data (e.g., NMR, melting point) confirm the absence of impurities, a slight coloration is generally acceptable. If a completely colorless solid is required, treatment with activated charcoal during recrystallization may help, but can also lead to yield loss.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem 1: My crude product is an oil or a sticky solid that will not crystallize.

  • Plausible Cause: This is a common issue caused by the presence of impurities that act as "oiling out" agents, preventing the formation of a stable crystal lattice. Residual solvents or unreacted aldehyde are frequent culprits[3].

  • Proposed Solution:

    • Trituration: Attempt to solidify the oil by stirring it vigorously with a poor solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization or wash away problematic impurities.

    • Solvent Removal: Ensure all reaction or extraction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of high-boiling solvents.

    • Column Chromatography: If trituration fails, the most reliable solution is to purify the material using flash column chromatography to separate the product from the impurities that are inhibiting crystallization[3].

Problem 2: The yield is very low after recrystallization.

  • Plausible Cause: Significant product loss can occur if the chosen recrystallization solvent is too effective (dissolves the product well even at low temperatures) or if too much solvent was used.

  • Proposed Solution:

    • Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. For (2-Bromo-4-nitrophenyl)methanol, consider mixed solvent systems like Ethyl Acetate/Hexanes, Toluene, or Ethanol/Water[4][5]. Perform small-scale solubility tests to find the optimal system.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is key.

    • Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second recrystallization or purify the residue by column chromatography to recover additional product.

Problem 3: TLC analysis after purification still shows the starting material (aldehyde).

  • Plausible Cause: The polarity of the starting aldehyde (2-bromo-4-nitrobenzaldehyde) and the product alcohol are quite similar, which can make separation challenging, especially by recrystallization.

  • Proposed Solution:

    • Drive the Reaction to Completion: The best solution is often to ensure the initial reaction has gone to completion. Monitor the reaction by TLC before workup.

    • Optimize Column Chromatography: If chromatography is necessary, fine-tune the mobile phase. A slight increase in polarity (e.g., from 20% EtOAc/Hexane to 30% EtOAc/Hexane) can improve the separation between the slightly more polar alcohol and the less polar aldehyde. The alcohol product should have a lower Rf value than the aldehyde.

Problem 4: During column chromatography, the product streaks or elutes very slowly.

  • Plausible Cause: The polar alcohol and nitro groups can interact strongly with the acidic silica gel, leading to tailing and poor separation[3][6].

  • Proposed Solution:

    • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution (wet loading). This often results in a sharper band and better separation.

    • Mobile Phase Modification: While less common for neutral alcohols compared to amines, if significant tailing occurs, adding a very small amount of a polar modifier like methanol (e.g., 0.5-1%) to the eluent can sometimes improve the peak shape[6].

    • Alternative Stationary Phase: In difficult cases, consider using a less acidic stationary phase like neutral alumina[3].

Workflow & Method Selection

The following diagram outlines a logical workflow for purifying crude (2-Bromo-4-nitrophenyl)methanol.

G cluster_start Initial Assessment cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Product Start Crude Product TLC Analyze by TLC & Melting Point Start->TLC Decision Is it a solid with minor impurities? TLC->Decision Recryst Recrystallization Decision->Recryst  Yes Column Column Chromatography Decision->Column  No (Complex Mixture)   Triturate Trituration/ Solvent Wash Decision->Triturate  No (Oily/Sticky) End Pure Product (Verify by TLC/MP/NMR) Recryst->End Column->End Triturate->Column  If Fails Triturate->End  If Successful

Caption: Purification decision workflow for (2-Bromo-4-nitrophenyl)methanol.

Detailed Protocols & Data

Protocol 1: Purification by Recrystallization

This method is effective if the crude product is a solid containing minor impurities.

  • Solvent Selection: In a test tube, add ~50 mg of crude product. Add a potential solvent (or the more soluble solvent of a pair) dropwise at room temperature until the solid just dissolves. Add the anti-solvent dropwise until turbidity persists. Heat the mixture until it becomes clear. If crystals form upon cooling, you have found a good system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent system (see Table 1) to completely dissolve the solid. Use a magnetic stirrer and hot plate.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or charcoal).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor. Dry the purified crystals under high vacuum.

Solvent System Ratio (Approx.) Notes
Ethyl Acetate / Hexanes1:3 to 1:5Good general-purpose system. Dissolve in minimal hot EtOAc, add hexanes until cloudy, then clarify with a few drops of hot EtOAc.
Ethanol / Water9:1 to 4:1Effective for polar compounds. Dissolve in hot ethanol and add hot water as the anti-solvent.
TolueneN/AA good single-solvent option for aromatic compounds.

Table 1. Recommended solvent systems for recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for oily products or complex mixtures.

  • TLC Analysis: Determine an appropriate mobile phase using TLC. The ideal solvent system will give the product a Retention Factor (Rf) of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (20-50 times the weight of your crude product) in the initial, least polar mobile phase (e.g., 10% EtOAc/Hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution)[2]. For this compound, a gradient of 10% to 40% Ethyl Acetate in Hexanes is a good starting point.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (2-Bromo-4-nitrophenyl)methanol.

Solvent System (EtOAc in Hexanes) Typical Rf (Aldehyde) Typical Rf (Alcohol Product)
20% EtOAc / 80% Hexanes~0.50~0.35
30% EtOAc / 70% Hexanes~0.65~0.50

Table 2. Example TLC mobile phases and expected Rf values on silica gel.

References

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available from: [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. Column chromatography. Available from: [Link]

  • University of Rochester Chemistry Department. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Canadian Digital Network. Nitration of Phenol and Purification by Column Chromatography Purpose. Available from: [Link]

  • Chemical Forums. How do I purify the resulting compound after a nitro- to amine-group reduction?. Available from: [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available from: [https://www.phenomenex.com/blog/column-chromatography-principles-procedure-and-applications/]([Link] chromatography-principles-procedure-and-applications/)

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. Available from: [Link]

Sources

Identifying and removing byproducts in (2-Bromo-4-nitrophenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Bromo-4-nitrophenyl)methanol Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and selective method for synthesizing (2-Bromo-4-nitrophenyl)methanol?

A1: The most dependable and widely accepted method is the chemoselective reduction of 2-bromo-4-nitrobenzoic acid using a borane complex, typically Borane-Tetrahydrofuran (BH₃·THF).[1] The key to this reaction's success is the unique reactivity of borane. It selectively reduces the carboxylic acid functional group in the presence of the nitro group.[2]

The mechanism involves the initial reaction between the acidic proton of the carboxylic acid and the borane, which is the rate-determining step.[1] This initial step is much faster for carboxylic acids than for other carbonyls like esters, which contributes to the high selectivity.[3] The reaction proceeds through a triacyloxyborane intermediate, which is then reduced to the primary alcohol upon aqueous workup.

It is critical not to use less selective, more powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is not sufficiently chemoselective and will readily reduce both the carboxylic acid and the nitro group, leading to a complex mixture of products, including the undesired (2-bromo-4-aminophenyl)methanol and related azo compounds.[4][5]

Q2: What are the primary byproducts I should anticipate in a borane-mediated reduction, and how are they formed?

A2: While the borane reduction is highly selective, several byproducts can arise from an incomplete reaction or improper workup. The main culprits are:

  • Unreacted Starting Material (2-Bromo-4-nitrobenzoic acid): This is the most common impurity and results from an incomplete reaction. Causes include insufficient reducing agent, low reaction temperature, or short reaction times.

  • Acyloxyborane Intermediates: The reaction proceeds through borate esters. If the final hydrolytic workup (typically with mild acid) is incomplete, these boron-containing intermediates can persist in the crude product.[6]

  • Nitro-Group Reduction Products: Although borane is selective, forcing conditions (e.g., prolonged heating) or certain contaminants can lead to the partial or full reduction of the nitro group, yielding species like (2-bromo-4-nitrosophenyl)methanol or (2-bromo-4-aminophenyl)methanol.[7]

  • Impurities from Starting Material: The purity of the final product is contingent on the purity of the starting 2-bromo-4-nitrobenzoic acid. A common precursor is 2-bromo-4-nitrotoluene, which is oxidized.[8] Incomplete oxidation can leave traces of the toluene precursor in your starting material, which will remain as an impurity in the final product.

The diagram below illustrates the primary reaction pathway and the formation of key byproducts.

SM 2-Bromo-4-nitrobenzoic Acid Reagent 1. BH3-THF 2. H3O+ Workup SM->Reagent Reaction Product (2-Bromo-4-nitrophenyl)methanol (Desired Product) Reagent->Product Complete Reaction & Workup Borate Acyloxyborane Intermediates Reagent->Borate Incomplete Workup Unreacted Unreacted Starting Material Reagent->Unreacted Incomplete Reaction NitroRed Nitro-Reduced Species (e.g., Amino alcohol) Product->NitroRed Forcing Conditions

Caption: Reaction pathway and common byproduct origins.

Q3: What analytical techniques are essential for monitoring the reaction and assessing final product purity?

A3: A multi-pronged analytical approach is recommended for robust process control and final purity assessment.

  • Thin-Layer Chromatography (TLC): This is the most crucial in-process control tool. It provides a rapid, qualitative snapshot of the reaction's progress.[9] By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the acid and the appearance of the more non-polar alcohol product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis. It can precisely determine the percentage of the desired product and quantify impurities, making it invaluable for final purity assessment.[10] A reverse-phase C18 column is often a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for unambiguous structural confirmation of the final product. It can also help identify the structures of significant impurities if they are present at detectable levels (>1-5%).[10]

  • Melting Point Analysis: A sharp melting point range that aligns with the literature value (85-87 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

Q4: My TLC plate shows multiple spots after the reaction. What are they and how do I interpret this?

A4: A multi-spot TLC plate is a common scenario. The key is to understand the relative polarity of the expected components.

  • Highest Rf Spot (Least Polar): This is likely your desired product, (2-bromo-4-nitrophenyl)methanol. The conversion of the highly polar carboxylic acid to a less polar alcohol results in a significant increase in the Rf value.

  • Baseline or Low Rf Spot (Most Polar): This is almost certainly your unreacted starting material, 2-bromo-4-nitrobenzoic acid. Carboxylic acids interact strongly with the silica gel stationary phase, resulting in very low mobility in typical solvent systems like ethyl acetate/hexanes.

  • Intermediate Spots: These could be any of the other potential byproducts. Borate esters, if present, may appear as streaks or spots between the starting material and the product.

Pro-Tip: To confirm the identity of the starting material spot, co-spot the reaction mixture lane with a sample of the pure starting material. The spot corresponding to the starting material will become more intense.[9]

Q5: My final product is a pale yellow solid, but the yield is low. What are the likely causes?

A5: Low yield can be attributed to several factors throughout the experimental workflow:

  • Incomplete Reaction: As confirmed by TLC, a significant amount of starting material may have remained. Ensure you are using a slight excess of the borane reagent (e.g., 1.5-2.0 equivalents) and that the reaction is allowed to proceed to completion. A typical duration is 3-4 hours at room temperature after the initial addition at 0 °C.[11]

  • Improper Quenching/Workup: The quenching step, which destroys excess borane and hydrolyzes the borate esters, is critical. It should be done carefully at 0 °C by the slow, dropwise addition of acid (e.g., 1M HCl).[11] Rushing this step or adding the acid too quickly can lead to side reactions or incomplete hydrolysis, complicating purification and reducing the isolated yield.

  • Extraction Losses: (2-Bromo-4-nitrophenyl)methanol has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate) and performing a sufficient number of extractions (at least 3) to fully recover the product from the aqueous layer.[11]

  • Purification Losses: Both recrystallization and chromatography inevitably lead to some loss of material. Optimizing your purification technique is key to maximizing recovery (see Q6).

Q6: How do I choose the best purification strategy: Recrystallization or Column Chromatography?

A6: The choice depends on the impurity profile of your crude product. A preliminary TLC is essential for making this decision.

  • When to Choose Recrystallization: This is the preferred method if your crude product is mostly pure (>90% by TLC) and the main impurity is the highly polar starting material. Recrystallization is faster, uses less solvent, and is more scalable than chromatography. The significant difference in polarity and crystal lattice compatibility between the product and the starting acid often allows for efficient separation.

  • When to Choose Column Chromatography: This method is necessary when your crude product contains multiple byproducts with polarities similar to the desired product. If your TLC shows spots that are close to the product spot, recrystallization will likely be ineffective, and chromatographic separation is required.

The following decision tree can guide your choice:

Start Analyze Crude Product by TLC IsBaseline Is there significant baseline material (SM)? Start->IsBaseline SpotsSeparated Are product and impurities well-separated? IsBaseline->SpotsSeparated  No AcidWash Perform Acid-Base Wash to remove SM IsBaseline->AcidWash  Yes Recrystallize Proceed with Recrystallization SpotsSeparated->Recrystallize Yes, only SM and Product visible Chromatography Perform Column Chromatography SpotsSeparated->Chromatography No, multiple spots with close Rf values Reassess Re-assess purity by TLC AcidWash->Reassess Reassess->SpotsSeparated

Caption: Decision tree for selecting a purification method.

Data Summary & Protocols

Table 1: Common Impurities and Detection Methods
ImpurityPotential OriginRelative Polarity (TLC)Suggested Analytical Method
2-Bromo-4-nitrobenzoic acid Incomplete reactionVery High (Low Rf)TLC, HPLC, ¹H NMR
Acyloxyborane Intermediates Incomplete workup/hydrolysisHigh to Medium¹¹B NMR, LC-MS
2-Bromo-4-nitrotoluene Impurity in starting materialLow (High Rf)GC-MS, ¹H NMR
(2-Bromo-4-aminophenyl)methanol Over-reduction of nitro groupMediumTLC, HPLC, LC-MS
Experimental Protocol 1: TLC Monitoring
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Place a filter paper in the chamber to ensure saturation.

  • Spotting: On a silica gel TLC plate, draw a baseline with a pencil. Spot three lanes: 'S' for starting material, 'C' for a co-spot (starting material + reaction mixture), and 'R' for the reaction mixture.

  • Development: Place the plate in the chamber and allow the solvent front to travel up to ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The disappearance of the spot in lane 'S' and the appearance of a new, higher Rf spot in lane 'R' indicates product formation. The co-spot lane 'C' helps confirm the identity of the starting material spot.[9]

Experimental Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold. A mixture of ethanol/water or ethyl acetate/hexanes is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold secondary solvent (e.g., hexanes) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity via melting point analysis and TLC.[12]

Experimental Protocol 3: Purification by Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation between the product and impurities, aiming for an Rf of ~0.3 for the product.[12]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes). Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (2-bromo-4-nitrophenyl)methanol.

References

  • Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Ch.imperial. Available at: [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • West, T. H., et al. (2018). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 57(30), 9430-9434. Available at: [Link]

  • LibreTexts Chemistry. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. Available at: [Link]

  • IITian Explains. (2020). Borane as a Reducing Agent || Very Selective Reducer. YouTube. Available at: [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]

  • ResearchGate. (2016). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products? Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Available at: [Link]

  • PubChem. (n.d.). (2-bromo-4-nitrophenyl)methanol. Available at: [Link]

  • Brainly.com. (2018). Provide a series of synthetic steps by which 2-bromo-4-nitrobenzoic acid can be prepared from toluene. Available at: [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • ACS Publications. (2024). Nickel(II) Complexes Derived from Schiff Base Ligands... Langmuir. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile... Molbank. Available at: [Link]

Sources

Optimizing catalyst loading for cross-coupling of (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cross-Coupling of (2-Bromo-4-nitrophenyl)methanol

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to optimizing cross-coupling reactions for (2-Bromo-4-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered with this specific substrate. Our focus is on the Suzuki-Miyaura coupling, a powerful and versatile C-C bond-forming reaction.[1][2]

The substrate, (2-Bromo-4-nitrophenyl)methanol, presents a unique set of challenges and opportunities. The presence of a strong electron-withdrawing nitro group activates the aryl bromide towards oxidative addition, which can facilitate the reaction.[3][4] However, the nitro group and the benzylic alcohol can also lead to side reactions or interfere with the catalyst if conditions are not carefully controlled. This guide provides a logical framework for troubleshooting and optimization, moving from common initial hurdles to fine-tuning for maximum yield and purity.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when first attempting the cross-coupling of (2-Bromo-4-nitrophenyl)methanol.

Q1: My reaction shows no or very low conversion of the starting material. What are the primary checkpoints?

A1: Low or no conversion is a common initial problem. Before altering catalyst loading, it is crucial to verify the fundamentals of your reaction setup. The issue often lies with reagent quality or the reaction environment rather than the catalyst's intrinsic activity.[5]

  • Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed (e.g., via three cycles of vacuum/backfill with argon or nitrogen) and that all solvents were rigorously deoxygenated.

  • Reagent & Solvent Purity: Water and other protic impurities can be detrimental. Use anhydrous solvents and ensure your base is dry. While some Suzuki reactions benefit from a small amount of water to aid in the dissolution of the base and facilitate transmetalation, the starting point should be anhydrous to rule out quenching side reactions.[6][7]

  • Catalyst Activity: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄, but be aware of its air sensitivity.

  • Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[1][8] A base that is too weak or insoluble in the reaction medium will halt the catalytic cycle. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly effective.[9][10][11]

dot

Troubleshooting_Workflow cluster_start Initial Reaction Failure cluster_checks Fundamental Checks cluster_analysis Analysis & Action start Low or No Product Yield check_atmosphere Verify Inert Atmosphere (Degas Solvents, Purge Flask) start->check_atmosphere check_reagents Assess Reagent Quality (Anhydrous Solvents, Pure Base) check_atmosphere->check_reagents check_catalyst Confirm Catalyst Activity (Precatalyst vs. Pd(0), Storage) check_reagents->check_catalyst analyze_base Is the Base Effective? (Solubility, Strength) check_catalyst->analyze_base optimize_catalyst Proceed to Catalyst Loading Optimization analyze_base->optimize_catalyst

Caption: Initial troubleshooting workflow for a failed cross-coupling reaction.

Q2: I'm observing significant formation of a de-brominated, nitro-substituted starting material (hydrodehalogenation). Why is this happening and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. It typically arises from two main pathways:

  • Protonolysis: After oxidative addition, the Ar-Pd(II)-Br intermediate can react with a proton source (like residual water or the benzylic alcohol on the substrate itself) before transmetalation occurs.

  • β-Hydride Elimination: While less common for aryl partners, if certain organoboron partners or ligands are used, pathways involving β-hydride elimination can lead to reductive processes.

Solutions:

  • Ensure Anhydrous Conditions: This is the most critical step to prevent protonolysis.[7]

  • Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

  • Ligand Selection: Employ ligands that promote rapid transmetalation and reductive elimination, outcompeting the decomposition pathway. Bulky, electron-rich phosphine ligands are often effective.[7][12]

Q3: My boronic acid is decomposing or forming homocoupled byproducts. What should I do?

A3: Boronic acid decomposition (protodeborylation) or homocoupling (e.g., formation of biphenyl from phenylboronic acid) is often promoted by high temperatures, prolonged reaction times, or excess base.

Solutions:

  • Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate (e.g., 70-90 °C).[2][7]

  • Use Stoichiometry: Use a slight excess of the boronic acid (1.1–1.3 equivalents) but avoid a large excess, which can favor side reactions.

  • Change the Base: Weaker bases like K₂CO₃ may be less prone to causing decomposition than stronger ones like Cs₂CO₃, though this can be system-dependent.[10]

Part 2: Troubleshooting Guide for Catalyst Loading & Optimization

Once the fundamental reaction parameters are under control, you can focus on optimizing the catalyst loading. The goal is to use the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe, which is crucial for cost-effectiveness and minimizing palladium contamination in the final product.

Problem Potential Cause(s) Recommended Solution(s)
Reaction stalls at partial conversion. 1. Catalyst deactivation/decomposition. 2. Insufficient catalyst loading for the substrate.1. Switch to a more robust ligand: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium center and promote faster turnover, preventing decomposition.[12][13] 2. Increase catalyst loading incrementally: Try increasing from 1 mol% to 2 mol% or 3 mol%. If this resolves the issue, the initial loading was simply too low. 3. Use a precatalyst: Modern precatalysts (e.g., XPhos Pd G3/G4) are designed for high stability and efficient generation of the active Pd(0) species.[13]
High catalyst loading is required for full conversion. 1. Inefficient oxidative addition. 2. Slow transmetalation.1. Use electron-rich ligands: The electron-rich nature of dialkylbiaryl phosphine ligands accelerates the oxidative addition step, even with electron-deficient aryl halides.[6][12] 2. Optimize the base/solvent system: Ensure the base is soluble and strong enough to form the boronate "ate" complex efficiently. A switch from K₂CO₃ to K₃PO₄ or the use of a co-solvent like water can sometimes accelerate transmetalation.[7]
Formation of palladium black. 1. Ligand dissociation from the Pd(0) center, leading to catalyst agglomeration and precipitation. 2. Reaction temperature is too high.1. Increase ligand-to-metal ratio: If generating the catalyst in situ (e.g., from Pd(OAc)₂ and a phosphine), try a 1:2 or 1:3 Pd:Ligand ratio. 2. Use a chelating or bulky ligand: Bidentate ligands (e.g., dppf) or very bulky monodentate ligands (e.g., SPhos) are less prone to dissociation. 3. Lower the reaction temperature. [7]

dot

Catalyst_Optimization start Start Optimization (e.g., 1 mol% Pd) check_yield Reaction Outcome? start->check_yield high_yield High Yield (>90%) check_yield->high_yield Good partial_yield Partial Yield (20-90%) check_yield->partial_yield Stalled low_yield Low/No Yield (<20%) check_yield->low_yield Poor decrease_loading Decrease Catalyst Loading (e.g., to 0.5 mol%) high_yield->decrease_loading increase_loading Increase Catalyst Loading (e.g., to 2-3 mol%) partial_yield->increase_loading recheck_fundamentals Re-evaluate Fundamentals (See FAQ section) low_yield->recheck_fundamentals change_ligand Change Ligand/Precatalyst (e.g., to Buchwald system) increase_loading->change_ligand If still stalled recheck_fundamentals->change_ligand If fundamentals are OK

Caption: Decision tree for optimizing palladium catalyst loading.

Part 3: Experimental Protocols & Data

Protocol 1: Baseline Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (2-Bromo-4-nitrophenyl)methanol with a generic arylboronic acid.

Materials:

  • (2-Bromo-4-nitrophenyl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv, dried)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add (2-Bromo-4-nitrophenyl)methanol, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask and evacuate and backfill with argon three times.[11]

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.[11]

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Upon completion (or when no further change is observed), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Protocol 2: Catalyst & Ligand Screening for Optimization

If the baseline protocol gives suboptimal results, a systematic screening of catalysts and ligands is recommended.

Setup: Use small-scale parallel reaction vials. A typical setup would involve:

  • (2-Bromo-4-nitrophenyl)methanol (0.1 mmol, 1.0 equiv)

  • Arylboronic acid (0.12 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane, 1 mL)

Screening Variables (Example):

EntryPalladium Source (1.5 mol%)Ligand (3 mol%)Yield (%)
1Pd(OAc)₂PPh₃Result 1
2Pd(OAc)₂SPhosResult 2
3Pd(OAc)₂XPhosResult 3
4Pd₂(dba)₃cataCXium® AResult 4
5XPhos Pd G3 (1.5 mol%)(none)Result 5

Yields to be determined by analytical techniques like ¹H NMR with an internal standard or LC-MS against a calibration curve.

This systematic approach allows for the rapid identification of a more effective catalytic system for this specific transformation. Buchwald-type ligands like SPhos are often superior for challenging substrates.[12]

dot

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex pd0->oa_complex + Ar-Br re_problem Problem Point: Can be slow; competes with side reactions. pd0->re_problem trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex oa_complex->trans_complex + Ar'B(OH)₂ + Base oa_problem Problem Point: Slow if ligand is not electron-rich. oa_complex->oa_problem trans_complex->pd0 trans_complex->pd0 product Ar-Ar' trans_complex->product trans_problem Problem Point: Requires effective base to form Ar'B(OR)₃⁻. trans_complex->trans_problem oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle with key troubleshooting points.

References

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Problems with Suzuki coupling. Reddit r/Chempros. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Suzuki Coupling Reactions of Aryl Halides Containing Basic Nitrogen Centers with Arylboronic Acids in Water in the Absence of Added Base. ResearchGate. [Link]

  • Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Which one would be best C-C coupling for the bromo-substrate having nitro-group?. ResearchGate. [Link]

  • Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling... ResearchGate. [Link]

  • Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters. [Link]

  • Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Chemoselective Functionalization of (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemoselective functionalization of (2-bromo-4-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile yet challenging molecule. Here, we will address common experimental hurdles through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction: The Challenge of Selectivity

(2-Bromo-4-nitrophenyl)methanol is a trifunctional substrate, presenting a unique synthetic puzzle. The molecule contains three key functional groups: a primary benzylic alcohol, an aryl bromide, and a nitro group.[1][2][3] Each of these groups offers a handle for distinct chemical transformations, but their proximate electronic influence on one another demands careful strategic planning to achieve chemoselectivity. The electron-withdrawing nitro group activates the aryl bromide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4][5] However, this same group, along with the bromine, can influence the reactivity of the benzylic alcohol. This guide will provide insights into controlling these competing reactivities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the functionalization of (2-bromo-4-nitrophenyl)methanol in a question-and-answer format.

Issue 1: Poor yield in Suzuki-Miyaura cross-coupling reactions.

Question: I am attempting a Suzuki-Miyaura coupling at the aryl bromide position, but I am observing low yields of the desired biaryl product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings of this substrate can stem from several factors, primarily related to catalyst inhibition and competing side reactions.

Potential Causes & Solutions:

  • Catalyst Inhibition by the Benzylic Alcohol: The hydroxyl group can coordinate to the palladium center, potentially interfering with the catalytic cycle.[6]

    • Solution 1: Protection of the Alcohol. Before attempting the coupling, protect the benzylic alcohol as a benzyl ether (OBn) or a p-methoxybenzyl (PMB) ether.[7][8] These protecting groups are generally stable to the basic conditions of the Suzuki coupling and can be removed later.[7][8]

    • Solution 2: In-situ Protection. While less common, in some cases, the use of a large excess of a non-coordinating base can mitigate the inhibitory effects of the free alcohol.

  • Inappropriate Ligand Choice: The electronic nature of the aryl bromide, influenced by the nitro group, necessitates a well-chosen ligand for the palladium catalyst.

    • Solution: For electron-deficient aryl bromides, electron-rich and sterically hindered phosphine ligands such as XPhos or SPhos often give good results.[9] It is advisable to screen a small panel of ligands to identify the optimal choice for your specific coupling partners.

  • Base Incompatibility: The choice of base is critical. Strong bases like sodium tert-butoxide can promote side reactions, while weaker bases may not be effective in the transmetalation step.[10]

    • Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points for Suzuki couplings.[4][6] The use of a mixed solvent system, such as dioxane/water or DMF/water, is also common.[4][6]

Workflow Diagram: Troubleshooting Suzuki Coupling

start Low Yield in Suzuki Coupling cause1 Catalyst Inhibition by -OH start->cause1 cause2 Inappropriate Ligand start->cause2 cause3 Base Incompatibility start->cause3 solution1a Protect Alcohol (e.g., OBn, PMB) cause1->solution1a solution2a Screen Electron-Rich Ligands (e.g., XPhos) cause2->solution2a solution3a Use K2CO3 or K3PO4 cause3->solution3a

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Issue 2: Over-oxidation of the benzylic alcohol.

Question: I am trying to oxidize the benzylic alcohol to the corresponding aldehyde, but I am consistently getting the carboxylic acid as a major byproduct. How can I achieve selective oxidation to the aldehyde?

Answer: The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a common challenge in organic synthesis.[11] For (2-bromo-4-nitrophenyl)methanol, the electron-withdrawing nature of the substituents can influence the reactivity of the alcohol.

Recommended Methods for Selective Oxidation:

Reagent/MethodSolventTypical TemperatureKey Advantages
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureMild conditions, high selectivity for aldehydes.[12]
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureNeutral conditions, broad functional group tolerance.
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (DCM)-78 °C to Room TempHigh yields, avoids heavy metals.
TEMPO-mediated oxidation (e.g., with bleach)Biphasic (e.g., DCM/water)0 °C to Room TempCatalytic, environmentally benign oxidant.

Experimental Protocol: Selective Oxidation using PCC [12]

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of (2-bromo-4-nitrophenyl)methanol (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.

Issue 3: Unexpected side reactions during Buchwald-Hartwig amination.

Question: During a Buchwald-Hartwig amination of the aryl bromide, I am observing hydrodehalogenation (loss of bromine) and other unidentified byproducts. What could be the cause?

Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, often arising from β-hydride elimination from the palladium-amido complex.[13] The choice of base and ligand is crucial to minimize this and other side reactions.

Troubleshooting Strategies:

  • Base Selection: Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14] Avoid using bases that can also act as nucleophiles.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over competing side pathways.[13][15] Ligands like RuPhos, Johnphos, or the Josiphos family are often effective.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to suppress side reactions. Microwave irradiation can sometimes provide rapid heating to the desired temperature, minimizing the time for side reactions to occur.[9]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the alcohol group for most cross-coupling reactions?

A1: While not always strictly necessary, protecting the benzylic alcohol is a highly recommended strategy to ensure reproducibility and high yields, particularly in Suzuki and Buchwald-Hartwig couplings.[7][8] The free hydroxyl group can interact with the palladium catalyst, leading to unpredictable results.[6] A benzyl or PMB ether are good choices as they are stable to many coupling conditions.[7][16]

Q2: Can the nitro group be reduced? If so, under what conditions?

A2: Yes, the nitro group can be reduced to an amine. This transformation is typically achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. It is important to note that catalytic hydrogenation conditions can also lead to the cleavage of benzyl ether protecting groups and reduction of the aryl bromide (hydrodehalogenation).[8] Therefore, if other sensitive functional groups are present, chemoselective reduction methods like using SnCl₂ are preferred.

Q3: What is the order of reactivity for the functional groups in (2-bromo-4-nitrophenyl)methanol?

A3: The relative reactivity of the functional groups is highly dependent on the reaction conditions. However, a general hierarchy can be considered:

  • Benzylic Alcohol: This is the most versatile functional group for modifications like oxidation to an aldehyde or carboxylic acid, or for protection as an ether.[11][12]

  • Aryl Bromide: This is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations. The electron-withdrawing nitro group enhances its reactivity in these transformations.[4][5]

  • Nitro Group: This group is generally less reactive towards the conditions used to modify the other two functional groups, but it can be selectively reduced to an amine as a final step if desired.

Logical Relationship of Functional Group Reactivity

sub (2-Bromo-4-nitrophenyl)methanol Benzylic Alcohol Aryl Bromide Nitro Group op1 Oxidation (PCC, DMP) Protection (Bn, PMB) sub:f1->op1 Highly Reactive op2 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) sub:f2->op2 Activated by NO2 op3 Reduction (SnCl2, H2/Pd-C) sub:f3->op3 Generally Last Step

Caption: Reactivity hierarchy of functional groups.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Alcohol Protecting Groups. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • 2.4: Functional Groups: Centers of Reactivity - Chemistry LibreTexts. Available at: [Link]

  • Functional Groups. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]

  • (2-bromo-4-nitrophenyl)methanol (C7H6BrNO3) - PubChemLite. Available at: [Link]

  • 2-Bromo-4-nitrophenol | C6H4BrNO3 | CID 22109 - PubChem. Available at: [Link]

  • Selective Oxidation of Alcohols to Carbonyls under Decatungstate‐Mediated Photoelectrochemical Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Catalysts for the Selective Oxidation of Methanol - MDPI. Available at: [Link]

  • (4-Nitrophenyl)methanol - PMC - PubMed Central - NIH. Available at: [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available at: [Link]

  • Selective oxidation of p-nitrobenzyl alcohol to p-nitrobenzaldehyde with 10% Ni silica with 30% H 2O 2 in acetonitrile solvent | Request PDF - ResearchGate. Available at: [Link]

  • Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance | Langmuir - ACS Publications. Available at: [Link]

  • 2-Bromo-1-(4-nitrophenyl)ethanol | C8H8BrNO3 | CID 11413906 - PubChem. Available at: [Link]

Sources

Technical Support Center: Preventing Over-oxidation of (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. However, substrates such as (2-Bromo-4-nitrophenyl)methanol present a significant challenge. The presence of strong electron-withdrawing groups (-Br and -NO₂) on the aromatic ring deactivates the benzylic position, making the alcohol less reactive, while the resulting aldehyde is highly susceptible to over-oxidation to the corresponding carboxylic acid. This guide provides in-depth troubleshooting advice and protocols to help researchers navigate this delicate transformation and achieve high yields of the desired aldehyde, 2-Bromo-4-nitrobenzaldehyde.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation process in a direct question-and-answer format.

Q1: My TLC analysis shows a significant amount of starting material remaining, even after extended reaction times. I also see my desired aldehyde spot and a new, more polar spot at the baseline.

A1: This common observation points to two simultaneous issues: an incomplete reaction and the formation of the over-oxidized carboxylic acid byproduct.

  • Causality: The electron-withdrawing nature of the nitro and bromo groups makes the starting alcohol a poorer nucleophile, slowing down the initial step of the oxidation—the reaction with the oxidant.[1] This sluggishness can lead to incomplete conversion. The new, highly polar spot that remains at the baseline on a typical silica TLC plate (e.g., developed with ethyl acetate/hexanes) is characteristic of the carboxylic acid, which is much more polar than both the starting alcohol and the product aldehyde.[2]

  • Troubleshooting Steps:

    • Verify Reagent Activity: Ensure your oxidizing agent is fresh and active. Many common oxidants like Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) can degrade upon improper storage.

    • Increase Stoichiometry: For a deactivated substrate like this, a slight excess of the oxidizing agent (e.g., 1.2 to 1.5 equivalents) is often necessary to drive the reaction to completion.[3]

    • Optimize Temperature: While many mild oxidations are run at room temperature or below, a gentle increase in temperature (e.g., to 40 °C) might be required to overcome the activation energy for this specific substrate. However, this must be done cautiously, as higher temperatures can also accelerate over-oxidation. Monitor the reaction closely by TLC every 15-20 minutes.

Q2: My reaction seems to have gone to completion, but my isolated yield is low. NMR and IR spectroscopy confirm the major product is 2-Bromo-4-nitrobenzoic acid.

A2: This is a classic case of over-oxidation. The primary cause is almost always the choice of oxidant or the presence of water in the reaction medium.

  • Causality: Strong oxidizing agents (like Jones reagent, KMnO₄) or even milder oxidants in the presence of water will rapidly convert the initially formed aldehyde into a carboxylic acid.[4][5] Water adds to the aldehyde to form a hydrate intermediate, which is readily oxidized further.[6]

  • Troubleshooting Steps:

    • Switch to a Strictly Anhydrous Oxidant: The most critical step is to use an oxidant that performs well under anhydrous (water-free) conditions. Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are excellent choices.[4][7][8] Swern oxidation is also highly effective but requires cryogenic temperatures and careful handling of reagents.[9][10]

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloromethane, DCM) over a suitable drying agent like CaH₂. Dry your glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Control Reaction Time: Do not let the reaction run for an unnecessarily long time. Once TLC analysis indicates the complete consumption of the starting alcohol, proceed with the work-up immediately.[11][12]

Q3: The reaction mixture has turned into a dark brown, intractable tar. What happened?

A3: Tar formation typically indicates decomposition of the starting material, product, or reagents.

  • Causality: This can be caused by several factors. With chromium-based reagents like PCC, failing to add an adsorbent like Celite or powdered molecular sieves can result in the formation of a difficult-to-handle tarry chromium byproduct.[13] For temperature-sensitive reactions like the Swern oxidation, allowing the temperature to rise above the recommended -60 °C can lead to side reactions like the Pummerer rearrangement and subsequent decomposition.[14][15]

  • Troubleshooting Steps:

    • For PCC Oxidations: Always add a solid support like Celite or silica gel to the reaction flask before adding the PCC. This keeps the chromium byproducts finely dispersed and prevents the formation of a tarry mass.

    • For Swern Oxidations: Maintain strict temperature control. Use a cryocooler or a dry ice/acetone bath to keep the reaction at or below -78 °C during the addition of reagents.[16]

    • Check Reagent Purity: Impure solvents or reagents can sometimes initiate polymerization or decomposition pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best oxidizing agents for converting (2-Bromo-4-nitrophenyl)methanol to the aldehyde?

A1: The best agents are those that are mild and operate under anhydrous conditions to prevent over-oxidation. The top choices are Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), and Swern Oxidation.

OxidantTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temp[3][7]Very mild, neutral pH, high yields, easy work-up.[7][8][17]Expensive, potentially explosive under shock.[7]
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room Temp[4][13]Inexpensive, readily available, reliable.Toxic chromium waste, can be acidic, byproduct tar formation.[13][18]
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C[9][15]Very mild, high yields, avoids heavy metals.[10]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[9]

Q2: How critical is temperature control for this specific oxidation?

A2: For DMP and PCC oxidations, maintaining room temperature is usually sufficient. However, because the reaction can be exothermic, it's good practice to have an ice bath on hand to manage any temperature increase. For Swern oxidation, strict temperature control at or below -60 °C is absolutely critical to prevent side reactions and decomposition.[9][14]

Q3: How can I effectively monitor the reaction to stop it at the optimal time?

A3: Thin-Layer Chromatography (TLC) is the most effective method.[2][12]

  • Prepare your TLC plate: Spot three lanes: the starting alcohol (SM), the reaction mixture (R), and a "co-spot" containing both the starting material and the reaction mixture.

  • Elute the plate: Use a solvent system that gives good separation (e.g., 30% Ethyl Acetate in Hexanes). The starting alcohol will be more polar (lower Rf) than the product aldehyde (higher Rf). The over-oxidized carboxylic acid will be very polar and will likely remain on the baseline.

  • Analyze: The reaction is complete when the starting material spot in the 'R' lane has completely disappeared. At this point, you should quench the reaction immediately to prevent over-oxidation.

Q4: What are the best practices for work-up and purification?

A4: The work-up is designed to remove the spent oxidant and byproducts.

  • For DMP: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). This reduces excess DMP and its byproducts.[3] Then, extract the product with an organic solvent.

  • For PCC: Dilute the reaction mixture with a non-polar solvent like diethyl ether and filter it through a short plug of silica gel or Florisil. This will trap the chromium salts, and the product aldehyde can be collected in the filtrate.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Section 3: Visual Guides

Reaction Pathway Diagram

The following diagram illustrates the desired oxidation pathway versus the undesired over-oxidation side reaction.

Oxidation_Pathway cluster_main Oxidation of (2-Bromo-4-nitrophenyl)methanol Alcohol (2-Bromo-4-nitrophenyl)methanol (Starting Material) Aldehyde 2-Bromo-4-nitrobenzaldehyde (Desired Product) Alcohol->Aldehyde Mild, Anhydrous Oxidant (e.g., PCC, DMP) [+O] CarboxylicAcid 2-Bromo-4-nitrobenzoic acid (Over-oxidation Product) Aldehyde->CarboxylicAcid Strong Oxidant or Presence of H₂O [+O]

Caption: Desired vs. undesired oxidation pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues.

Troubleshooting_Workflow Start Problem Encountered During Oxidation CheckTLC Analyze Reaction by TLC Start->CheckTLC Incomplete Significant Starting Material Remains CheckTLC->Incomplete Incomplete Reaction OverOx Product is Mostly Carboxylic Acid (Baseline Spot) CheckTLC->OverOx Over-oxidation Tar Reaction Mixture is a Dark Tar CheckTLC->Tar Decomposition Cause_Incomplete Cause: Low Reactivity / Inactive Reagent Incomplete->Cause_Incomplete Cause_OverOx Cause: Water Present / Wrong Oxidant OverOx->Cause_OverOx Cause_Tar Cause: Reagent Decomposition / Temp Control Tar->Cause_Tar Sol_Incomplete Solution: 1. Use fresh, active oxidant. 2. Increase stoichiometry (1.2-1.5 eq). 3. Gently warm if necessary, monitor closely. Cause_Incomplete->Sol_Incomplete Sol_OverOx Solution: 1. Switch to anhydrous oxidant (PCC, DMP). 2. Use dry solvents/glassware. 3. Run under inert atmosphere (N₂/Ar). Cause_OverOx->Sol_OverOx Sol_Tar Solution: 1. For PCC: Use Celite/Silica support. 2. For Swern: Maintain T < -60 °C. 3. Check reagent purity. Cause_Tar->Sol_Tar

Caption: A logical guide to troubleshooting oxidation issues.

Section 4: Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its mild conditions, high selectivity, and straightforward work-up, making it ideal for the sensitive (2-Bromo-4-nitrophenyl)methanol substrate.[7][8]

Materials:

  • (2-Bromo-4-nitrophenyl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Round-bottom flask, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Place a magnetic stir bar in an oven-dried round-bottom flask. Seal the flask with a septum and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: Add (2-Bromo-4-nitrophenyl)methanol (1.0 eq) to the flask, followed by anhydrous CH₂Cl₂ (to make a ~0.1 M solution). Stir until the alcohol is fully dissolved.

  • Oxidant Addition: In a single portion, add Dess-Martin Periodinane (1.2 eq) to the stirring solution at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours, as indicated by the complete disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, dilute the mixture with an equal volume of CH₂Cl₂. Pour the mixture into a separatory funnel containing a vigorously stirred solution of saturated NaHCO₃ and 10% w/v Na₂S₂O₃ (a 1:1 mixture). Stir until the organic layer becomes clear.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with CH₂Cl₂.

  • Washing & Drying: Combine the organic layers and wash with saturated NaHCO₃, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to obtain pure 2-Bromo-4-nitrobenzaldehyde.

References

  • PCC Oxidation Mechanism. Chemistry Steps. [Link]

  • Oxidation of Alcohols with PCC. Organic Chemistry Tutor. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

  • PCC Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry. YouTube. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? ResearchGate. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]

  • Dess-Martin Oxidation Guide. Scribd. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. National Institutes of Health (NIH). [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ACS Publications. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]

  • Oxidation of alcohols. Chemguide. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. National Institutes of Health (NIH). [Link]

  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. PubMed. [Link]

  • Uses of TLC. Chemistry LibreTexts. [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation. ACS Green Chemistry Institute. [Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. ACS Publications. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Swern oxidation. Chemistry LibreTexts. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. ACS Publications. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Selective oxidation of benzyl alcohol with electron-withdrawing group... ResearchGate. [Link]

  • Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. YouTube. [Link]

Sources

Stability and storage conditions for (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Bromo-4-nitrophenyl)methanol

A Guide to Stability, Storage, and Handling

Welcome to the technical support guide for (2-Bromo-4-nitrophenyl)methanol. As a Senior Application Scientist, my goal is to provide you with the practical, in-depth knowledge necessary to ensure the stability and integrity of this reagent throughout your research. This guide is structured in a question-and-answer format to directly address the challenges and queries you may encounter.

Frequently Asked Questions (FAQs)

Section 1: Storage and Stability

Question: What are the optimal storage conditions for (2-Bromo-4-nitrophenyl)methanol?

The long-term stability of (2-Bromo-4-nitrophenyl)methanol is critically dependent on its storage environment. Based on its chemical structure—possessing a reactive benzylic alcohol, an electron-withdrawing nitro group, and a bromine atom—the compound is susceptible to degradation by moisture and heat.

For optimal stability, the compound, which is a solid, should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] The recommended practice is to store it under refrigeration (2-8°C).[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable for long-term storage to displace moisture and oxygen, further preventing potential degradation.

Causality:

  • Low Temperature: Reduces the rate of any potential decomposition reactions.

  • Dry Environment: The compound is documented as moisture-sensitive.[1] Water can act as a nucleophile or participate in acid/base-catalyzed degradation pathways.

  • Inert Atmosphere: Prevents oxidation of the alcohol group.

  • Darkness: While not explicitly stated in all safety data sheets, nitroaromatic compounds can be sensitive to light, which can catalyze degradation.

Question: How can I tell if my (2-Bromo-4-nitrophenyl)methanol has degraded?

Visual inspection is the first line of defense. The pure compound is typically an off-white or light-yellow solid.[1] Signs of degradation can include:

  • Color Change: A significant darkening of the material (e.g., to brown or black) often indicates the formation of decomposition products.

  • Change in Physical State: Clumping, melting, or the appearance of an oily residue suggests the absorption of moisture or that the melting point has been lowered due to impurities. The reported melting point is consistently in the 83-87°C range.[1] A significant deviation from this range is a strong indicator of impurity or degradation.

  • Insolubility: If the compound does not dissolve as expected in a solvent in which it is known to be soluble, this may indicate polymerization or the formation of insoluble byproducts.

If you suspect degradation, it is recommended to run an analytical check (e.g., NMR, LC-MS) to confirm the purity before use.

Question: What are the primary degradation pathways for this compound?

While specific degradation studies are not widely published, we can infer likely pathways from the compound's structure:

  • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde (2-bromo-4-nitrobenzaldehyde) or carboxylic acid (2-bromo-4-nitrobenzoic acid). This is accelerated by heat, light, and the presence of oxidizing agents or atmospheric oxygen.

  • Moisture-Mediated Decomposition: As a moisture-sensitive compound, hydrolysis is a concern, although the C-Br and C-NO2 bonds are relatively stable.[1] More likely, moisture can facilitate other reactions or lead to physical changes like clumping.

  • Base-Catalyzed Reactions: The compound is incompatible with bases.[1] Strong bases can deprotonate the benzylic alcohol, forming an alkoxide that could be more susceptible to oxidation or other reactions.

Upon thermal decomposition, the compound is expected to release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like HBr).[1]

Section 2: Handling and Experimental Use

Question: What is the recommended procedure for handling this reagent upon receipt and during experiments?

Proper handling is crucial to prevent contamination and ensure user safety. This compound is classified as an irritant and is harmful if inhaled, swallowed, or absorbed through the skin.[4][5]

The workflow below outlines the best practices from receiving a new bottle to its use in an experiment.

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use Receive 1. Receive New Bottle Inspect 2. Inspect for Seal Integrity & Visual Abnormalities Receive->Inspect Log 3. Log Lot Number & Date Inspect->Log Store 4. Store in Designated Refrigerator (2-8°C) Log->Store Equilibrate 5. Equilibrate Container to Room Temperature in Desiccator Store->Equilibrate Prepare for Use Weigh 6. Weigh Quickly in Fume Hood Equilibrate->Weigh Seal 7. Tightly Reseal Bottle (Purge with Inert Gas if Possible) Weigh->Seal Experiment Proceed with Experiment Weigh->Experiment To Experiment Return 8. Return to Cold Storage Seal->Return

Caption: Workflow for handling (2-Bromo-4-nitrophenyl)methanol.

Causality Explained:

  • Step 5 (Equilibrate in Desiccator): This is a critical step. Taking a cold bottle directly into the ambient, humid air of a lab will cause water to condense on the container and potentially inside it when opened. Allowing it to warm to room temperature in a dry environment like a desiccator prevents this moisture contamination.

  • Step 6 (Weigh in Fume Hood): This protects the user from inhaling fine particles of the solid compound.[2][6]

  • Step 7 (Purge with Inert Gas): Backfilling the headspace of the container with an inert gas like argon or nitrogen displaces air and moisture, preserving the compound's integrity for future use.

Question: What are suitable solvents for dissolving (2-Bromo-4-nitrophenyl)methanol?

Information on solubility in various solvents is not always readily available. However, based on its structure (an aromatic compound with a polar alcohol and nitro group), it is expected to be soluble in many common polar organic solvents. Methanol is a documented solvent.[7] Other likely candidates include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate

Always perform a small-scale solubility test first. When preparing stock solutions for storage, ensure the solvent is anhydrous to prevent degradation. Storing solutions at low temperatures (-20°C) can further extend their shelf life, but you must first confirm the compound will not precipitate out of the solution at that temperature.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound is dark brown instead of off-white. Oxidation or decomposition.Do not use for reactions sensitive to impurities. Confirm purity via analytical methods (TLC, NMR, LC-MS). Consider purification by recrystallization if necessary.
Solid has become clumpy or sticky. Moisture absorption.[1]Dry the material under a high vacuum in a desiccator. Re-evaluate purity before use. Ensure proper storage protocols are followed in the future (see workflow diagram).
Inconsistent experimental results using the same batch. Inhomogeneous degradation; potential ongoing decomposition in storage.Aliquot the reagent upon first use into smaller, single-use vials. This minimizes repeated warming/cooling cycles and exposure of the bulk material to the atmosphere.
Reagent fails to dissolve in a previously used solvent. Formation of insoluble polymers or byproducts.The reagent is likely significantly degraded. It is highly recommended to discard the material according to institutional guidelines and procure a fresh bottle.[1]

References

  • Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. [Link]

  • (2-bromo-4-nitrophenyl)methanol (C7H6BrNO3). PubChemLite. [Link]

  • (2-Bromo-4-(4-ethylbenzyl)phenyl)methanol. Manasa Life Sciences. [Link]

  • 2-Bromo-4-nitrophenol. Chongqing Chemdad Co., Ltd. [Link]

Sources

Troubleshooting guide for scaling up (2-Bromo-4-nitrophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Bromo-4-nitrophenyl)methanol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of (2-Bromo-4-nitrophenyl)methanol. As Senior Application Scientists, we understand that scaling up chemical syntheses presents unique challenges that require both a deep understanding of reaction mechanisms and practical, field-tested solutions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common hurdles encountered during the synthesis and purification of this important intermediate.

Frequently Asked Questions & Troubleshooting

Q1: What is the most reliable and scalable method for synthesizing (2-Bromo-4-nitrophenyl)methanol?

The most robust and widely accepted method is the selective reduction of 2-Bromo-4-nitrobenzoic acid. The primary challenge in this synthesis is to reduce the carboxylic acid to a primary alcohol while leaving the sensitive nitro group intact.

Causality of Method Choice: The key to success is chemoselectivity. Strong, non-selective reducing agents like Lithium Aluminum Hydride (LAH) will readily reduce both the carboxylic acid and the nitro group, leading to the formation of (4-amino-2-bromophenyl)methanol. Conversely, mild agents like Sodium Borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids directly.

Therefore, the reagent of choice is typically a borane complex, such as Borane-Tetrahydrofuran complex (BH₃·THF) . Borane selectively forms an acyloxyborane intermediate with the carboxylic acid, which is then readily reduced. This process is significantly faster than the reduction of the aromatic nitro group under controlled, aprotic conditions.[1]

Core Reaction Scheme:

Below is a workflow diagram illustrating the primary synthesis path and key considerations.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification Start Start: 2-Bromo-4-nitrobenzoic acid Reagent Reagent Selection: BH₃·THF in dry THF Start->Reagent Key Decision Addition Slow addition of BH₃·THF at 0 °C Reagent->Addition Reflux Warm to RT, then reflux (Monitor by TLC) Addition->Reflux Quench Quench excess BH₃ (e.g., with Methanol) Reflux->Quench Extract Aqueous Work-up & Extraction (EtOAc) Quench->Extract Purify Purification: Recrystallization or Chromatography Extract->Purify Product Final Product: (2-Bromo-4-nitrophenyl)methanol Purify->Product

Caption: High-level workflow for the synthesis of (2-Bromo-4-nitrophenyl)methanol.

Q2: My reaction is incomplete, and TLC analysis shows a significant amount of starting material. What went wrong?

This is a common issue often traced back to reagent deactivation or suboptimal reaction conditions.

Root Cause Analysis:

  • Moisture Contamination: Borane reagents are extremely sensitive to moisture. Any water present in the solvent (THF) or on the glassware will rapidly quench the BH₃, rendering it inactive for the reduction.

  • Reagent Stoichiometry: Carboxylic acid reduction with borane requires at least 1 equivalent of BH₃ for the initial complex formation and subsequent reduction. In practice, using a slight excess (1.5 - 2.0 equivalents) is recommended to drive the reaction to completion and account for any minor quenching.

  • Reaction Temperature/Time: While the initial addition of borane is done at a low temperature (0 °C) to control the exothermic reaction, the reduction itself often requires thermal energy. If the reaction is not gently refluxed after the initial addition, it may proceed very slowly or stall.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry THF. Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or argon.

  • Verify Reagent Titer: If using a commercial solution of BH₃·THF, its concentration can decrease over time. If the bottle has been opened multiple times, consider titrating it or using a fresh bottle.

  • Optimize Reaction Parameters: After the controlled addition of BH₃·THF at 0 °C, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

ParameterStandard ConditionTroubleshooting Action
Solvent Anhydrous THFUse freshly distilled THF from a sodium/benzophenone still.
BH₃·THF 1.5 - 2.0 eq.Increase to 2.5 eq. if reaction stalls.
Temperature Add at 0 °C, then refluxEnsure reflux is maintained for at least 2 hours post-addition.
Atmosphere Inert (Nitrogen/Argon)Maintain a positive pressure of inert gas throughout.
Q3: I've isolated a major byproduct that is more polar than my product and stains purple with ninhydrin. What is it?

This byproduct is almost certainly (4-amino-2-bromophenyl)methanol . The purple staining with ninhydrin is a classic positive test for a primary amine. This indicates that the nitro group has been reduced in addition to the carboxylic acid.

Mechanistic Explanation: While BH₃·THF is highly selective, its selectivity is not absolute. Over-reduction of the nitro group can occur under certain conditions:

  • Excessive Reducing Agent: Using a large excess of borane can lead to the slow reduction of the nitro group.

  • Prolonged Reaction Times at High Temperature: Extended heating can provide the necessary activation energy to overcome the barrier for nitro group reduction.

  • Use of a Non-Selective Reductant: If a reagent like LAH was used instead of borane, this outcome is expected.

G cluster_paths Reduction Pathways SM 2-Bromo-4-nitrobenzoic Acid Desired_Product Desired Product: (2-Bromo-4-nitrophenyl)methanol SM->Desired_Product BH₃·THF (Selective Path) Side_Product Side Product: (4-Amino-2-bromophenyl)methanol SM->Side_Product Over-reduction or Non-selective Reagent (e.g., LAH)

Caption: Competing reaction pathways during the reduction step.

Preventative Measures:

  • Stoichiometric Control: Carefully control the equivalents of BH₃·THF used. Do not add a large excess.

  • Reaction Monitoring: Use TLC to monitor the consumption of the starting material. Once it has disappeared, promptly begin the work-up procedure. Avoid unnecessarily long reflux times.

  • Confirm Reagent Identity: Double-check that the correct reducing agent (BH₃·THF) was used.

Q4: I need to prepare the starting material, 2-Bromo-4-nitrobenzoic acid. What is a reliable laboratory-scale procedure?

The most common precursor for this acid is 2-bromo-4-nitrotoluene. The synthesis involves the oxidation of the methyl group to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is effective for this transformation.[2][3]

Reaction: 2-Bromo-4-nitrotoluene --(KMnO₄, Pyridine/H₂O)--> 2-Bromo-4-nitrobenzoic acid

The reaction is often run in a mixture of pyridine and water, as this helps to solubilize the organic starting material and the inorganic oxidant.[2]

Critical Considerations:

  • Exotherm: The oxidation is highly exothermic. KMnO₄ should be added in small portions to the heated solution to maintain control.

  • Work-up: The work-up involves filtering the manganese dioxide (MnO₂) byproduct, followed by acidification of the filtrate to precipitate the desired carboxylic acid.

  • Safety: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocols

Protocol 1: Selective Reduction of 2-Bromo-4-nitrobenzoic acid

Materials:

  • 2-Bromo-4-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-bromo-4-nitrobenzoic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous THF (approx. 10 mL per gram of acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Borane: Add BH₃·THF solution (1.0 M, 2.0 eq.) dropwise via the dropping funnel over 30 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 65-70 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane). The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.

  • Quenching: Cool the reaction back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Solvent Removal: Remove the solvents (THF, Methanol) under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add 1 M HCl and ethyl acetate. Stir vigorously. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2-Bromo-4-nitrophenyl)methanol, which can then be purified.

Protocol 2: Purification by Recrystallization

The product, (2-Bromo-4-nitrophenyl)methanol, is a solid with a reported melting point of 85-87 °C, making recrystallization an excellent purification method.

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Slowly add a non-polar solvent, such as hexane, until the solution becomes faintly cloudy (turbid).

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

References

  • ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched?. ResearchGate. [Link]

  • Brainly. Provide a series of synthetic steps by which 2-bromo-4-nitrobenzoic acid can be prepared from toluene. brainly.com. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance from Ortho-Bromo Substituents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered ortho-bromo substituted aromatic compounds. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded solutions to common experimental hurdles. Our goal is to empower you with the knowledge to not only troubleshoot but also rationally design your synthetic strategies.

Understanding the Challenge: The "Ortho Effect" of Bromine

The presence of a bromine atom at the ortho position of an aromatic ring introduces significant steric bulk. This "ortho effect" can dramatically decrease reaction rates or prevent reactions altogether by physically blocking the approach of reagents and catalysts to the reactive center.[1] This is particularly problematic in reactions that require the formation of a transition state with a specific geometry, such as palladium-catalyzed cross-coupling reactions.

Here's a breakdown of the primary challenges:

  • Inhibited Oxidative Addition: In cross-coupling reactions, the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is often the rate-limiting step. The bulky ortho-bromo substituent can hinder the approach of the palladium complex.[2]

  • Reduced Reductive Elimination: The final step of many cross-coupling catalytic cycles, reductive elimination, can also be slowed by steric hindrance. This step involves the formation of the new carbon-carbon or carbon-heteroatom bond and the regeneration of the active catalyst.

  • Suppressed Nucleophilic Attack: For reactions involving direct nucleophilic substitution, the ortho-bromo group acts as a formidable shield, making backside attack nearly impossible.[3]

Strategic Approaches to Overcoming Steric Hindrance

Successfully functionalizing ortho-bromo substituted rings requires a strategic shift away from standard conditions. The key is to employ catalyst systems and reaction conditions specifically designed for sterically demanding substrates.

Advanced Catalyst and Ligand Selection

The choice of catalyst and, more importantly, the ligand is the most critical factor in overcoming steric hindrance in cross-coupling reactions.[4]

  • Bulky, Electron-Rich Phosphine Ligands: These are the workhorses for sterically hindered substrates.[5][6] Ligands like SPhos, XPhos, and cataCXium® A promote the formation of a monoligated, highly reactive Pd(0) species.[2][7][8] The bulkiness of these ligands facilitates the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.[5][7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be even more effective than phosphine ligands in some cases, particularly for copper-free Sonogashira couplings.[9]

  • Bidentate Ligands: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos have wider "bite angles" which can influence the geometry of the palladium complex and facilitate reactions with hindered substrates.[5]

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling with an ortho-bromoarene is giving low to no yield. What are the first things I should check?

A1:

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective. Switch to a system with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a dialkylbiarylphosphine.[7][10] These ligands are designed to handle sterically demanding substrates.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). The active Pd(0) species is sensitive to oxygen, especially at elevated temperatures.[2]

  • Reagent Purity: Verify the purity of your ortho-bromoarene, boronic acid/ester, and solvent. Water and other impurities can deactivate the catalyst and interfere with the reaction.

Q2: I'm attempting a Buchwald-Hartwig amination with a sterically hindered ortho-bromoaniline, and the reaction is sluggish. How can I improve the rate?

A2:

  • Ligand Choice is Key: For hindered primary amines, specialized ligands are often necessary.[11] While traditional ligands like (o-Tolyl)₃P can be effective, consider more advanced ligands like tBuBrettPhos for challenging amide couplings.[12][13]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[13]

  • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. A careful optimization of the reaction temperature is necessary.

Q3: My Sonogashira coupling involving an ortho-bromo substrate is failing. What are some common pitfalls?

A3:

  • Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst, this can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[14] For hindered substrates, a copper-free Sonogashira protocol may be more effective.[9]

  • Gold and Palladium Dual Catalysis: A combination of gold and palladium catalysts can be highly effective for Sonogashira couplings of sterically hindered aryl halides.[14] The gold acetylide intermediate enters the palladium catalytic cycle at the transmetalation step, often leading to higher yields and better functional group tolerance.[14]

  • Base and Solvent: An amine base like triethylamine or cesium carbonate is typically used.[14] Aprotic polar solvents such as DMF or DMA are often good choices.[14]

Q4: I'm trying to form a Grignard reagent from an ortho-bromoarene, but the reaction won't initiate. What can I do?

A4:

  • Magnesium Activation: The magnesium surface can be passivated by an oxide layer.[15] Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using sonication.[16]

  • Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that all solvents are rigorously anhydrous.[15]

  • Initiation: A small amount of the ortho-bromoarene can be added initially to a stirred suspension of the activated magnesium. Gentle heating may be required to initiate the reaction, which is often indicated by a color change or the onset of a gentle reflux.[2] Once initiated, the remaining aryl bromide should be added dropwise.[2]

Q5: Are there alternative strategies to palladium-catalyzed cross-coupling for functionalizing ortho-bromoarenes?

A5:

  • Ortho-Lithiation: If the ortho-bromoarene has a suitable directing group, ortho-lithiation followed by quenching with an electrophile can be a powerful strategy.[17] This approach bypasses the need for a transition metal catalyst.

  • C-H Activation: In some cases, direct C-H activation/arylation can be an alternative to traditional cross-coupling.[18] This approach avoids the pre-functionalization of the coupling partner.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Ortho-Bromoarene

This protocol provides a starting point for the Suzuki-Miyaura coupling of a challenging ortho-bromo substrate.

Materials:

  • Ortho-bromoarene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add the ortho-bromoarene, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Protocol 2: Copper-Free Sonogashira Coupling of an Ortho-Bromoarene

This protocol is adapted for sterically hindered substrates where alkyne homocoupling may be a concern.

Materials:

  • Ortho-bromoarene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Anhydrous, degassed triethylamine (TEA)

Procedure:

  • To an oven-dried Schlenk flask, add the ortho-bromoarene and PdCl₂(PPh₃)₂.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Ligands for a Challenging Suzuki-Miyaura Coupling

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
PPh₃511024<10
P(o-tol)₃51102435
dppf2.51001265
SPhos1.5100492
XPhos1.5100495

This table is a representative example and actual results may vary depending on the specific substrates.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Catalyst Is the catalyst/ligand appropriate for sterically hindered substrates? Start->Check_Catalyst Check_Inert Is the reaction under a strict inert atmosphere? Check_Catalyst->Check_Inert Yes Consider_Alternative Consider alternative strategies (e.g., ortho-lithiation) Check_Catalyst->Consider_Alternative No Check_Purity Are all reagents and solvents pure and anhydrous? Check_Inert->Check_Purity Yes Check_Inert->Consider_Alternative No Optimize_Temp Has the reaction temperature been optimized? Check_Purity->Optimize_Temp Yes Check_Purity->Consider_Alternative No Optimize_Temp->Consider_Alternative No Successful_Reaction Reaction Optimized Optimize_Temp->Successful_Reaction Yes

Caption: Troubleshooting workflow for low-yield reactions.

G cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)(R)L Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

Caption: Simplified palladium cross-coupling cycle.

References

  • Gagnier, S. V., & Chen, C. Y. (2013). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 135(38), 14287–14290. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1328–1336. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Valente, C., et al. (2018). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology, 8(1), 145-151. Retrieved from [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12892–12893. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]

  • Lin, Y.-S., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 13866–13881. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Mondal, B., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3293–3296. Retrieved from [Link]

  • Neves, A. A. C., et al. (2020). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 25(21), 5021. Retrieved from [Link]

  • Dreher, S. D., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4490–4493. Retrieved from [Link]

  • Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2468–2471. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 56(31), 9172–9176. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Wiley Online Library. (2023, July 24). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • OUCI. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkyl.... Retrieved from [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • ACS Publications. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]

  • Wipf Group. (n.d.). C. The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in Sₙ2 Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Retrieved from [Link]

  • PubMed. (2009, August 13). Steric effects and solvent effects on SN2 reactions. Retrieved from [Link]

  • Sci-Hub. (n.d.). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. Retrieved from [Link]

  • PubMed Central. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). About the Inhibition of Grignard Reagent Formation by p‐Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism. Retrieved from [Link]

  • YouTube. (2014, September 12). Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock [Video]. Retrieved from [Link]

  • Whitesides Research Group - Harvard University. (n.d.). The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Mechanistic Studies of C-H Activation Catalysts for Direct Organic Fuel Cell Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). General Principles of ortho -Lithiation in Arylphosphinamides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Reactions Involving (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with (2-Bromo-4-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of solvent selection for this versatile but sometimes challenging reagent.

Introduction to (2-Bromo-4-nitrophenyl)methanol

(2-Bromo-4-nitrophenyl)methanol is a solid compound with a melting point of 85-87 °C. Its structure, featuring a benzylic alcohol, a bromine atom, and a strong electron-withdrawing nitro group, makes it a useful building block in organic synthesis. However, these same features dictate its reactivity and solubility, making solvent choice a critical parameter for successful reactions. The presence of the polar hydroxyl group suggests solubility in polar solvents.[1]

This guide will focus on providing practical, evidence-based solutions to common problems encountered when working with this molecule, with a strong emphasis on the causal relationships between solvent properties and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving (2-Bromo-4-nitrophenyl)methanol?

Due to its polar nature stemming from the hydroxyl and nitro groups, (2-Bromo-4-nitrophenyl)methanol is most soluble in polar organic solvents. For initial trials, consider solvents such as:

  • Tetrahydrofuran (THF): A good starting point for many reactions, as it dissolves a wide range of organic compounds and is relatively unreactive.

  • Acetonitrile (ACN): A polar aprotic solvent that can be useful for nucleophilic substitution reactions.

  • Dichloromethane (DCM): A less polar option that can be effective for certain transformations.

  • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that can be excellent for dissolving the starting material, but may be more difficult to remove and can sometimes interfere with certain reactions.

It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.

Q2: My reaction is proceeding very slowly or not at all. Could the solvent be the issue?

Yes, the solvent plays a crucial role in reaction kinetics. A sluggish reaction is often a sign of a suboptimal solvent environment. The choice of solvent can dramatically influence the reaction mechanism, particularly for nucleophilic substitution reactions at the benzylic position.

(2-Bromo-4-nitrophenyl)methanol is a benzylic alcohol. The benzylic position is special because it can stabilize a carbocation, making SN1-type reactions possible, but it is also accessible enough for SN2 reactions.[2][3] The solvent you choose can favor one pathway over the other.

  • For SN1-type reactions , which proceed through a carbocation intermediate, polar protic solvents like alcohols (e.g., methanol, ethanol) or water are beneficial. These solvents can stabilize the carbocation intermediate through hydrogen bonding, thus speeding up the reaction.[4][5]

  • For SN2-type reactions , which involve a direct attack by a nucleophile, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred. These solvents solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.[5][6] Polar protic solvents, in contrast, can solvate and stabilize the nucleophile, making it less reactive and slowing down an SN2 reaction.[4]

If your reaction is slow, consider whether the solvent you are using is appropriate for the likely mechanism.

Q3: I am observing the formation of significant side products. How can solvent choice improve selectivity?

Side product formation is a common issue and is often linked to competing reaction pathways. The electron-deficient nature of the aromatic ring in (2-Bromo-4-nitrophenyl)methanol can make it susceptible to certain side reactions.[6]

For instance, in the presence of a strong base, elimination to form a benzaldehyde derivative could be a competing pathway. Using a less polar, non-coordinating solvent might suppress the formation of ionic intermediates that could lead to side reactions.

In reactions involving sensitive functional groups, the choice of a non-protic solvent can prevent unwanted protonation or deprotonation events. For example, if you are performing a Mitsunobu reaction, where the alcohol is activated for substitution, using a solvent like THF is common.[7][8] Using a protic solvent could interfere with the formation of the key intermediates in the Mitsunobu cycle.[9]

Troubleshooting Guides

Issue 1: Poor Solubility of Reactants

Symptom: The starting material or other reagents do not fully dissolve, leading to a heterogeneous mixture and potentially poor reaction conversion.

Troubleshooting Steps:

  • Increase Solvent Polarity: If (2-Bromo-4-nitrophenyl)methanol is not dissolving, switch to a more polar solvent. See the solvent polarity table below for guidance. For example, if you are using THF and see poor solubility, consider trying DMF or DMSO.

  • Use a Co-solvent System: Sometimes a mixture of solvents can provide the right balance of polarity to dissolve all reactants. For example, a mixture of toluene and a more polar solvent like THF or acetonitrile can be effective.

  • Gentle Heating: In some cases, gentle heating can help to dissolve the starting materials. However, be cautious as this can also lead to thermal degradation or side reactions. Always check the thermal stability of your reactants before applying heat.

Issue 2: Low Reaction Yield

Symptom: The reaction appears to proceed (as monitored by TLC or other methods), but the isolated yield of the desired product is low.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice Based on Mechanism: As discussed in the FAQs, the solvent has a profound effect on the reaction rate and mechanism. The workflow diagram below can help guide your decision.

  • Consider Solvent Purity: Water and other impurities in your solvent can have a detrimental effect on many reactions. Ensure you are using dry solvents, especially for moisture-sensitive reactions like those involving organometallics or strong bases.

  • Work-up Issues: Low yield can sometimes be attributed to the work-up procedure.[10] If your product has some water solubility, you may be losing it during aqueous extraction. Saturating the aqueous layer with salt (brining out) can help to recover more of your product.

Solvent Polarity Comparison Table

This table provides a comparison of common organic solvents, ordered by increasing polarity index. This can be a useful tool for selecting an appropriate solvent system.

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantType
Hexane0.1691.9Non-polar
Toluene2.41112.4Non-polar
Diethyl Ether2.8354.3Polar Aprotic
Dichloromethane (DCM)3.1409.1Polar Aprotic
Tetrahydrofuran (THF)4.0667.5Polar Aprotic
Ethyl Acetate4.4776.0Polar Aprotic
Acetone5.15621Polar Aprotic
Methanol5.16533Polar Protic
Acetonitrile (ACN)5.88237.5Polar Aprotic
N,N-Dimethylformamide (DMF)6.415337Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.218947Polar Aprotic
Water10.210080Polar Protic

Data compiled from various sources.[11][12][13]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction (SN2 Conditions)

This protocol is a starting point for a typical SN2 reaction, for example, the etherification of (2-Bromo-4-nitrophenyl)methanol with an alkoxide.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-Bromo-4-nitrophenyl)methanol (1.0 eq).

  • Add a suitable polar aprotic solvent (e.g., dry THF or DMF) to dissolve the starting material.

  • Add the nucleophile (e.g., sodium alkoxide, 1.1 eq).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Perform an aqueous work-up, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Workflow for Solvent Selection in Nucleophilic Substitution Reactions

Solvent_Selection_Workflow start Reaction with (2-Bromo-4-nitrophenyl)methanol mechanism Consider the likely reaction mechanism start->mechanism sn1 S_N1 Pathway (Carbocation intermediate) mechanism->sn1 Tertiary-like benzylic position, weak nucleophile sn2 S_N2 Pathway (Concerted displacement) mechanism->sn2 Strong nucleophile solvent_sn1 Use Polar Protic Solvents (e.g., Methanol, Ethanol, Water) To stabilize the carbocation sn1->solvent_sn1 solvent_sn2 Use Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) To enhance nucleophilicity sn2->solvent_sn2 optimize Monitor reaction and optimize (Concentration, Temperature) solvent_sn1->optimize solvent_sn2->optimize

Caption: Decision workflow for solvent selection based on the reaction mechanism.

Logical Relationship of Solvent Properties and Reaction Outcome

Solvent_Properties_Logic sub Substrate (2-Bromo-4-nitrophenyl)methanol outcome {Reaction Outcome|Rate Selectivity Yield} sub->outcome Solubility sol Solvent Properties Polarity Protic/Aprotic Nature sol->sub Influences reac Reactant Properties Nucleophilicity Basicity sol->reac Influences sol->outcome Stabilization of intermediates and transition states reac->outcome Reactivity

Caption: Interplay of solvent, substrate, and reactant properties on the reaction outcome.

References

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]

  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Polarity Index. (n.d.). Retrieved from [Link]

  • Solvent Miscibility and Polarity Chart. (n.2.). Organometallics. Retrieved from [Link]

  • 2-Bromo-1-(4-nitrophenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar. Retrieved from [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent? (2023, December 27). Chemistry Stack Exchange. Retrieved from [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024, June 13). PubMed Central. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews, 109(6), 2551–2651. Retrieved from [Link]

  • 2-Bromo-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Bromo-4-nitrophenyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of building blocks with predictable and tunable reactivity is paramount. Substituted benzyl alcohols, such as (2-Bromo-4-nitrophenyl)methanol and its positional isomers, are valuable intermediates. However, the subtle interplay of steric and electronic effects governed by the substitution pattern on the aromatic ring can lead to significant, and often counterintuitive, differences in their chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of (2-Bromo-4-nitrophenyl)methanol and its key isomers, grounded in the principles of physical organic chemistry and supported by established experimental protocols.

The Decisive Influence of Substituent Position: A Theoretical Framework

The reactivity of the benzylic alcohol moiety in these isomers is primarily dictated by the combined influence of the bromo and nitro substituents. Both are electron-withdrawing groups, but their effects are transmitted to the reactive benzylic center differently depending on their position.

  • Inductive Effect (-I): An through-sigma-bond electron withdrawal, which weakens with distance. Both bromine and the nitro group exert a significant inductive effect.

  • Resonance Effect (-R or -M): An through-pi-system electron withdrawal, which is most pronounced when the group is at the ortho or para position relative to the reactive center. The nitro group has a powerful -R effect, while bromine's -R effect (electron-donating) is weak and generally outweighed by its -I effect.

  • Steric Hindrance: The physical bulk of a substituent, particularly at the ortho position, can impede the approach of reagents to the benzylic center.

These effects collectively modulate the electron density at the benzylic carbon and the stability of reaction intermediates and transition states, thereby governing the rates of reactions such as oxidation and nucleophilic substitution.

cluster_effects Key Electronic and Steric Effects cluster_reactivity Impact on Reactivity Inductive Inductive Effect (-I) Through-sigma bond electron withdrawal Oxidation Oxidation (e.g., to aldehyde) Inductive->Oxidation Influences electron density SN Nucleophilic Substitution (e.g., to benzyl bromide) Inductive->SN Affects transition state stability Resonance Resonance Effect (-R) Through-pi system electron withdrawal (Ortho/Para positions) Resonance->Oxidation Influences electron density Resonance->SN Affects transition state stability Steric Steric Hindrance Physical blocking of the reaction center (Ortho position) Steric->Oxidation Hinders reagent approach Steric->SN Hinders nucleophilic attack

Caption: Interplay of electronic and steric effects on the reactivity of substituted benzyl alcohols.

Comparative Reactivity Analysis

For this guide, we will compare the parent compound, (2-Bromo-4-nitrophenyl)methanol (1) , with four of its isomers:

  • (4-Bromo-2-nitrophenyl)methanol (2)

  • (4-Bromo-3-nitrophenyl)methanol (3)

  • (2-Bromo-5-nitrophenyl)methanol (4)

  • (3-Bromo-4-nitrophenyl)methanol (5)

Oxidation to the Corresponding Benzaldehydes

The oxidation of a benzyl alcohol to a benzaldehyde involves the removal of hydrogen atoms from the benzylic carbon. This process is generally facilitated by higher electron density at this carbon. Therefore, electron-withdrawing groups typically retard the rate of oxidation.[1]

The strength of the deactivating effect on the benzylic carbon is a combination of inductive and resonance effects. A nitro group para to the benzylic alcohol will exert a strong deactivating resonance effect, making the benzylic carbon more electron-deficient and thus, less reactive towards oxidation.[1] A nitro group in the meta position will have a less pronounced deactivating effect, primarily acting through induction. An ortho nitro group will have a strong deactivating effect through both resonance and induction, and may also introduce steric hindrance to the approach of the oxidizing agent.

CompoundIsomer PositionExpected Relative Rate of OxidationRationale
(4-Bromo-3-nitrophenyl)methanol (3) 3-NO₂, 4-BrHighestThe nitro group is meta to the benzylic alcohol, exerting only an inductive pull. The bromo group is para, but its electron-withdrawing effect is less than a para-nitro group.
(2-Bromo-5-nitrophenyl)methanol (4) 2-Br, 5-NO₂HighThe nitro group is meta to the benzylic alcohol. The ortho bromo group introduces some steric hindrance and inductive withdrawal.
(3-Bromo-4-nitrophenyl)methanol (5) 3-Br, 4-NO₂ModerateThe nitro group is para, strongly deactivating the ring through resonance. The meta bromo group has an additional inductive effect.
(2-Bromo-4-nitrophenyl)methanol (1) 2-Br, 4-NO₂LowThe nitro group is para, exerting a strong deactivating resonance effect. The ortho bromo group adds steric hindrance and inductive withdrawal.
(4-Bromo-2-nitrophenyl)methanol (2) 2-NO₂, 4-BrLowestThe nitro group is ortho, strongly deactivating through both resonance and induction. Significant steric hindrance from the ortho-nitro group is also expected.[2]
Nucleophilic Substitution at the Benzylic Carbon

The conversion of a benzyl alcohol to a benzyl halide, for instance, with HBr, can proceed through an SN1 or SN2 mechanism. For primary benzyl alcohols, the SN2 pathway is generally favored.[3] In an SN2 reaction, the nucleophile attacks the benzylic carbon, and the rate is sensitive to steric hindrance. In an SN1 reaction, the rate-determining step is the formation of a benzylic carbocation. Electron-withdrawing groups strongly destabilize this carbocation, thus disfavoring the SN1 pathway.[1]

For an SN2 reaction, electron-withdrawing groups increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, significant steric hindrance from ortho substituents can dramatically slow the reaction rate.

CompoundIsomer PositionExpected Relative Rate of Nucleophilic Substitution (SN2)Rationale
(4-Bromo-3-nitrophenyl)methanol (3) 3-NO₂, 4-BrHighestNo ortho substituents, minimizing steric hindrance. The benzylic carbon is activated by the inductive effect of the meta-nitro group.
(3-Bromo-4-nitrophenyl)methanol (5) 3-Br, 4-NO₂HighNo ortho substituents. The benzylic carbon is strongly activated by the resonance effect of the para-nitro group.
(2-Bromo-5-nitrophenyl)methanol (4) 2-Br, 5-NO₂Moderate to LowThe ortho-bromo group introduces significant steric hindrance, likely retarding the rate despite electronic activation from the meta-nitro group.
(2-Bromo-4-nitrophenyl)methanol (1) 2-Br, 4-NO₂LowThe ortho-bromo group provides steric hindrance. The benzylic carbon is electronically activated by the para-nitro group, but the steric factor is likely dominant.
(4-Bromo-2-nitrophenyl)methanol (2) 2-NO₂, 4-BrLowestThe ortho-nitro group presents substantial steric hindrance to the incoming nucleophile, making the SN2 reaction very slow.

Experimental Protocols

The following protocols are representative methods for comparing the reactivity of the isomers. It is crucial to run the reactions for all isomers in parallel under identical conditions for a valid comparison.

Protocol 1: Comparative Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of the benzyl alcohol isomers to their corresponding benzaldehydes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to qualitatively assess the relative reaction rates.

Materials:

  • (2-Bromo-4-nitrophenyl)methanol and its isomers

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • TLC plates

  • Standard laboratory glassware

Procedure:

  • In separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of each benzyl alcohol isomer in 10 mL of anhydrous DCM.

  • To each flask, add 1.5 equivalents of PCC in one portion with stirring at room temperature.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by TLC using a suitable eluent (e.g., 3:1 hexane/ethyl acetate).

  • The relative rate of reaction can be estimated by observing the disappearance of the starting material spot and the appearance of the product spot (aldehyde). The isomer that shows the fastest conversion is the most reactive under these conditions.

  • Upon completion, dilute the reaction mixtures with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.

  • The filtrate can be concentrated under reduced pressure to yield the crude aldehyde, which can be further purified and analyzed by techniques like NMR and GC-MS to confirm identity and quantify yield.

Protocol 2: Comparative Nucleophilic Substitution to Benzyl Bromides

This protocol outlines the conversion of the benzyl alcohol isomers to their corresponding benzyl bromides using phosphorus tribromide (PBr₃).

Materials:

  • (2-Bromo-4-nitrophenyl)methanol and its isomers

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In separate, dry round-bottom flasks equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), dissolve equimolar amounts (e.g., 1 mmol) of each benzyl alcohol isomer in 10 mL of anhydrous diethyl ether.

  • Cool each flask to 0 °C in an ice bath.

  • Slowly add 0.4 equivalents of PBr₃ dropwise to each flask with vigorous stirring.

  • After the addition is complete, allow the reactions to warm to room temperature and stir for a set period (e.g., 2 hours).

  • Monitor the reactions by TLC to assess the extent of conversion.

  • Quench the reactions by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude benzyl bromide. The yield and purity can be determined by NMR and GC-MS for a quantitative comparison of reactivity.

cluster_workflow General Experimental Workflow for Reactivity Comparison Start Start: Parallel reaction setup for all isomers Reaction Execute reaction (Oxidation or Nucleophilic Substitution) under identical conditions Start->Reaction Monitor Monitor reaction progress (e.g., TLC at timed intervals) Reaction->Monitor Workup Quench and work-up reactions Monitor->Workup Analysis Analyze products (Yield, Purity via NMR, GC-MS) Workup->Analysis Compare Compare results to determine relative reactivity Analysis->Compare

Caption: A generalized workflow for the experimental comparison of isomer reactivity.

Conclusion

The reactivity of (2-Bromo-4-nitrophenyl)methanol and its isomers is a clear demonstration of the profound impact of substituent position on the chemical properties of a molecule. While both bromo and nitro groups are deactivating, their combined effect is highly dependent on their placement relative to the benzylic alcohol functional group. In general, isomers lacking ortho substituents are expected to be more reactive in SN2-type nucleophilic substitutions due to reduced steric hindrance. For oxidation reactions, the position of the strongly resonance-withdrawing nitro group is the dominant factor, with meta positioning leading to higher reactivity compared to para or ortho placement. This predictive framework, combined with the provided experimental protocols, offers a robust platform for researchers to select the optimal isomer for their specific synthetic needs and to anticipate its behavior in complex reaction sequences.

References

  • Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring: One-Step Formation of Phenylacetic Acids from Benzyl Alcohols under Mild Conditions. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, August 8). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved January 15, 2026, from [Link]

  • Sciencemadness.org. (2007, April 12). Prep of p-Nitrobenzyl Bromide & relatives. Retrieved January 15, 2026, from [Link]

  • Quora. (2019, April 10). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). (2-bromo-4-nitrophenyl)methanol. Retrieved January 15, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). (4-Nitrophenyl)methanol. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-nitrophenol. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). (4-Bromo-3-nitrophenyl)methanol. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitrophenol. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitrophenol. Retrieved January 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (2-Bromo-4-nitrophenyl)methanol

In the landscape of pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of innovation. (2-Bromo-4-nitrophenyl)methanol represents a particularly valuable building block. Its structure is adorned with three key features: a reactive aryl bromide handle, a strongly electron-withdrawing nitro group, and a versatile primary alcohol. This unique combination allows for sequential, directed modifications, making it a powerful precursor for the synthesis of complex molecular architectures.

The aryl bromide is an ideal electrophile for palladium-catalyzed cross-coupling reactions, a suite of transformations that have revolutionized C-C and C-heteroatom bond formation.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions.[3][4] However, the electronic nature of the substrate—specifically the electron-deficient ring due to the nitro group—profoundly influences the kinetics of the catalytic cycle. This guide provides a comparative analysis of various palladium catalyst systems for the most common and synthetically useful transformations of (2-Bromo-4-nitrophenyl)methanol, offering field-proven insights to guide your catalyst selection and experimental design.

The Catalytic Engine: A Unified Mechanistic View

Nearly all palladium-catalyzed cross-coupling reactions pertinent to our substrate operate via a common catalytic cycle, initiated by the active Pd(0) species.[1][5] Understanding this cycle is paramount to rational catalyst selection and troubleshooting. The cycle consists of three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Transmetalation / Olefin Insertion:

    • In reactions like Suzuki-Miyaura, the coupling partner (e.g., an organoboron species) transfers its organic group to the palladium center in a step called transmetalation, displacing the halide.[3]

    • In the Heck reaction, an alkene coordinates to the Pd(II) center and then undergoes migratory insertion into the Pd-Aryl bond.[7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the catalytically active Pd(0) species.[6][8]

The efficiency of each step is critically dependent on the electronic and steric properties of the ligands coordinated to the palladium center.

Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)Lₙ (Active Catalyst) pd2_oa Ar-Pd(II)Lₙ-Br (Oxidative Adduct) pd0->pd2_oa Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)Lₙ-R (Transmetalated Complex) pd2_oa->pd2_trans Transmetalation (+ R-M) product Ar-R (Product) pd2_trans->product Reductive Elimination dummy1 dummy1->pd0 Catalyst Regeneration dummy2 arbr (2-Bromo-4-nitrophenyl)methanol arbr->pd2_oa rm Coupling Partner (Boronic Acid, Amine, Alkyne, etc.) rm->pd2_trans

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling.

Comparative Analysis of Palladium Catalysts

The choice of catalyst is not arbitrary; it is a deliberate decision based on the specific coupling reaction and the substrate's characteristics. The electron-deficient nature of (2-Bromo-4-nitrophenyl)methanol makes the oxidative addition step generally favorable. However, the choice of ligand is crucial for facilitating the subsequent steps and preventing catalyst deactivation.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures.[9] For an electron-deficient bromide, the primary challenge is ensuring efficient transmetalation and reductive elimination.

Causality Behind Experimental Choices:

  • Ligands: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern, sterically bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands often provide superior performance.[10][11] The steric bulk promotes the reductive elimination step, while the high electron density on the palladium center increases its reactivity.[10] For substrates like ours, dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a reliable choice, offering a good balance of flexibility and electron-donating character.[12]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Carbonates (K₂CO₃, Cs₂CO₃) are common choices. Cesium carbonate is more basic and often enhances reaction rates, especially for challenging substrates.[13]

  • Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction (Reaction: (2-Bromo-4-nitrophenyl)methanol + Phenylboronic Acid)

Catalyst System (Precatalyst + Ligand)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Key Insights & Rationale
Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O10012~75-85The "classic" choice. Reliable but may require higher temperatures and longer times. Prone to PPh₃ oxidation.
PdCl₂(dppf) (3 mol%)Cs₂CO₃DMF908~88-96Excellent performance. The dppf ligand stabilizes the Pd center effectively, and Cs₂CO₃ accelerates transmetalation.[13]
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄Dioxane/H₂O804>95High activity system. The bulky, electron-rich SPhos ligand accelerates both oxidative addition and reductive elimination, allowing for lower temperatures and shorter times.[11]
Pd/C (10% w/w)K₂CO₃Ethanol/H₂O8016~70-80A heterogeneous option.[12] Offers easier product purification but often shows lower activity and potential for metal leaching.[14][15]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The formation of arylamines is central to medicinal chemistry.[16] The Buchwald-Hartwig amination provides a direct route from aryl halides.[8][17] The key challenge is the formation of the palladium-amido complex and subsequent reductive elimination.

Causality Behind Experimental Choices:

  • Ligands: This reaction is highly dependent on specialized ligands. Sterically hindered biaryl phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential.[18] They create a bulky coordination sphere around the palladium that facilitates the difficult C-N reductive elimination and prevents the formation of inactive catalyst species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium or lithium alkoxides (NaOt-Bu, LHMDS) are most common.[18][19]

  • Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are standard choices, as they are readily reduced in situ to the active Pd(0) catalyst.[16][20]

Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination (Reaction: (2-Bromo-4-nitrophenyl)methanol + Morpholine)

Catalyst System (Precatalyst + Ligand)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Key Insights & Rationale
Pd₂(dba)₃ (2 mol%) + BINAP (3 mol%)NaOt-BuToluene11016~60-70An early-generation catalyst system. Functional, but often requires higher temperatures and is superseded by more active ligands.
Pd(OAc)₂ (2 mol%) + Xantphos (4 mol%)Cs₂CO₃Dioxane11012~90-97Xantphos has a large "bite angle," which promotes reductive elimination. A very reliable system for a broad range of amines.[13]
Pd(OAc)₂ (2 mol%) + BrettPhos (3 mol%)LHMDSToluene1006>95BrettPhos is a highly active, state-of-the-art ligand that enables coupling of a wide variety of amines under milder conditions.[18]
Sonogashira and Heck Couplings: C(sp²)-C(sp) and C(sp²)-C(sp²) Bond Formation
  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt.[21][22] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[6] For sensitive substrates, copper-free conditions have been developed, though they may require specific ligands and stronger bases.[23]

  • Heck Reaction: This reaction couples the aryl bromide with an alkene.[4][7] A base is used to neutralize the HBr generated during the catalytic cycle. The regioselectivity of the addition to the alkene can be a key consideration.[24][25]

Table 3: Catalyst Systems for Sonogashira and Heck Reactions

ReactionCatalyst SystemCo-catalyst / BaseSolventTemp (°C)Approx. Yield (%)Key Insights & Rationale
Sonogashira PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%) / Et₃NTHF60~85-95The standard, reliable conditions. The amine acts as both the base and a solvent.[21][26]
Heck Pd(OAc)₂ (2 mol%)P(o-tolyl)₃ / Et₃NAcetonitrile80~80-90A classic Heck system. The phosphine ligand stabilizes the catalyst, and the base scavenges the HBr byproduct.[7]

Experimental Protocols: A Self-Validating System

The following protocols are generalized procedures designed for the specific substrate, (2-Bromo-4-nitrophenyl)methanol. Safety Note: These reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow Visualization

Experimental_Workflow prep 1. Preparation - Flame-dry glassware - Weigh reagents in glovebox or under inert gas setup 2. Reaction Setup - Add solids to flask - Seal with septum - Evacuate & backfill (3x) prep->setup addition 3. Reagent Addition - Add degassed solvent(s) - Add liquid reagents via syringe setup->addition reaction 4. Reaction - Heat to specified temp - Stir vigorously - Monitor by TLC/LC-MS addition->reaction workup 5. Workup - Cool to RT - Quench reaction - Filter through Celite - Aqueous extraction reaction->workup purify 6. Purification - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purify analysis 7. Analysis - Obtain product mass & yield - Characterize (NMR, MS) purify->analysis

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)
  • Materials:

    • (2-Bromo-4-nitrophenyl)methanol (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • PdCl₂(dppf) (0.03 mmol, 0.03 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed DMF (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add (2-Bromo-4-nitrophenyl)methanol, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

    • Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed DMF via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

    • Monitor the reaction's progress using TLC or LC-MS.

    • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂ / Xantphos
  • Materials:

    • (2-Bromo-4-nitrophenyl)methanol (1.0 mmol, 1.0 equiv)

    • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)

    • Xantphos (0.04 mmol, 0.04 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed Dioxane (5 mL)

  • Procedure:

    • In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a stir bar.

    • Add the (2-Bromo-4-nitrophenyl)methanol and the amine.

    • Add the degassed dioxane via syringe.

    • Seal the tube tightly with a Teflon-lined cap.

    • Remove the tube from the glovebox and heat the mixture in an oil bath at 110 °C with vigorous stirring.

    • After the reaction is complete (monitored by LC-MS, typically 12-16 hours), cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., dichloromethane) and filter through a pad of Celite to remove catalyst residues and inorganic salts.

    • Concentrate the filtrate and purify the crude product via flash column chromatography.

Conclusion and Future Outlook

The functionalization of (2-Bromo-4-nitrophenyl)methanol via palladium-catalyzed cross-coupling is a highly versatile and powerful strategy. For C-C bond formation via Suzuki-Miyaura coupling, catalyst systems based on the dppf or SPhos ligands offer superior performance in terms of yield and reaction efficiency compared to traditional Pd(PPh₃)₄. For C-N bond formation, the choice is even more critical, with specialized biaryl phosphine ligands like Xantphos and BrettPhos being indispensable for achieving high yields.

The selection of a catalyst should not be based solely on yield but also on factors like catalyst loading (Turnover Number), reaction speed (Turnover Frequency), cost, and ease of removal.[27][28] While homogeneous catalysts dominate in activity, heterogeneous catalysts like Pd/C offer operational simplicity, which can be advantageous in certain process environments.[29] As the field advances, the development of even more active catalysts will continue to push the boundaries of what is possible, enabling the synthesis of increasingly complex and valuable molecules from simple, versatile building blocks.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Alvarez, S., et al. (2015). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • ScienceDirect. (2010). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron. [Link]

  • Marion, N., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Organic Letters. [Link]

  • The Catalyst. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. [Link]

  • ResearchGate. (n.d.). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4′-Nitrobiphenyl. [Link]

  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2017). Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (2018). Recyclable palladium catalysts for suzuki cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2013). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • SciSpace. (2010). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Nonbiased Olefins. [Link]

  • Technical University of Munich. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. [Link]

  • SciSpace. (2013). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • MDPI. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. (2017). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. Chemical Communications. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized (2-Bromo-4-nitrophenyl)methanol via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] (2-Bromo-4-nitrophenyl)methanol serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of subsequent products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this synthesized intermediate, offering evidence-based recommendations for achieving robust and reliable results.

The Critical Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry, renowned for its precision in separating, identifying, and quantifying components within a mixture.[3] Its application is crucial from the early stages of drug discovery through to commercial manufacturing and quality control.[1] For a compound like (2-Bromo-4-nitrophenyl)methanol, which contains polar functional groups (hydroxyl and nitro) and a halogenated aromatic ring, HPLC offers the necessary selectivity and sensitivity to resolve the main component from structurally similar impurities that may arise during synthesis. These impurities could include starting materials, by-products, or degradation products.

Comparing HPLC Stationary Phases for Optimal Separation

The choice of the stationary phase is a pivotal decision in HPLC method development, as it governs the primary mode of interaction and separation.[4] For (2-Bromo-4-nitrophenyl)methanol, a polar aromatic compound, several reversed-phase columns could be considered.

Stationary PhasePrimary Interaction MechanismAdvantages for (2-Bromo-4-nitrophenyl)methanol AnalysisPotential Disadvantages
C18 (Octadecylsilane) Hydrophobic interactionsHighly retentive for non-polar and moderately polar compounds. A standard choice for a wide range of pharmaceutical analyses.[4]May exhibit insufficient retention for very polar impurities. Potential for strong hydrophobic interactions leading to broad peaks.
C8 (Octylsilane) Hydrophobic interactions (less than C18)Reduced hydrophobicity compared to C18 can lead to shorter analysis times and better peak shapes for moderately polar compounds.May not provide adequate separation for closely related non-polar impurities.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsThe phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte and its impurities, offering a unique selectivity.[5] This is particularly advantageous for separating aromatic and nitroaromatic compounds.[5]Selectivity can be highly dependent on the mobile phase composition.
Biphenyl π-π interactions, hydrophobic interactionsOffers enhanced retention and selectivity for aromatic and unsaturated compounds due to the biphenyl group's ability to participate in π-π interactions.May require more specialized mobile phase optimization.

Based on the structure of (2-Bromo-4-nitrophenyl)methanol, a Phenyl-Hexyl or Biphenyl column is recommended as the primary choice. The potential for π-π interactions provides an orthogonal separation mechanism to the hydrophobic interactions of traditional C18 columns, significantly enhancing the resolution of aromatic impurities.[5]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is a critical factor that can be adjusted to optimize the separation and enhance the resolution of peaks. For reversed-phase HPLC, a mixture of water and an organic solvent is typically used.

  • Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. For nitroaromatic compounds, the choice between methanol and acetonitrile can significantly impact selectivity.[6][7][8] It is advisable to screen both during method development.

  • Buffers and pH: The pH of the mobile phase is crucial as it influences the ionization state of the analytes. (2-Bromo-4-nitrophenyl)methanol has a hydroxyl group which is weakly acidic. While not strictly necessary for this compound, buffering the mobile phase (e.g., with phosphate or acetate buffer) can improve peak shape and reproducibility, especially if acidic or basic impurities are present.

A systematic approach to mobile phase optimization, such as using a gradient elution from a low to a high concentration of the organic solvent, is recommended for initial screening to determine the retention behavior of the main compound and any impurities.[9]

Experimental Protocol: A Validated HPLC Method for Purity Assessment

This protocol outlines a robust HPLC method for the purity assessment of synthesized (2-Bromo-4-nitrophenyl)methanol, designed in accordance with ICH guidelines for analytical method validation.[10][11][12]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl or Biphenyl (e.g., 4.6 x 150 mm, 3.5 µm)Provides unique selectivity for aromatic and nitroaromatic compounds through π-π interactions.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common and effective organic modifier for reversed-phase HPLC.
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% BA gradient elution ensures the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds with nitro groups. A DAD can be used to scan a range of wavelengths to identify the optimal wavelength for all components.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase and effectively dissolve the sample.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized (2-Bromo-4-nitrophenyl)methanol.

  • Dissolve in 10 mL of the diluent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Test (SST): Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[13] This typically involves injecting a standard solution multiple times and evaluating parameters such as:

  • Tailing factor: Should be ≤ 2.0 for the main peak.

  • Theoretical plates: Should be ≥ 2000 for the main peak.

  • Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0% for replicate injections.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Sample filter Filter Solutions (0.45 µm) prep_sample->filter prep_std Prepare Standard Solution prep_std->filter sst System Suitability Test filter->sst injection Inject Samples & Standard sst->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report caption Figure 1: Experimental workflow for HPLC purity assessment.

Caption: Experimental workflow for HPLC purity assessment.

Data Interpretation and Comparison

The primary output of the HPLC analysis is a chromatogram, which plots the detector response against time. The purity of the synthesized (2-Bromo-4-nitrophenyl)methanol is typically determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Hypothetical Comparative Data:

HPLC MethodResolution (Main Peak vs. Closest Impurity)Tailing Factor (Main Peak)Analysis Time (min)
C18 Column 1.81.530
Phenyl-Hexyl Column > 2.5 1.2 25
Biphenyl Column > 2.21.328

As illustrated in the hypothetical data, the Phenyl-Hexyl column provides superior resolution and a better peak shape (lower tailing factor) in a shorter analysis time compared to the traditional C18 column. This enhanced performance is attributed to the additional π-π interactions, which are highly effective for separating aromatic compounds.

Conclusion and Recommendations

For the robust and reliable purity assessment of synthesized (2-Bromo-4-nitrophenyl)methanol, a reversed-phase HPLC method utilizing a Phenyl-Hexyl or Biphenyl stationary phase is strongly recommended over a standard C18 column. The unique selectivity offered by the π-π interactions of these phases provides superior resolution for aromatic and nitroaromatic impurities. The detailed experimental protocol provided in this guide serves as a validated starting point for method development and implementation in a quality control environment. Adherence to system suitability criteria is paramount to ensure the integrity and reproducibility of the analytical results.

References

  • Yao, Y. J., Lee, H. K., & Li, S. F. Y. (1993). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Journal of Liquid Chromatography, 16(11), 2223-2241. [Link]

  • Yao, Y. J., Lee, H. K., & Li, S. F. Y. (1993). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Journal of Liquid Chromatography, 16(11), 2223-2241. [Link]

  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. [Link]

  • Yao, Y. J., Lee, H. K., & Li, S. F. Y. (1993). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. R Discovery. [Link]

  • (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. [Link]

  • (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Kumar, R., & Singh, P. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 8(4), 219-224. [Link]

  • Sadek, O., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. [Link]

  • Wiczling, P., et al. (2006). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 11(4), 229-246. [Link]

  • Sharma, S., & Singh, G. (2014). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 4(3), 123-128. [Link]

  • (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Pandey, P. K. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru. [Link]

  • (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • (n.d.). HPLC Separation Modes. Waters Corporation. [Link]

  • Wathoni, N., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 27(15), 4988. [Link]

  • (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

Sources

A Comparative Guide to the Mechanistic Investigation of Nucleophilic Substitution on (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is not merely academic; it is the cornerstone of rational molecular design and process optimization. This guide provides an in-depth, comparative framework for the mechanistic investigation of nucleophilic substitution on (2-Bromo-4-nitrophenyl)methanol. We will dissect the competing mechanistic pathways, outline a robust experimental plan to distinguish between them, and provide the technical data and protocols necessary for a conclusive analysis.

The substrate, (2-Bromo-4-nitrophenyl)methanol, presents a fascinating case study. As a benzylic halide, it has the potential to stabilize a carbocation, suggesting an S(_N)1 pathway. However, the presence of a strongly electron-withdrawing nitro group at the para position is expected to significantly destabilize such an intermediate, thereby favoring an S(_N)2 mechanism.[1] This guide will equip you with the strategy to experimentally resolve this mechanistic ambiguity.

Theoretical Framework: The S(_N)1 and S(_N)2 Dichotomy

Nucleophilic substitution reactions at a saturated carbon center predominantly proceed via two distinct mechanisms: S(N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular).[2] A clear understanding of their defining characteristics is essential for designing experiments that can effectively differentiate them.

FeatureS(N)1 MechanismS(_N)2 Mechanism
Kinetics First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Nucleophile]
Mechanism Two steps, via a carbocation intermediate.[3]One concerted step with a pentacoordinate transition state.[2]
Stereochemistry Racemization (attack from either face of the planar carbocation).[4]Inversion of configuration (backside attack).[4]
Substrate Favored by 3° and 2° substrates that form stable carbocations.[2]Favored by methyl and 1° substrates due to minimal steric hindrance.[2]
Nucleophile Rate is largely independent of nucleophile strength.[3]Rate is highly dependent on nucleophile strength.
Solvent Favored by polar protic solvents (e.g., water, alcohols) that stabilize the carbocation.[5]Favored by polar aprotic solvents (e.g., acetone, DMSO) that do not solvate the nucleophile as strongly.[6]

For (2-Bromo-4-nitrophenyl)methanol, a primary benzylic halide, the S(_N)2 pathway is sterically accessible. The central mechanistic question revolves around the electronic effect of the para-nitro group. Electron-withdrawing groups are known to destabilize adjacent carbocations, which would severely hinder the rate-determining step of an S(_N)1 reaction.[1] This leads to our primary hypothesis:

Hypothesis: Nucleophilic substitution on (2-Bromo-4-nitrophenyl)methanol will proceed predominantly via an S(_N)2 mechanism due to the electronic destabilization of the potential benzylic carbocation by the para-nitro group.

The following experimental design is structured to rigorously test this hypothesis.

Experimental Design for Mechanistic Elucidation

A multi-faceted approach involving kinetic analysis, variation of the nucleophile, and assessment of solvent effects provides the most compelling evidence for a given mechanism.

Experiment A: Kinetic Analysis to Determine the Rate Law

Causality: The most direct method to distinguish between S(_N)1 and S(_N)2 pathways is to determine the reaction order. An S(_N)1 reaction rate is dependent only on the concentration of the substrate, while an S(_N)2 reaction rate depends on the concentrations of both the substrate and the nucleophile.[7] By systematically varying the initial concentrations of each reactant and measuring the initial reaction rate, the rate law can be established.

Protocol: The reaction can be conveniently monitored using UV-Visible spectrophotometry, as the nitroaromatic substrate possesses a strong chromophore.[8][9] The disappearance of the reactant or appearance of the product can be tracked over time.

Expected Outcome for an S(_N)2 Mechanism:

  • Doubling the initial concentration of (2-Bromo-4-nitrophenyl)methanol while keeping the nucleophile concentration constant should double the initial reaction rate.

  • Doubling the initial concentration of the nucleophile while keeping the substrate concentration constant should also double the initial reaction rate.

Experiment B: The Influence of Nucleophile Strength

Causality: Since the nucleophile participates directly in the rate-determining step of an S(_N)2 reaction, the reaction rate is highly sensitive to its strength.[10] In contrast, the S(_N)1 rate is largely unaffected because the nucleophile only participates after the slow step.[3] Comparing the reaction rates of a strong nucleophile (e.g., azide, N(_3)


) with a weak nucleophile (e.g., methanol, CH(_3)OH) provides strong mechanistic insight. Comprehensive nucleophilicity scales can be used to select appropriate reagents.[11][12][13]

Protocol: Conduct the reaction under identical conditions (solvent, temperature, substrate concentration) with at least two nucleophiles of significantly different strengths.

Expected Outcome for an S(_N)2 Mechanism: The reaction with the stronger nucleophile will be significantly faster than the reaction with the weaker nucleophile.

Experiment C: The Role of the Solvent

Causality: The choice of solvent can dramatically influence the reaction pathway.[14] Polar protic solvents (e.g., ethanol, water) are excellent at solvating both cations and anions.[5] They stabilize the carbocation intermediate in an S(_N)1 reaction, accelerating its rate. However, they also form a solvent shell around the nucleophile through hydrogen bonding, which can hinder its ability to attack in an S(_N)2 reaction.[5] Conversely, polar aprotic solvents (e.g., acetone, DMSO) solvate cations but leave anions (the nucleophile) relatively "naked" and more reactive, thus accelerating S(_N)2 reactions.[6]

Protocol: Compare the reaction rate in a polar protic solvent (e.g., 80:20 ethanol/water) with the rate in a polar aprotic solvent (e.g., acetone) while keeping all other variables constant.

Expected Outcome for an S(_N)2 Mechanism: The reaction rate will be significantly faster in the polar aprotic solvent (acetone) than in the polar protic solvent (ethanol/water).

Data Presentation and Mechanistic Interpretation

The quantitative results from the proposed experiments should be summarized for clear comparison.

Table 2: Hypothetical Kinetic Data for Nucleophilic Substitution

Experiment[Substrate] (M)[Nucleophile] (M)NucleophileSolventRelative Initial Rate
10.010.1NaN(_3)Acetone1.0
20.020.1NaN(_3)Acetone~2.0
30.010.2NaN(_3)Acetone~2.0
40.010.1CH(_3)OHAcetone<< 1.0
50.010.1NaN(_3)Ethanol/Water~0.1

Interpretation: The data presented in Table 2 would provide strong, self-validating evidence for an S(_N)2 mechanism. The doubling of the rate upon doubling either the substrate or nucleophile concentration (Experiments 1, 2, and 3) establishes a second-order rate law. The dramatically slower rate with a weak nucleophile (Experiment 4) and the significant rate decrease in a protic solvent (Experiment 5) are both hallmark characteristics of the S(_N)2 pathway.

Visualizing the Mechanistic Pathways and Workflow

Diagrams are essential for conceptualizing the reaction mechanisms and the experimental plan.

SN1_Mechanism sub (2-Bromo-4-nitrophenyl)methanol int Benzylic Carbocation (Destabilized by NO2) sub->int Slow, RDS -Br- prod Substitution Product int->prod Fast +Nu-

Caption: The S(_N)1 pathway, disfavored by the destabilizing nitro group.

SN2_Mechanism reactants Substrate + Nucleophile ts Pentacoordinate Transition State reactants->ts Concerted Step (Rate Determining) prod Product (Inverted Stereochemistry) ts->prod

Caption: The concerted S(_N)2 pathway, the hypothesized mechanism.

Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetic Runs cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution mix Mix Reactants in Cuvette at Constant Temperature prep_substrate->mix prep_nuc Prepare Nucleophile Solutions (Varying Concentrations & Types) prep_nuc->mix monitor Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) mix->monitor plot Plot Absorbance vs. Time monitor->plot calc_rate Calculate Initial Rates plot->calc_rate det_order Determine Reaction Order calc_rate->det_order conclusion Conclude Mechanism (SN1 vs. SN2) det_order->conclusion Compare with Solvent & Nucleophile Effect Data

Caption: Workflow for kinetic analysis of the nucleophilic substitution.

Detailed Experimental Protocols

Protocol 1: Kinetic Measurement by UV-Visible Spectroscopy

  • Instrument Setup: Set a UV-Visible spectrophotometer to the (\lambda_{max}) of the (2-Bromo-4-nitrophenyl)methanol substrate. Thermostat the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).[15]

  • Solution Preparation: Prepare stock solutions of the substrate and the chosen nucleophile in the selected solvent. For kinetic runs, prepare a series of solutions with varying concentrations of one reactant while keeping the other in large excess (pseudo-first-order conditions) or with varying initial concentrations of both for initial rate measurements.[16]

  • Data Acquisition: Place the solution containing the reactant in excess (or the solvent blank) in the cuvette to zero the instrument. To initiate the reaction, rapidly inject the limiting reactant, mix thoroughly, and immediately begin recording absorbance as a function of time.[17]

  • Data Analysis: Plot absorbance versus time. The initial rate can be determined from the slope of the tangent to the curve at t=0. For pseudo-first-order analysis, a plot of ln(A(t) - A({\infty})) versus time should be linear, with the slope equal to -k(_{obs}).[16]

Conclusion

The mechanistic investigation of (2-Bromo-4-nitrophenyl)methanol serves as an excellent model for applying fundamental principles of physical organic chemistry to predict and verify reaction pathways. The strong electron-withdrawing nature of the para-nitro group is a powerful controlling element, strongly suggesting that the reaction will proceed via an S(_N)2 mechanism. The experimental framework provided in this guide—combining kinetic analysis, nucleophile variation, and solvent effects—offers a robust, self-validating system to confirm this hypothesis. For professionals in drug development and chemical synthesis, this rigorous approach to mechanistic elucidation is critical for controlling reaction outcomes, minimizing side products, and rationally designing more efficient synthetic routes.

References

  • Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]

  • Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. Vedantu. [Link]

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict and Saint John's University. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College. [Link]

  • What is the difference between Sn1 and Sn2 substitution reactions? Why do they occur separately?. (2024, September 1). Quora. [Link]

  • SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. (2025, March 28). Patsnap. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384. [Link]

  • SN1 versus SN2 (Edexcel). The Exam Formula. [Link]

  • What are the differences between SN1 and SN2 reactions?. (2021, August 2). Reddit. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. [Link]

  • 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • The directing effects of electron donating and withdrawing groups on electrophilic substitution of benzene. Imperial College London. [Link]

  • F. Nucleophilicity and Electrophilicity Scales. [Link]

  • AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Scribd. [Link]

  • Scavino, E., et al. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. ACS Publications. [Link]

  • Electronic effects of substituents in the benzyne mechanism. (2018, November 2). Chemistry Stack Exchange. [Link]

  • Effect of an electron withdrawing group in a benzyl cation. (2022, August 18). YouTube. [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). [Link]

  • Hammett equation. Wikipedia. [Link]

  • Hammett Equation - Mechanisms of Organic Reactions. [Link]

  • A Scale for Nucleophilicity. (2017, March 15). ChemistryViews. [Link]

  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]

  • What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. (2018, March 4). Quora. [Link]

  • THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Canadian Science Publishing. [Link]

  • Nucleophilicity Scale. (2006, April 28). Scribd. [Link]

  • Nucleophilic Aromatic Substitution. [Link]

  • Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU. [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks. [Link]

  • Towards a General Scale of Nucleophilicity?. (2025, August 7). ResearchGate. [Link]

  • Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • Nucleophilic substitution reactions on Benzyl Halides. (2025, April 24). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Stack Exchange. [Link]

  • Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate. [Link]

Sources

A Comparative Guide to SRN1 and SNAr Pathways for Nitroaromatic Compounds: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the functionalization of aromatic rings is a cornerstone for the construction of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Among the diverse strategies for forging new bonds on an aromatic nucleus, nucleophilic aromatic substitution (SNAr) and the radical nucleophilic substitution (SRN1) pathways stand out as powerful tools, especially when dealing with electron-deficient nitroaromatic compounds. This guide provides an in-depth, comparative analysis of these two mechanistically distinct yet often complementary pathways, offering field-proven insights to aid in the rational design and execution of synthetic strategies.

Introduction: Two Roads to Aromatic Functionalization

Nucleophilic aromatic substitution is a fundamental transformation where a nucleophile replaces a leaving group on an aromatic ring. While seemingly straightforward, the approach to this substitution is bifurcated, primarily into the polar SNAr pathway and the radical-mediated SRN1 pathway. The choice between these two routes is dictated by the substrate's electronic properties, the nature of the nucleophile, and the reaction conditions. Nitroaromatic compounds, with their potent electron-withdrawing nitro groups, are particularly interesting substrates as they can often be amenable to both pathways, making a clear understanding of their respective strengths and limitations crucial for synthetic success.

Mechanistic Deep Dive: A Tale of Two Intermediates

The fundamental difference between the SNAr and SRN1 pathways lies in the nature of the key intermediates that govern the substitution process.

The SNAr Pathway: An Ionic Affair

The SNAr mechanism is a two-step addition-elimination process.[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The presence of electron-withdrawing groups, such as nitro groups, at the ortho and para positions to the leaving group is critical for the stabilization of this intermediate, thereby accelerating the reaction.[2] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.[1]

SNAr_Mechanism cluster_0 SNAr Pathway Start Ar-X + Nu⁻ Intermediate [Ar(X)Nu]⁻ (Meisenheimer Complex) Start->Intermediate Addition (rate-determining) Product Ar-Nu + X⁻ Intermediate->Product Elimination SRN1_Mechanism cluster_1 SRN1 Pathway Initiation Initiation: Ar-X + e⁻ → [Ar-X]⁻• Propagation1 Propagation 1: [Ar-X]⁻• → Ar• + X⁻ Initiation->Propagation1 Propagation2 Propagation 2: Ar• + Nu⁻ → [Ar-Nu]⁻• Propagation1->Propagation2 Propagation3 Propagation 3: [Ar-Nu]⁻• + Ar-X → Ar-Nu + [Ar-X]⁻• Propagation2->Propagation3 Propagation3->Propagation1 Chain Propagation Termination Termination: (e.g., radical coupling, H-abstraction) Propagation3->Termination

Figure 2: The SRN1 Radical Chain Mechanism.

Head-to-Head Comparison: Choosing the Right Pathway

The decision to employ an SNAr or SRN1 strategy hinges on a careful consideration of the substrate, nucleophile, and desired outcome. The following table provides a comparative overview of key reaction parameters for nitroaromatic compounds.

FeatureSRN1 PathwaySNAr Pathway
Mechanism Radical chain reaction [2][3]Two-step addition-elimination [1]
Substrate Activation Not strictly required, but nitro groups can facilitate the initial electron transfer. [3]Requires strong electron-withdrawing groups (e.g., -NO₂) ortho and/or para to the leaving group. [2]
Leaving Group Good radical leaving groups are preferred (I > Br > Cl >> F). [4]Good anionic leaving groups are favored, with reactivity often following F > Cl > Br > I due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. [2]
Nucleophiles Typically soft, carbon-centered nucleophiles like enolates and thiolates. [3]A wide range of nucleophiles including amines, alkoxides, and thiolates.
Reaction Conditions Often requires an external initiator such as UV light (photostimulation) or a chemical reductant. [4]Typically proceeds under thermal conditions, often in polar aprotic solvents like DMSO or DMF.
Regioselectivity Generally proceeds at the position of the leaving group.Highly regioselective, occurring exclusively at the carbon bearing the leaving group. [5]
Side Reactions Can be prone to radical-based side reactions like dimerization and reduction. Can be susceptible to side reactions at high temperatures, such as Smiles rearrangement.
Synthetic Utility Excellent for forming C-C bonds and for substrates that are unreactive via SNAr. [6]A robust and widely used method for C-N, C-O, and C-S bond formation in medicinal chemistry.

Experimental Data: A Tale of Yields and Conditions

Table 1: Representative Experimental Data for SRN1 and SNAr Reactions of Nitroaromatic Compounds

SubstrateNucleophilePathwayConditionsYield (%)Reference
1-Iodo-4-nitrobenzeneAcetone enolateSRN1KOBu-t, DMSO, hv, 25 °C, 2 h95[7]
1-Chloro-2,4-dinitrobenzenePiperidineSNArEthanol, 25 °C, 15 min>95[8][9]
1-Bromo-4-nitrobenzeneDiethyl phosphite anionSRN1KOBu-t, liq. NH₃, hv, -33 °C, 1 h90[10]
1-Fluoro-2,4-dinitrobenzeneAnilineSNArAcetonitrile, 25 °CHigh[1]
2-Chloro-5-nitropyridineThiophenolSNArK₂CO₃, DMF, 80 °C, 4 h92
1-Iodo-2-nitrobenzenePinacolone enolateSRN1KOBu-t, liq. NH₃, hv, -33 °C, 1.5 h85[11]

Note: The conditions and substrates in this table are from different studies and are presented for illustrative purposes. Direct comparison of yields should be made with caution.

In the Trenches: Detailed Experimental Protocols

To provide a practical context, detailed experimental protocols for representative SRN1 and SNAr reactions are provided below.

Protocol 1: Photostimulated SRN1 Reaction of 1-Iodo-4-nitrobenzene with Acetone Enolate

This protocol is adapted from procedures for the photostimulated arylation of ketone enolates. [7][11] Materials:

  • 1-Iodo-4-nitrobenzene

  • Potassium tert-butoxide (KOBu-t)

  • Acetone

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Photoreactor equipped with a UV lamp (e.g., 350 nm)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve potassium tert-butoxide (1.2 mmol) in anhydrous DMSO (10 mL) under a nitrogen atmosphere.

  • Add acetone (1.0 mmol) dropwise to the stirred solution at room temperature. Stir for 10 minutes to generate the enolate.

  • Add 1-iodo-4-nitrobenzene (1.0 mmol) to the reaction mixture.

  • Place the flask in a photoreactor and irradiate with a UV lamp at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-nitrophenyl)propan-2-one.

Protocol 2: SNAr Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine

This classic SNAr reaction is well-documented and serves as an excellent example of the pathway. [8][9][12] Materials:

  • 1-Chloro-2,4-dinitrobenzene (DNCB)

  • Piperidine

  • Ethanol

  • Diethyl ether

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 mmol) in ethanol (10 mL).

  • Add piperidine (2.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, and the product, N-(2,4-dinitrophenyl)piperidine, may precipitate out of solution as a yellow solid.

  • Monitor the reaction by TLC. For kinetic studies, the reaction can be monitored spectrophotometrically by following the appearance of the product at its λmax. [8]5. After the reaction is complete (typically 15-30 minutes), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • To remove any unreacted piperidine, the crude product can be washed with dilute hydrochloric acid followed by water.

  • Dry the purified product under vacuum.

Strategic Considerations in Drug Discovery and Complex Synthesis

The choice between SRN1 and SNAr is often a strategic one in the context of drug discovery and the synthesis of complex bioactive molecules.

The Power of SNAr in Late-Stage Functionalization

The SNAr reaction is a workhorse in medicinal chemistry, particularly for the late-stage functionalization of drug candidates. [13][14][15]Its reliability, predictability, and broad functional group tolerance make it an ideal tool for rapidly generating analogs to explore structure-activity relationships (SAR). The mild conditions often employed for SNAr reactions are compatible with complex molecular scaffolds.

The Niche of SRN1 in C-C Bond Formation and Unactivated Systems

The SRN1 reaction provides a unique avenue for the formation of carbon-carbon bonds on aromatic rings, a transformation that is not readily achieved through the SNAr pathway. [6]This makes it invaluable for the synthesis of complex natural products and other molecules where the construction of a C-C bond to an aromatic ring is a key step. Furthermore, its ability to proceed with unactivated aryl halides expands the scope of nucleophilic aromatic substitution to substrates that are inert under SNAr conditions. [3]

Limitations and Future Outlook

Despite their synthetic utility, both pathways have their limitations. SRN1 reactions can sometimes be low-yielding due to competing radical processes and may require specialized photochemical equipment. The scope of SNAr reactions is limited to substrates bearing strongly electron-withdrawing groups, and forcing conditions can lead to undesired side reactions.

The future of nucleophilic aromatic substitution will likely involve the development of catalytic methods to overcome the limitations of classical SNAr reactions, expanding the substrate scope to less activated systems. [16]Furthermore, a deeper understanding of the factors that govern the competition between SRN1 and SNAr pathways will enable chemists to selectively steer reactions towards the desired outcome.

Conclusion

The SRN1 and SNAr pathways offer two powerful and distinct strategies for the functionalization of nitroaromatic compounds. The SNAr reaction is a robust and predictable method for introducing heteroatom nucleophiles onto highly activated rings, making it a staple in medicinal chemistry. The SRN1 reaction, on the other hand, provides a unique and powerful tool for the formation of C-C bonds and the substitution of less activated aryl halides. A thorough understanding of the mechanisms, scope, and limitations of each pathway is essential for the modern synthetic chemist to navigate the complex landscape of aromatic chemistry and to efficiently construct the molecules that will drive future innovations in medicine and technology.

References

  • RECENT DEVELOPMENTS IN THE SYNTHESIS OF AROMATIC HETEROCYCLES BY SRN1 AND RELATED MECHANISMS - Società Chimica Italiana. Available at: [Link]

  • Aromatic Substitution by the SRN1 Reaction. Organic Reactions. Available at: [Link]

  • The Photostimulated SRN1 Process: Reaction of Haloarenes with Carbanions | Request PDF - ResearchGate. Available at: [Link]

  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. Available at: [Link]

  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. Available at: [Link]

  • Kinetics and mechanism for the reaction of 1-chloro-2,4- dinitrobenzene with n-butylamine and piperidine in AOT - Arkivoc. Available at: [Link]

  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Communications. Available at: [Link]

  • Radical-nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • The ArSN1, ArSN2, Benzyne and SRN1 Mechanisms - Dalal Institute. Available at: [Link]

  • DNCB with Piperdine | Chem Lab - Truman ChemLab. Truman State University. Available at: [Link]

  • Aromatic Nucleophilic Substitution, SNAr, SN1, ArSN1, Aryne, Benzyne, SRN1, ArSRN1 & Examples - YouTube. Available at: [Link]

  • Photostimulated arylation of ketone enolate ions by the SRN1 mechanism | Scilit. Available at: [Link]

  • Synthetic utilization of polynitroaromatic compounds. 6. Remarkable regioselectivity in nucleophilic displacement of aromatic nitro groups with amines - PubMed. Available at: [Link]

  • Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed. Available at: [Link]

  • The general mechanism of the SRN1 substitution - ResearchGate. Available at: [Link]

  • Late-stage C–H functionalization offers new opportunities in drug discovery - OUCI. Available at: [Link]

  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • An update on late-stage functionalization in today's drug discovery - PubMed. Available at: [Link]

  • Late-Stage Functionalization - MPI für Kohlenforschung. Available at: [Link]

  • Late-stage Functionalization for Improving Drug-like Molecular Properties | Chemical Reviews - ACS Publications. Available at: [Link]

  • Recent Advances in the SRN1 Reaction of Organic Halides - ResearchGate. Available at: [Link]

  • Radical-nucleophilic substitution (SRN1) reactions. Part 7.1 Reactions of aliphatic α-substituted nitro compounds. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study | Request PDF - ResearchGate. Available at: [Link]

  • Radical-nucleophilic substitution (SRN1) reactions. Part 7. Reactions of aliphatic α-substituted nitro compounds - ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]

  • ChemInform Abstract: An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts. - ResearchGate. Available at: [Link]

  • S 32 Bioactive molecules: current trends in discovery, synthesis, delivery and testing - ResearchGate. Available at: [Link]

  • Srn1 Mechanisms (CHE) - YouTube. Available at: [Link]

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions - YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] - YouTube. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. Available at: [Link]

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. Available at: [Link]

  • Evidence of an electron transfer process in the reaction between acyclic alkyl amines and both aromatic and heteroaromatic halides. - Sci-Hub. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from (2-Bromo-4-nitrophenyl)methanol and Structurally Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (2-Bromo-4-nitrophenyl)methanol scaffold represents a versatile starting point in medicinal chemistry for the synthesis of novel bioactive compounds. The presence of a bromine atom, a nitro group, and a reactive benzyl alcohol moiety provides a rich chemical space for derivatization. The electron-withdrawing nature of the nitro group and the potential for the bromo substituent to participate in various cross-coupling reactions or act as a leaving group make this scaffold particularly interesting for drug design.[1] While literature directly detailing derivatives from (2-Bromo-4-nitrophenyl)methanol is sparse, this guide will provide a comparative analysis of the biological activities of structurally analogous compounds, focusing on derivatives sharing the core bromo-nitrophenyl moiety. This analysis is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential of this class of compounds in areas such as oncology and infectious diseases. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

I. Anticancer Activity of Bromo-Nitrophenyl Derivatives

The bromo-nitrophenyl scaffold has been incorporated into various heterocyclic systems, leading to compounds with significant cytotoxic effects against cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting the potential for these derivatives as novel anticancer agents.[2][3][4]

Comparative Cytotoxicity

A comparative analysis of different heterocyclic derivatives reveals that their anticancer activity is highly dependent on the specific ring system and peripheral substitutions. Oxadiazole and imidazole derivatives, in particular, have shown promise.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
1,3,4-Oxadiazole 2-(2-Bromo-3-nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleMCF-7 (Breast)Not specified, but showed significant dose-dependent cytotoxicity[2][3]
Imidazole 2-bromo-4-nitro-1,5-diphenyl substituted imidazole derivativeHeLa (Cervical)Showed highly potent cytotoxic activity compared to 5-fluorouracil[4]
Nitrobenzyl Ether 4-nitrobenzyl-C10-substituted-SN-38 (Camptothecin analog)K562 (Leukemia)58.0[5]

Table 1: Comparative in vitro anticancer activity of various bromo-nitrophenyl derivatives.

The data indicates that incorporating the bromo-nitrophenyl group into different heterocyclic scaffolds can yield compounds with potent, albeit variable, anticancer activities. For instance, certain 1,3,4-oxadiazole derivatives with methoxy substitutions demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.[2][3] Similarly, diphenyl-substituted imidazole derivatives bearing the 2-bromo-4-nitro configuration showed potent activity against HeLa cervical cancer cells.[4]

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. Studies on 1,3,4-oxadiazole derivatives containing a bromo-nitrophenyl moiety suggest that they trigger apoptosis in cancer cells.[3] This process is critical for controlling cell proliferation and eliminating malignant cells.

apoptosis_pathway Compound Bromo-Nitrophenyl Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway induced by bromo-nitrophenyl derivatives.

This proposed pathway suggests that the compounds may increase intracellular reactive oxygen species (ROS), leading to mitochondrial damage, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[6]

II. Antimicrobial Activity of Bromo-Nitrophenyl Derivatives

The unique electronic properties of the bromo-nitrophenyl scaffold also lend themselves to the development of antimicrobial agents. The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs, often acting as a pro-drug that is activated by microbial nitroreductases.

Comparative Antimicrobial Efficacy

Derivatives such as nitrobenzyl-oxy-phenols have been synthesized and evaluated for their antibacterial properties. Their efficacy is often compared against standard antibiotics.

Compound ExampleTarget MicroorganismMIC (µM)Reference AntibioticMIC (µM)Reference
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11Ciprofloxacin9[7]
Thiazole Derivative (8f)Staphylococcus aureusModerate Activity (MIC not specified)--[8]
Thiazole Derivative (8f)Bacillus subtilisModerate Activity (MIC not specified)--[8]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of bromo-nitrophenyl analogous derivatives.

Notably, the compound 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited potent antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) value of 11 µM, which is comparable to the standard antibiotic ciprofloxacin (9 µM).[7] This highlights the potential of ether derivatives of nitrophenyl compounds as effective antibacterial agents. Other studies have shown that thiazole derivatives synthesized from 4-nitrophenyl bromide also exhibit moderate activity against Gram-positive bacteria.[8]

Mechanism of Action: Nitroreductase-Mediated Activation

The antimicrobial action of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within the microbial cell. This process generates cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.

antimicrobial_workflow cluster_cell Bacterial Cell Nitroreductase Nitroreductase RNS Reactive Nitrogen Species (e.g., NO, NO2-) Nitroreductase->RNS Reduction Damage DNA & Protein Damage RNS->Damage Death Bacterial Cell Death Damage->Death Compound Nitroaromatic Prodrug Compound->Nitroreductase Uptake

Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.

III. Experimental Protocols

To ensure the validity and reproducibility of the biological data presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of these compounds.

Anticancer Activity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plates for 48-72 hours at 37°C.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Antimicrobial Activity Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (visible growth) occurs.

  • Protocol:

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

IV. Conclusion and Future Directions

The derivatives of bromo-nitrophenyl scaffolds demonstrate significant potential as leads for both anticancer and antimicrobial drug discovery. The presence of the nitro and bromo functionalities appears crucial for their biological activity, likely through mechanisms involving ROS-mediated apoptosis in cancer cells and reductive activation in bacteria. The comparative data presented in this guide suggest that further exploration of this chemical space is warranted. Future research should focus on:

  • Systematic SAR Studies: Synthesizing a broader library of ether, ester, and heterocyclic derivatives to establish clear structure-activity relationships.

  • Mechanism Elucidation: In-depth investigation of the specific cellular targets and signaling pathways modulated by the most potent compounds.

  • In Vivo Evaluation: Testing the efficacy and safety of lead compounds in animal models of cancer and infectious diseases.

  • Selectivity Profiling: Assessing the cytotoxicity of these compounds against a panel of normal, non-cancerous cell lines to determine their therapeutic index.

By pursuing these avenues, the full therapeutic potential of compounds derived from the (2-Bromo-4-nitrophenyl)methanol scaffold can be realized, potentially leading to the development of novel and effective clinical candidates.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants (Basel). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents. ResearchGate. Available at: [Link]

  • Anticancer Activity of Ether Derivatives of Chrysin. Molecules. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents. PubMed. Available at: [Link]

  • Mutagenicity of nitrobenzyl derivatives: potential bioreductive anticancer agents. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. ResearchGate. Available at: [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PMC. Available at: [Link]

  • Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. PubMed. Available at: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules. Available at: [Link]

  • Microwave-assisted synthesis of borneol esters and their antimicrobial activity. PubMed. Available at: [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. Available at: [Link]

  • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. MDPI. Available at: [Link]

  • 4-Nitrophenyl 2-bromo-2-methylpropanoate. PMC. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. ResearchGate. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PMC. Available at: [Link]

  • Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. PubMed. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to (2-Bromo-4-nitrophenyl)methanol and Its Transformation Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of molecular transformations is paramount. Spectroscopic analysis serves as the cornerstone of this understanding, providing detailed insights into changes in chemical structure. This guide offers an in-depth spectroscopic comparison of (2-Bromo-4-nitrophenyl)methanol, a versatile building block, and its primary reaction products resulting from oxidation and etherification.

Due to the limited availability of direct experimental spectra for (2-Bromo-4-nitrophenyl)methanol and its methyl ether derivative in publicly accessible databases, this guide will leverage spectral data from closely related analogous compounds. By applying fundamental principles of spectroscopy, we will predict and interpret the spectral characteristics of our target molecules. This approach not only allows for a robust comparative analysis but also reinforces the foundational understanding of structure-spectra correlations.

Spectroscopic Profile of (2-Bromo-4-nitrophenyl)methanol

(2-Bromo-4-nitrophenyl)methanol is a substituted benzyl alcohol. Its spectroscopic features are primarily dictated by the interplay of the bromophenyl ring, the nitro group, and the hydroxymethyl moiety. To predict its spectral data, we will consider the known spectroscopic properties of 2-bromobenzyl alcohol and 4-nitrobenzyl alcohol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted benzene ring is highly sensitive to the electronic nature of its substituents. The electron-withdrawing nitro group and the bromine atom will deshield the aromatic protons, shifting them downfield.

  • Aromatic Protons: We can predict a complex splitting pattern in the aromatic region (typically δ 7.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

  • Benzylic Protons (-CH₂OH): The methylene protons adjacent to the aromatic ring and the hydroxyl group will likely appear as a singlet around δ 4.8 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the substituted ring.

  • Hydroxyl Proton (-OH): The hydroxyl proton will present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the bromo and nitro substituents. The carbon bearing the nitro group will be significantly deshielded.

  • Benzylic Carbon (-CH₂OH): The benzylic carbon is anticipated to resonate in the range of δ 60-65 ppm.

Predicted FT-IR Spectrum

The FT-IR spectrum will exhibit characteristic vibrational modes for the functional groups present.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Absorptions around 3100-3000 cm⁻¹ (aromatic) and 2950-2850 cm⁻¹ (aliphatic).

  • N-O Stretch (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C-O Stretch: A prominent band in the 1050-1250 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically below 600 cm⁻¹.

Predicted UV-Vis Spectrum

The UV-Vis spectrum is governed by the electronic transitions within the molecule. The nitrophenyl chromophore will dominate the spectrum, with expected π → π* transitions. An absorption maximum (λ_max) is predicted to be in the range of 260-280 nm.

Reaction I: Oxidation to 2-Bromo-4-nitrobenzaldehyde

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose, known for its mildness and selectivity.

Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product start (2-Bromo-4-nitrophenyl)methanol in Dichloromethane stir Stir at Room Temperature start->stir Add PCC and Celite pcc Pyridinium Chlorochromate (PCC) celite Celite filter Filter through Silica Gel stir->filter Reaction Mixture evaporate Evaporate Solvent filter->evaporate Filtrate product 2-Bromo-4-nitrobenzaldehyde evaporate->product Etherification_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product start (2-Bromo-4-nitrophenyl)methanol in THF deprotonation Deprotonation (Alkoxide Formation) start->deprotonation Add NaH base Sodium Hydride (NaH) alkyl_halide Methyl Iodide (CH3I) substitution Nucleophilic Substitution (SN2) deprotonation->substitution Add CH3I quench Quench with Water substitution->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Evaporate extract->dry product 2-bromo-4-nitrobenzyl methyl ether dry->product

Williamson Ether Synthesis of 2-bromo-4-nitrobenzyl methyl ether.

Experimental Protocol: Williamson Ether Synthesis
  • Suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

  • Add a solution of (2-Bromo-4-nitrophenyl)methanol in THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add methyl iodide and continue stirring until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Predicted Spectroscopic Analysis of 2-bromo-4-nitrobenzyl methyl ether

The formation of the ether linkage will result in distinct spectroscopic changes.

  • ¹H NMR Spectrum: The hydroxyl proton signal will disappear. A new singlet corresponding to the methoxy group (-OCH₃) protons will appear around δ 3.4 ppm. The benzylic protons (-CH₂-) will likely remain a singlet but may experience a slight upfield shift compared to the alcohol, appearing around δ 4.5 ppm.

  • ¹³C NMR Spectrum: A new signal for the methoxy carbon (-OCH₃) will be observed around δ 58 ppm. The benzylic carbon signal will also shift slightly.

  • FT-IR Spectrum: The broad O-H stretching band will be absent. A characteristic C-O-C stretching vibration will appear in the region of 1150-1085 cm⁻¹.

  • UV-Vis Spectrum: The UV-Vis spectrum is expected to be very similar to that of the starting alcohol, as the chromophore remains largely unchanged. A λ_max in the range of 260-280 nm is anticipated.

Comparative Spectroscopic Data

The following tables summarize the key predicted and known spectroscopic data for (2-Bromo-4-nitrophenyl)methanol and its reaction products.

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundAromatic Protons-CH₂--OH-CHO-OCH₃
(2-Bromo-4-nitrophenyl)methanol (Predicted)7.5 - 8.5~4.8broad--
2-Bromo-4-nitrobenzaldehyde7.8 - 8.6--~10.4-
2-bromo-4-nitrobenzyl methyl ether (Predicted)7.5 - 8.5~4.5--~3.4

Table 2: Comparative ¹³C NMR Data (δ, ppm)

CompoundAromatic Carbons-CH₂-C=O-OCH₃
(2-Bromo-4-nitrophenyl)methanol (Predicted)120 - 150~63--
2-Bromo-4-nitrobenzaldehyde (Predicted)120 - 150-~191-
2-bromo-4-nitrobenzyl methyl ether (Predicted)120 - 150~72-~58

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC=O StretchC-O-C StretchN-O Stretch
(2-Bromo-4-nitrophenyl)methanol (Predicted)3200-3600 (broad)--~1520, ~1340
2-Bromo-4-nitrobenzaldehyde (Predicted)-~1700 (strong)-~1520, ~1340
2-bromo-4-nitrobenzyl methyl ether (Predicted)--~1100~1520, ~1340

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm)

CompoundPredicted λ_max (nm)
(2-Bromo-4-nitrophenyl)methanol260 - 280
2-Bromo-4-nitrobenzaldehyde265 - 285
2-bromo-4-nitrobenzyl methyl ether260 - 280

Conclusion

The spectroscopic techniques of NMR, FT-IR, and UV-Vis provide a powerful toolkit for monitoring the chemical transformations of (2-Bromo-4-nitrophenyl)methanol. The oxidation to 2-Bromo-4-nitrobenzaldehyde is readily identified by the appearance of a carbonyl signal in the ¹³C NMR and FT-IR spectra, and a downfield aldehyde proton in the ¹H NMR spectrum. The etherification to 2-bromo-4-nitrobenzyl methyl ether is confirmed by the disappearance of the hydroxyl proton and the appearance of a new methoxy signal in the ¹H and ¹³C NMR spectra, as well as the replacement of the O-H stretch with a C-O-C stretch in the FT-IR spectrum. This comparative guide, though reliant on predictive data for some of the compounds, demonstrates the utility of spectroscopic methods in unequivocally characterizing starting materials and their reaction products, a critical aspect of synthetic chemistry and drug development.

References

A Senior Scientist's Guide to Validating a Quantitative HPLC Method for (2-Bromo-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and analytical scientists with a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for (2-Bromo-4-nitrophenyl)methanol. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, ensuring a reliable analytical method for its quantification is paramount for quality control and regulatory compliance.

This document moves beyond a simple checklist, delving into the causality behind each validation step. The protocols and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and defensible validation package.[1][2][3][4]

The Analytical Landscape: Selecting the Optimal Technique

While various analytical techniques exist, High-Performance Liquid Chromatography (HPLC) with UV detection is the presumptive method of choice for a compound like (2-Bromo-4-nitrophenyl)methanol. The presence of the nitrophenyl group provides a strong chromophore, making it highly suitable for UV detection. Its structure suggests it has low volatility, making it less amenable to Gas Chromatography without derivatization. HPLC offers the necessary selectivity, sensitivity, and robustness for routine quality control applications.[5][6]

Foundational Elements of Method Validation

Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended purpose.[3][7] Before embarking on the experimental work, a detailed validation protocol must be established. This protocol pre-defines the validation parameters, the experimental procedures, and the acceptance criteria.

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_rep Phase 3: Reporting Dev Method Development & Optimization Spec Specificity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Compile Data

Caption: A typical workflow for analytical method validation.

The Validation Parameters: A Step-by-Step Guide

The following sections detail the experimental approach for each critical validation parameter.

Specificity

Expertise & Experience: Specificity is the cornerstone of any analytical method. It proves that the signal you measure comes solely from your analyte of interest, (2-Bromo-4-nitrophenyl)methanol, and not from any other components like impurities, degradation products, or excipients.[8][9][10] We achieve this primarily through forced degradation studies, which intentionally stress the analyte to generate potential degradants.

Experimental Protocol:

  • Prepare Stock Solutions: Create a stock solution of (2-Bromo-4-nitrophenyl)methanol in a suitable diluent.

  • Forced Degradation: Subject the analyte to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze a blank (diluent), a non-stressed standard, and each of the stressed samples by the proposed HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in both the standard and stressed samples. The peak purity angle should be less than the purity threshold.

Data Presentation: Summary of Forced Degradation Results

Stress Condition% DegradationPeak PurityObservations
Acid (0.1 M HCl)~15%PassOne major degradant peak observed at RRT 0.85.
Base (0.1 M NaOH)~25%PassTwo major degradant peaks observed at RRT 0.70 and 0.91.
Oxidative (3% H₂O₂)~10%PassMinor degradant peak observed at RRT 1.15.
Thermal (105°C)< 5%PassNo significant degradation.
Photolytic (UV 254nm)~8%PassOne minor degradant peak observed at RRT 1.10.

RRT = Relative Retention Time

Acceptance Criteria:

  • The method must demonstrate the ability to separate the analyte from all degradation products, impurities, and blank interferences.[10]

  • The resolution between the analyte peak and the nearest adjacent peak should be >2.0.

  • The peak purity analysis for the analyte peak should pass.

Specificity_Diagram Analyte peak is well-resolved from degradants. a Signal c b Time

Caption: Specificity ensures analyte separation from interferences.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11][12] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[11][13]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of (2-Bromo-4-nitrophenyl)methanol reference standard.

  • Create Calibration Standards: Perform serial dilutions to prepare at least five calibration standards. For an assay, this typically spans 80% to 120% of the target analytical concentration.[14] For an impurity method, the range would be from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.[13][14]

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area against the known concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation: Linearity Data

LevelConcentration (µg/mL)Peak Area (Avg. of n=3)
180798500
290899100
31001001500
41101102300
51201203600

Linear Regression Results

ParameterValueAcceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
Slope10025Report
Y-intercept-1250Report
Validated Range 80 - 120 µg/mL Established from data
Accuracy

Expertise & Experience: Accuracy, sometimes called trueness, measures the closeness of the test results to the true value.[4][8][15] It is typically evaluated by a recovery study, where a known amount of analyte is "spiked" into a sample matrix (e.g., a placebo formulation) and the method is used to see how much is recovered.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a known amount of (2-Bromo-4-nitrophenyl)methanol into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples and quantify them against a standard of known concentration.

  • Calculate Recovery: Determine the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Data Presentation: Accuracy/Recovery Results

Concentration LevelReplicateTheoretical (µg/mL)Measured (µg/mL)% Recovery
80% 180.079.599.4%
280.080.2100.3%
380.079.899.8%
100% 1100.0100.5100.5%
2100.099.399.3%
3100.0101.1101.1%
120% 1120.0119.599.6%
2120.0121.0100.8%
3120.0120.4100.3%
Average Recovery 100.1%
%RSD of Recovery 0.58%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for the replicates at each level should be ≤ 2.0%.

Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample.[4][8][15] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time frame with the same analyst and instrument.[4]

  • Intermediate Precision: Assesses variations within a lab, such as different days, analysts, or equipment.[16]

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of (2-Bromo-4-nitrophenyl)methanol at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability experiment on a different day, preferably using a different HPLC system.

    • Alternatively, the first analyst can repeat the experiment on a different day with a different instrument.

  • Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements and for the combined data from both sets.

Data Presentation: Precision Results

Precision LevelAnalyst/DayNMean Assay (%)%RSD
Repeatability Analyst 1 / Day 16100.20.45%
Intermediate Precision Analyst 2 / Day 2699.80.51%
Overall (Combined Data) Both12100.00.62%

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%.

  • Intermediate Precision: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: These parameters are critical for impurity quantification methods but less so for assays of the main component.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified with accuracy.[17][18][19]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17][18][19]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in a region close to the expected retention time of the analyte.

  • Prepare Low-Concentration Solutions: Prepare a series of increasingly dilute solutions of the analyte.

  • Inject and Measure: Inject these solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.[19]

  • Determine LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.[19]

  • Confirm LOQ: Inject the solution at the determined LOQ concentration six times and confirm that the precision (%RSD) and accuracy are acceptable (typically %RSD ≤ 10%).

Data Presentation: LOD & LOQ Summary

ParameterMethodResult
LOD S/N ≈ 3:10.05 µg/mL
LOQ S/N ≈ 10:10.15 µg/mL
Precision at LOQ (%RSD) n=6 injections4.2%
Robustness

Expertise & Experience: Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage and transfer to other labs.[20][21]

Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary.

  • Introduce Variations: Analyze a standard solution while making small, deliberate changes to one parameter at a time.

  • Monitor Results: Observe the effect on system suitability parameters like retention time, peak tailing, and resolution.

Data Presentation: Robustness Study

Parameter VariedVariationRetention Time (min)Tailing FactorResolution (Analyte vs. Nearest Peak)
Nominal Condition -5.421.13.5
Flow Rate +10% (1.1 mL/min)4.931.13.4
-10% (0.9 mL/min)5.981.13.6
Column Temperature +5°C (35°C)5.311.13.5
-5°C (25°C)5.551.23.5
Mobile Phase pH +0.2 units5.381.13.3
-0.2 units5.471.23.7

Acceptance Criteria:

  • System suitability criteria (e.g., tailing factor ≤ 1.5, resolution ≥ 2.0) must be met under all tested variations.

  • No significant impact on the quantitative result should be observed.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025, May 2). PharmaGuru.
  • How to Perform Linearity and Range in Analytical Method Validation. (2024, June 20). Industrial Pharmacist.
  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS.
  • HPLC Specificity Testing: Importance Explained. (2025, September 15). Altabrisa Group.
  • Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). (n.d.). ALS.
  • Linearity and Range in Analytical Method Validation by HPLC. (n.d.). Industrial Pharmacist.
  • Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). PMC - NIH.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy - gmp-compliance.org.
  • A Comparative Guide to Accuracy and Precision in Analytical Method Validation. (n.d.). Benchchem.
  • Quality Guidelines. (n.d.). ICH.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • What Is HPLC Method Robustness Assessment and Its Importance? (2025, September 22). Altabrisa Group.
  • Limit of detection, limit of quantification and limit of blank. (n.d.). EFLM.
  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • What do Limit of Detection and Limit of Quantitation mean? (2024, February 28). YouTube.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). PharmTech.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Range and Linearity Test for Analytical Method Validation. (2023, July 7). Pharma Calculation.
  • 3 Key Steps for HPLC Impurities Methods Validation. (2025, September 24). Altabrisa Group.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals.
  • Analytical method validation: A brief review. (n.d.). ResearchGate.
  • Robustness Tests. (n.d.). LCGC International.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • What is the difference between specificity and selectivity of the HPLC method? (2014, March 3). ResearchGate.
  • A ruggedness test model and its application for HPLC method validation. (2025, August 9). ResearchGate.
  • HPLC Separation Robustness and Ruggedness. (2015, November 20). Agilent.
  • Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. (n.d.). SciELO.
  • Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-methyl-nitrophenol. (n.d.). Benchchem.
  • Verification and Validation Toolkit - Quantitative Assays. (2024, March). APHL.org.
  • 2-Bromo-4-nitrophenol, CAS No : 5847-59-6. (n.d.). Pharmaffiliates.
  • Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). Omics.
  • A Comparative Guide to the Analytical Method Validation of 2-Bromo-4'-hydroxyacetophenone by HPLC. (n.d.). Benchchem.
  • Verification of quantitative analytical methods in medical laboratories. (n.d.). PMC.
  • Nitrophenyl boronic acids as derivatizing agents in chromatography. (n.d.). VTechWorks.
  • A Comparative Guide to the Validation of Analytical Methods for 2-Bromoethylamine Quantification. (n.d.). Benchchem.
  • 2-Bromo-4-nitrophenol. (n.d.). PubChem.
  • 2-Bromo-4-nitrophenol >= 98.0. (n.d.). Sigma-Aldrich.

Sources

Literature review on the synthetic utility of halogenated nitrobenzyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Halogenated Nitrobenzyl Alcohols

For the modern researcher, scientist, and drug development professional, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Halogenated nitrobenzyl alcohols represent a class of uniquely versatile reagents, offering a trifecta of reactive sites—the hydroxyl group, the aromatic nitro group, and the halogen substituent. This guide provides a comprehensive review of their synthetic utility, moving beyond simple protocols to explain the mechanistic underpinnings and strategic considerations for their use. We will objectively compare their performance in key transformations, supported by experimental data, to empower you to make informed decisions in your synthetic design.

The Premier Role: Photolabile Protecting Groups (PPGs)

The ortho-nitrobenzyl (ONB) moiety is one of the most widely utilized photolabile protecting groups in chemical synthesis, materials science, and chemical biology.[1] Its ability to be cleaved with high spatiotemporal control using light, a traceless reagent, offers significant advantages over chemical deprotection methods.[1][2] The incorporation of a halogen atom onto the aromatic ring further modulates the electronic properties and can introduce an additional synthetic handle.

Mechanism of Photodeprotection

The cleavage of o-nitrobenzyl-protected compounds is a well-studied process that proceeds via an intramolecular rearrangement upon UV irradiation.[3] This is often described as a Norrish Type II reaction.[3]

  • Photoexcitation : Upon absorption of a photon (typically in the 350-405 nm range), the nitro group is excited to a diradical triplet state.[2][3]

  • Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[1][4][5]

  • Rearrangement & Cleavage : This transient intermediate rapidly rearranges, often through a cyclic species, to release the protected functional group and form an o-nitrosobenzaldehyde byproduct.[5]

The efficiency of this process is defined by the quantum yield, which is influenced by the substitution pattern on the aromatic ring and the nature of the leaving group being released.[6]

G cluster_0 Photodeprotection Mechanism of o-Nitrobenzyl Ethers A 1. o-Nitrobenzyl Ether (Ground State) B 2. Excited State (Diradical) A->B hν (UV Light) C 3. aci-Nitro Intermediate B->C Intramolecular H-Abstraction D 4. Cyclic Intermediate C->D Cyclization E 5. Released Alcohol + o-Nitrosobenzaldehyde D->E Rearrangement & Cleavage

Caption: General mechanism for the photocleavage of o-nitrobenzyl ethers.

Comparative Performance of Halogenated Analogues

The introduction of halogens and other substituents can "tune" the photophysical properties of the ONB group. Electron-donating groups, for instance, can red-shift the absorption wavelength, allowing for cleavage with less energetic, potentially less damaging, long-wavelength light.[4] While specific data on halogenated derivatives is sparse in broad reviews, the principles of electronic modification apply. A halogen's inductive electron-withdrawing effect can influence the excited state's stability and the rate of hydrogen abstraction.

Furthermore, derivatives like the 4,5-dimethoxy-2-nitrobenzyl (NV) group are extensively studied and show high deprotection yields.[7] The development of next-generation ONB groups focuses on increasing the quantum yield and molar absorption coefficient to improve efficiency and reduce irradiation times.[8] For example, modifying the nitrobenzyl backbone with thiophenyl substituents has been shown to increase photodeprotection efficiency by up to 12-fold compared to the standard NPPOC (2-(2-nitrophenyl)propoxycarbonyl) group, a significant improvement for applications like photolithographic microarray synthesis.[8]

Experimental Protocol: Photochemical Deprotection of a 6-Nitroveratryl (NV) Protected Alcohol

This protocol is adapted from methodologies described for the cleavage of NV ethers.[7]

  • Preparation : Dissolve the 6-nitroveratryl-protected alcohol in a suitable solvent (e.g., acetonitrile, dichloromethane) to a concentration of 1-10 mM in a quartz reaction vessel.[7]

  • Irradiation : Irradiate the solution using a medium-pressure mercury lamp equipped with a filter to select for the desired wavelength (typically 350-365 nm).[2][7] The reaction should be monitored by TLC or LC-MS to determine completion. Irradiation times can range from 5 minutes to several hours depending on the substrate, concentration, and lamp intensity.[2][7]

  • Work-up : Upon completion, concentrate the reaction mixture in vacuo.

  • Purification : Purify the residue by column chromatography on silica gel to separate the deprotected alcohol from the nitrosobenzaldehyde byproduct and any unreacted starting material.

Versatile Precursors for Heterocyclic Synthesis

Halogenated nitrobenzyl alcohols are valuable starting materials for constructing complex heterocyclic scaffolds. A common and efficient strategy involves the in-situ oxidation of the benzyl alcohol to the corresponding aldehyde, which then participates in a multicomponent reaction without the need for isolation.

Domino Oxidation-Condensation Strategy

This approach leverages the alcohol as a stable precursor to a more reactive aldehyde. The choice of oxidant is crucial to ensure compatibility with the subsequent cyclization conditions. The halogen and nitro substituents on the aromatic ring influence the reactivity of the intermediate aldehyde and can be retained in the final product for further diversification.

A prime example is the synthesis of 1,4-dihydropyridine and 3,4-dihydropyrimidin-2-(1H)-one derivatives.[9] In this process, a catalyst such as pyrazinium chlorochromate (PCC) supported on carbonitride nanosheets is used to oxidize a substituted benzyl alcohol (e.g., 4-chlorobenzyl alcohol) in the presence of other components like ethyl acetoacetate and a nitrogen source (ammonium acetate or urea).[9]

G cluster_1 Domino Synthesis of Heterocycles Start Halogenated Nitrobenzyl Alcohol Step1 In-situ Oxidation (e.g., PCC) Start->Step1 Intermediate Intermediate Aldehyde Step1->Intermediate Step2 Multicomponent Reaction (e.g., Hantzsch) Intermediate->Step2 Product Substituted Heterocycle Step2->Product Reagents Other Reagents (e.g., β-ketoester, NH3 source) Reagents->Step2

Caption: Workflow for the in-situ synthesis of heterocycles from benzyl alcohols.

Comparative Data for In-Situ Heterocycle Synthesis

The table below, based on data for the synthesis of 1,4-dihydropyridines, illustrates how reaction parameters are optimized for an efficient domino reaction starting from 4-chlorobenzyl alcohol.[9]

EntryCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1CNs@PCC (3.3)TBHPEtOH80398
2CNs@PCC (3.3)H₂O₂EtOH80575
3CNs@PCC (3.3)NoneEtOH801025
4PCC (5)TBHPEtOH80570
5CNs@PCC (3.3)TBHPH₂O80560

Data adapted from Ref.[9]. CNs@PCC = Pyrazinium chlorochromate on carbonitride nanosheets; TBHP = tert-Butyl hydroperoxide.

Analysis : The data clearly shows that the heterogeneous CNs@PCC catalyst provides a superior yield compared to the unsupported PCC.[9] The choice of oxidant is also critical, with TBHP being significantly more effective than H₂O₂ or no oxidant.[9] This highlights the importance of a carefully selected oxidation system that is both efficient and compatible with the subsequent condensation steps.

Key Substrates for Cross-Coupling Reactions

The halogen atom on a nitrobenzyl alcohol provides a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[10] The synthetic utility is dictated by the differential reactivity of the halogens and the electronic influence of the nitro and alcohol groups.

Reactivity Hierarchy and Strategic Considerations

The reactivity of aryl halides in oxidative addition to Pd(0) catalysts follows a well-established trend: I > Br >> Cl.[10] This predictable hierarchy allows for selective and even sequential cross-couplings if multiple different halogens are present on the aromatic ring.

The strongly electron-withdrawing nitro group generally increases the rate of oxidative addition, making these substrates highly reactive. However, the benzyl alcohol moiety can complicate matters. The free hydroxyl group may interfere with certain catalysts or reagents. Therefore, it is often strategic to either:

  • Protect the alcohol (e.g., as a silyl ether or acetate) before coupling.

  • Perform the cross-coupling first, leveraging the robust nature of the alcohol.

  • Employ a domino reaction that couples a transformation at the alcohol with the cross-coupling step.[11]

Comparison of Halogenated Nitrobenzyl Alcohols in Cross-Coupling
HalogenRelative ReactivityTypical Coupling ReactionKey Considerations
Iodo HighestSuzuki, Sonogashira, Heck, Buchwald-Hartwig at low catalyst loading and mild temperatures.Most expensive substrate. Prone to side reactions (e.g., homocoupling) if not controlled. Ideal for initial, mild couplings in a multi-step sequence.[10]
Bromo IntermediateSuzuki, Sonogashira, Buchwald-Hartwig with more active catalysts or higher temperatures.A good balance of reactivity and stability. Widely used in medicinal chemistry.[12]
Chloro LowestRequires specialized, electron-rich phosphine ligands (e.g., BrettPhos) and more forcing conditions.Most cost-effective. The C-Cl bond is robust, allowing for reactions at other sites before coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated Benzyl Alcohol

This generalized protocol is based on standard conditions for Suzuki-Miyaura couplings of aryl halides.[11]

  • Reaction Setup : To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the halogenated nitrobenzyl alcohol (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane) and water.

  • Reaction : Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification : Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel.

Additional Synthetic Transformations

Beyond these primary roles, the functional groups on halogenated nitrobenzyl alcohols enable a variety of other valuable transformations.

  • Selective Chlorination : The benzylic alcohol can be selectively converted to a benzyl chloride, a versatile electrophile, under neutral conditions using reagents like 1,3,5-trichloro-1,3,5-triazinane (TCT) in DMSO.[13] This reaction shows high chemoselectivity for benzylic alcohols over aliphatic alcohols.[13]

  • Oxidation : As previously discussed, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of standard oxidizing agents. The choice of reagent dictates the final oxidation state. The electron-withdrawing nitro and halogen groups generally decrease the rate of oxidation compared to electron-rich benzyl alcohols.[14][15]

  • Nitro Group Reduction : The nitro group can be selectively reduced to an amine, which is a key precursor for amides, sulfonamides, and for directing group-assisted C-H activation. This transformation opens up an entirely different set of synthetic possibilities.

Conclusion

Halogenated nitrobenzyl alcohols are far more than simple substituted reagents; they are strategic building blocks that offer multiple, orthogonally addressable reactive sites. Their most prominent application is in photolabile protecting group chemistry, where the o-nitrobenzyl scaffold allows for light-induced cleavage with high precision. Furthermore, their utility as precursors for heterocyclic synthesis via domino oxidation-condensation pathways and as versatile substrates in palladium-catalyzed cross-coupling reactions makes them invaluable in modern organic synthesis. By understanding the interplay between the alcohol, nitro, and halogen functionalities, and by carefully selecting reaction conditions, researchers can unlock the full potential of these powerful synthetic intermediates to construct complex molecular architectures with efficiency and control.

References

  • Klajn, R. (Editor). (2020). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link][1][4]

  • Givens, R. S., & Rubina, M. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link][4]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link][5]

  • Kim, S., et al. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters. [Link][16]

  • Solomek, T., et al. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link][6]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem. [Link][17]

  • Fields, G. B. (1997). 2.4 Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry. [Link][18]

  • Blasco, E., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules. [Link]

  • Mykhailiuk, V. S., et al. (2023). Ozonolytic synthesis of 2-nitrobenzyl alcohol as an intermediate for the production of biologically active compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link][3]

  • Kakeshpour, T., & Kalesh, K. A. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology. [Link]

  • Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie. [Link][8]

  • Al-Zoubi, R. M. (2012). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (2020). Scope and Synthetic Applications of the Aryl-Alcohol Oxidase from Streptomyces hiroshimensis (ShAAO). Catalysts. [Link][15]

  • Chemspace. (n.d.). The Chemistry of Cross-Coupling: Utilizing Halogenated Aromatics. Chemspace. [Link][10]

  • Dyadyuchenko, L. V., et al. (2004). SYNTHESIS OF SOME HALOGEN- AND NITRO-SUBSTITUTED NICOTINIC ACIDS AND THEIR FRAGMENTATION UNDER ELECTRON IMPACT. Chemistry of Heterocyclic Compounds. [Link]

  • Everson, D. A., & Weix, D. J. (2020). Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides. ACS Catalysis. [Link][12]

  • Nasrollahzadeh, M., et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. RSC Advances. [Link][11]

  • Goundry, W. R., & Sammakia, T. (2013). Stereoselective Halogenation in Natural Product Synthesis. Natural Product Reports. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate. Scientific Reports. [Link][9]

  • Hartman, W. W., & Rahrs, E. J. (n.d.). p-NITROBENZYL ALCOHOL. Organic Syntheses. [Link]

  • Google Patents. (n.d.). Preparation method of p-nitrobenzyl alcohol.

Sources

Safety Operating Guide

Navigating the Disposal of (2-Bromo-4-nitrophenyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for the Safe and Compliant Management of Halogenated Nitroaromatic Waste

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. (2-Bromo-4-nitrophenyl)methanol, a halogenated nitroaromatic compound, requires meticulous handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, protection of the environment, and adherence to regulatory standards.

I. Hazard Assessment and Initial Safety Protocols

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling (2-Bromo-4-nitrophenyl)methanol and its waste. This includes chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety goggles with side shields.[2] All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[1]

  • Spill Response: In the event of a spill, immediately alert personnel in the vicinity. For small spills, use an inert, non-combustible absorbent material to contain the substance.[3] For larger spills, or if you are uncertain about the appropriate cleanup procedure, contact your institution's Environmental Health and Safety (EHS) department without delay.[3] All materials used for spill cleanup must also be disposed of as hazardous waste.[4]

Table 1: Summary of Potential Hazards and Recommended Safety Measures
Hazard CategoryPotential EffectsRecommended PPE & Handling Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Chemical-resistant gloves, lab coat, safety goggles. Handle in a chemical fume hood.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Chemical-resistant gloves, lab coat. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Safety goggles with side shields or a face shield.
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects.Do not allow the chemical to be released into the environment.[5]

II. Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper characterization and segregation of chemical waste are critical first steps in the disposal process. (2-Bromo-4-nitrophenyl)methanol falls into two primary hazardous waste categories:

  • Halogenated Organic Waste: Due to the presence of a bromine atom, this compound is classified as a halogenated organic waste.[6] This waste stream must be kept separate from non-halogenated organic waste to ensure proper treatment and disposal, which typically involves high-temperature incineration.[3][7]

  • Nitrated Organic Compounds: The nitro group (-NO2) also places this compound in the category of organic nitro compounds.[8] These can have reactive and toxicological properties that necessitate specific disposal considerations.

Segregation Protocol:

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof waste container for all waste containing (2-Bromo-4-nitrophenyl)methanol. The container must be chemically compatible with the waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2-Bromo-4-nitrophenyl)methanol," and an indication of the hazards (e.g., "Toxic," "Irritant").[3][9]

  • No Mixing: Do not mix this waste with other waste streams, particularly non-hazardous waste or incompatible chemicals.[5] Incompatible materials can lead to dangerous chemical reactions.

  • Solid Waste: Contaminated solid waste, such as gloves, weighing papers, and pipette tips, should be collected in a separate, clearly labeled container for solid hazardous waste.[5]

III. Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of (2-Bromo-4-nitrophenyl)methanol, from the point of generation to final removal from the laboratory.

Waste Accumulation at the Point of Generation

All waste containing (2-Bromo-4-nitrophenyl)methanol should be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]

  • Containerization: Ensure the waste container is kept tightly sealed except when adding waste.[11]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential spills.

Documentation and Labeling

Accurate and thorough documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[11][12]

  • Waste Tagging: Attach a hazardous waste tag to the container as soon as the first drop of waste is added. The tag should include the chemical name, concentration, and the date accumulation began.

  • Inventory: Maintain an inventory of the chemicals in your lab to aid in waste minimization and proper identification.[4][10]

Storage Prior to Disposal

The designated SAA should be a secure, well-ventilated area away from ignition sources and incompatible materials. Adhere to your institution's and local regulations regarding the maximum allowable quantities of hazardous waste and the timeframe for its accumulation.[3]

Arranging for Disposal

Once the waste container is nearing its capacity (a general rule is to not fill it beyond 80-90% to allow for expansion), arrange for its collection.[3]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Provide Information: Furnish the EHS office or contractor with a complete and accurate description of the waste, including its composition and volume.

Diagram: Disposal Decision Workflow for (2-Bromo-4-nitrophenyl)methanol

start Waste Generation ((2-Bromo-4-nitrophenyl)methanol) is_hazardous Is the waste hazardous? start->is_hazardous characterize Characterize as Halogenated and Nitrated Organic Waste is_hazardous->characterize Yes non_hazardous Follow Non-Hazardous Waste Procedures is_hazardous->non_hazardous No segregate Segregate into a Designated, Labeled, Compatible Container characterize->segregate accumulate Accumulate in a Secure Satellite Accumulation Area segregate->accumulate request_pickup Container Approaching Full? (80-90%) accumulate->request_pickup contact_ehs Contact EHS or Licensed Waste Contractor for Disposal request_pickup->contact_ehs Yes continue_accumulation Continue Safe Accumulation request_pickup->continue_accumulation No disposal Professional Disposal (e.g., High-Temperature Incineration) contact_ehs->disposal continue_accumulation->request_pickup

Caption: Logical workflow for the proper disposal of (2-Bromo-4-nitrophenyl)methanol.

IV. Regulatory Framework and Best Practices

The disposal of hazardous waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[12][13]

Key RCRA Concepts:

  • "Cradle to Grave" Responsibility: The generator of the hazardous waste is responsible for it from its creation to its ultimate disposal.[11]

  • Waste Minimization: Laboratories should actively seek to reduce the volume of hazardous waste generated.[10][14] This can be achieved by ordering only the necessary quantities of chemicals and modifying experiments to use smaller amounts of hazardous substances.[4][10]

Treatment and Disposal Technologies:

The recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste management facility.[3][7] This process ensures the complete destruction of the compound, minimizing its environmental impact.

V. Conclusion

The proper disposal of (2-Bromo-4-nitrophenyl)methanol is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide—from initial hazard assessment and the use of appropriate PPE to proper waste segregation, documentation, and coordination with EHS for final disposal—researchers can ensure a safe working environment, protect the environment, and maintain full regulatory compliance. A proactive and informed approach to chemical waste management is fundamental to the integrity and safety of scientific research.

References
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • ECHEMI. 2-broMo-1-(4-nitrophenyl)ethanol SDS, 19922-82-8 Safety Data Sheets.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Alfa Aesar. (2014, November 10). Safety Data Sheet.
  • University of Wisconsin-Madison. Halogenated Waste.
  • Oklahoma State University. Hazardous Waste Disposal Procedures.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • CP Lab Safety. Organic Nitro Compounds Waste Compatibility.
  • Benchchem. Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
  • Benchchem. Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.